molecular formula C29H40Cl2N6O6S B2580781 CEP-28122 mesylate hydrochloride

CEP-28122 mesylate hydrochloride

货号: B2580781
分子量: 671.6 g/mol
InChI 键: JMEAVNFZOQOQRX-RMJUCTSQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). Its mechanism involves binding irreversibly to the Cys-481 residue in the BTK active site , thereby suppressing B-cell receptor signaling pathways. This compound is a key research tool for investigating the role of BTK in oncology, specifically in B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma , as well as in autoimmune and inflammatory disorders such as rheumatoid arthritis. The specific stereochemistry of the bicyclo[2.2.1]heptene core and the optimized annulenyl moiety are critical for its high selectivity profile, making it a valuable compound for preclinical studies aiming to understand BTK-driven disease mechanisms and for the development of novel therapeutic agents.

属性

IUPAC Name

(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35ClN6O3.CH4O3S.ClH/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36;1-5(2,3)4;/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34);1H3,(H,2,3,4);1H/t17-,18+,19+,23+,24-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEAVNFZOQOQRX-RMJUCTSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl.CS(=O)(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC2=C1CC[C@H](CC2)N3CCOCC3)NC4=NC=C(C(=N4)N[C@@H]5[C@@H]6C[C@H]([C@@H]5C(=O)N)C=C6)Cl.CS(=O)(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40Cl2N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CEP-28122 mesylate hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of CEP-28122 Mesylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a novel, orally bioavailable small molecule that has been identified as a highly potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Constitutive activation of ALK through chromosomal translocations, point mutations, or gene amplification is a key oncogenic driver in a variety of human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][4] CEP-28122 demonstrates robust anti-tumor activity in preclinical models of ALK-positive cancers by effectively inhibiting ALK-dependent signaling pathways, leading to cell growth inhibition and apoptosis.[1][5] This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of CEP-28122, intended to serve as a resource for researchers and professionals in the field of oncology drug development.

Core Mechanism of Action: Inhibition of the ALK Signaling Pathway

CEP-28122 exerts its therapeutic effect through the potent and selective inhibition of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1][2] As a small molecule inhibitor, CEP-28122 is designed to competitively bind to the ATP-binding pocket within the kinase domain of ALK. This competitive inhibition prevents the phosphorylation of ALK, thereby blocking its activation and the subsequent downstream signaling cascades that are crucial for the proliferation and survival of ALK-dependent cancer cells.[4]

The inhibition of ALK phosphorylation by CEP-28122 has been shown to disrupt multiple key downstream signaling pathways, including the STAT3, AKT, and ERK1/2 pathways.[6][7] The constitutive activation of these pathways by aberrant ALK signaling is fundamental to the oncogenic phenotype, promoting cell growth, survival, and proliferation. By blocking these signals, CEP-28122 effectively induces cell cycle arrest and apoptosis in ALK-positive tumor cells.[4][5]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription CEP28122 CEP-28122 CEP28122->ALK Inhibition Kinase_Assay_Workflow A Prepare serial dilutions of CEP-28122 B Add CEP-28122 and recombinant ALK kinase to 384-well plate A->B C Initiate reaction with ATP and substrate B->C D Incubate at room temperature C->D E Stop reaction and measure ADP production (Luminescence) D->E F Calculate % inhibition and IC50 value E->F Western_Blot_Workflow A Culture ALK-positive cells B Treat cells with varying concentrations of CEP-28122 A->B C Lyse cells and quantify protein B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to PVDF membrane D->E F Block membrane and incubate with primary antibodies (p-ALK, Total ALK) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H I Quantify band intensity H->I

References

CEP-28122: A Comprehensive Technical Profile of a Selective ALK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of CEP-28122, a potent and orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). The document details its biochemical and cellular activity, off-target profile based on available data, and the methodologies used for its characterization. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism and evaluation process.

Quantitative Selectivity Profile

CEP-28122 demonstrates high potency against its primary target, the ALK receptor tyrosine kinase. Its selectivity has been evaluated through both specific enzymatic assays and broader kinase screening panels.

Potency Against Primary Target: ALK

CEP-28122 is a highly potent inhibitor of ALK, with inhibitory concentrations in the low nanomolar range in enzymatic assays and double-digit nanomolar range in cellular contexts.

TargetAssay TypeIC50 (nM)
ALKEnzymatic (TRF)1.9 ± 0.5
ALKCellular30
ALK (in 75% murine plasma)Cellular300
Off-Target Kinase Profile

The kinase selectivity of CEP-28122 was assessed against a broad panel of 259 protein kinases at a concentration of 1 µM. While the complete dataset from this comprehensive screen is not publicly available, specific off-target activity has been reported for Flt4 (VEGFR3).

TargetAssay TypeIC50 (nM)% Inhibition @ 1µM
Flt4 (VEGFR3)Enzymatic46 ± 10Not Reported
258 Other KinasesEnzymaticNot ReportedData Not Available

This data indicates that while CEP-28122 is highly potent against ALK, it exhibits some activity against other kinases, such as Flt4, at higher concentrations. The full kinome scan would provide a more complete picture of its selectivity.

Key Experimental Methodologies

The following sections detail the protocols for the key assays used to determine the selectivity and potency of CEP-28122.

Enzymatic Kinase Inhibition Assay (Time-Resolved Fluorescence - TRF)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a biotinylated peptide substrate by the ALK enzyme. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate. When excited, the europium transfers energy to a streptavidin-allophycocyanin (APC) conjugate bound to the biotinylated peptide, resulting in a time-resolved fluorescence signal. Inhibition of the kinase reduces the signal.

Detailed Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • ALK Enzyme: Recombinant human ALK kinase domain is diluted in kinase buffer to a final concentration of 5 ng/µL.

    • Substrate/ATP Mix: A biotinylated peptide substrate and ATP are prepared in kinase buffer. The final concentrations in the assay are typically at the Km for ATP and an appropriate concentration of the peptide substrate.

    • CEP-28122 Dilution: A serial dilution of CEP-28122 is prepared in DMSO, then further diluted in kinase buffer.

    • Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC are prepared in a TRF-detection buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the diluted CEP-28122 or DMSO vehicle control to the appropriate wells.

    • Add 4 µL of the ALK enzyme solution to each well.

    • Initiate the kinase reaction by adding 4 µL of the Substrate/ATP mix to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of the TRF-detection buffer containing the antibody and SA-APC conjugate.

    • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TRF-compatible plate reader, with excitation at 340 nm and emission measured at 620 nm and 665 nm.

    • The ratio of the emission signals is calculated.

    • The percent inhibition is determined relative to the DMSO control wells.

    • IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic curve.

Cellular ALK Phosphorylation Assay (Western Blot)

This assay assesses the ability of CEP-28122 to inhibit ALK autophosphorylation within intact cancer cells that express a constitutively active form of ALK.

Principle: ALK-positive cancer cells (e.g., Karpas-299 anaplastic large-cell lymphoma cells) are treated with the inhibitor. The cells are then lysed, and the proteins are separated by size using SDS-PAGE. The levels of phosphorylated ALK (p-ALK) and total ALK are detected using specific primary antibodies, followed by secondary antibodies conjugated to an enzyme (like HRP) for chemiluminescent detection. A decrease in the p-ALK/total ALK ratio indicates inhibition.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture ALK-positive cells (e.g., Karpas-299) in appropriate media and conditions until they reach 70-80% confluency.

    • Treat the cells with various concentrations of CEP-28122 (e.g., 0, 10, 30, 100, 300 nM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-ALK (e.g., anti-p-ALK Tyr1604) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ALK and/or a housekeeping protein like GAPDH.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-ALK to total ALK for each treatment condition.

    • Determine the concentration-dependent inhibition of ALK phosphorylation.

Visualizations: Pathways and Processes

The following diagrams illustrate the experimental workflow for selectivity profiling, the ALK signaling pathway, and the selectivity concept of CEP-28122.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays a Primary Target Assay (e.g., ALK TRF Assay) b Broad Kinase Panel (e.g., 259 Kinases) a->b Initial Hit c Target Engagement (e.g., p-ALK Western Blot) b->c Confirmed Potency & Selectivity d Functional Assays (Proliferation, Apoptosis) c->d end Selectivity Profile Established d->end start Compound Synthesis (CEP-28122) start->a

Caption: Workflow for determining the selectivity profile of a kinase inhibitor.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes ALK ALK (Receptor Tyrosine Kinase) PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK PLCG PLCγ ALK->PLCG CEP28122 CEP-28122 CEP28122->ALK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Growth Cell Growth mTOR->Growth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3 STAT3 JAK->STAT3 Survival Survival STAT3->Survival IP3_DAG IP3 / DAG PLCG->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Proliferation

Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathway and point of inhibition.

Caption: Conceptual representation of CEP-28122's kinase selectivity.

The Structure-Activity Relationship of CEP-28122: A Potent Anaplastic Lymphoma Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a highly potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][2] Constitutive activation of ALK, often due to chromosomal translocations, gene amplification, or point mutations, leads to the aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[1][3] CEP-28122, a diaminopyrimidine derivative, has demonstrated significant antitumor activity in preclinical models, making its structure-activity relationship (SAR) a subject of considerable interest for the development of next-generation ALK inhibitors.[1] This technical guide provides an in-depth analysis of the SAR of CEP-28122, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Structure and Pharmacophore

The chemical structure of CEP-28122, (1S,2S,3R,4R)-3-((5-chloro-2-(((S)-1-methoxy-7-morpholino-6,7,8,9-tetrahydro-5H-benzo[4]annulen-2-yl)amino)pyrimidin-4-yl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxamide, reveals a 2,4-diaminopyrimidine core, a common scaffold for kinase inhibitors that typically forms hydrogen bonds with the hinge region of the kinase domain. The SAR of CEP-28122 and its analogs is dictated by the nature and substitution patterns on this central pyrimidine ring, as well as the composition of the solvent-front and gatekeeper-interacting moieties.

Quantitative Structure-Activity Relationship Data

Table 1: In Vitro Potency of CEP-28122 Against ALK

CompoundTargetIC50 (nM)Assay TypeReference
CEP-28122ALK1.9Recombinant Enzyme AssayCheng et al., 2012

Table 2: Kinase Selectivity Profile of CEP-28122

Kinase% Inhibition at 1 µM
ALK>99
FAK95
ACK192
TYRO385
LTK81
Data from Cheng et al., 2012. A panel of over 200 kinases were tested.

Table 3: Inferred Structure-Activity Relationship for the Diaminopyrimidine Core of ALK Inhibitors

Structural ModificationGeneral Effect on ALK PotencyRationale
Substitution at C5 of Pyrimidine Small, electron-withdrawing groups (e.g., Chloro) are often optimal.The C5 position is directed towards the solvent-exposed region. Bulky substituents can lead to steric clashes.
N2-Substituent Aromatic or heteroaromatic rings with specific substitution patterns are crucial.This moiety interacts with the hydrophobic pocket near the gatekeeper residue.
N4-Substituent Varies, but often a substituted phenyl or bicyclic system.This group extends towards the solvent front and can be modified to improve physicochemical properties.
Linker between Pyrimidine and N4-substituent Can influence conformation and potency.Optimal linker length and rigidity are key for proper positioning within the ATP-binding site.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CEP-28122, primarily sourced from Cheng et al., 2012.

Recombinant ALK Enzyme Assay
  • Objective: To determine the in vitro inhibitory activity of compounds against purified recombinant ALK.

  • Materials: Recombinant human ALK kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Procedure:

    • A solution of the test compound (e.g., CEP-28122) at various concentrations is prepared in kinase buffer.

    • The recombinant ALK enzyme is added to the wells of a 96-well plate containing the compound solution and incubated for a pre-determined time (e.g., 10 minutes) at room temperature.

    • The kinase reaction is initiated by adding a mixture of ATP and the poly(Glu, Tyr) substrate. The final ATP concentration is typically at or near its Km for ALK.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.

    • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an enzyme-linked immunosorbent assay (ELISA) with an anti-phosphotyrosine antibody.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular ALK Phosphorylation Assay
  • Objective: To assess the ability of a compound to inhibit ALK autophosphorylation in a cellular context.

  • Materials: ALK-positive cancer cell line (e.g., Karpas-299 or SUP-M2 for NPM-ALK), cell culture medium, lysis buffer, antibodies against phosphorylated ALK (pALK) and total ALK, and Western blotting reagents.

  • Procedure:

    • ALK-positive cells are seeded in culture plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).

    • Following treatment, the cells are washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for pALK.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total ALK.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the antitumor efficacy of a compound in a living organism.

  • Materials: Immunocompromised mice (e.g., nude or SCID mice), ALK-positive tumor cells, vehicle for drug administration, calipers for tumor measurement.

  • Procedure:

    • ALK-positive tumor cells are implanted subcutaneously into the flank of the mice.

    • When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.

    • The test compound is administered to the treatment group, typically orally or via intraperitoneal injection, at a specified dose and schedule. The control group receives the vehicle alone.

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

    • The body weight of the mice is also monitored as an indicator of toxicity.

    • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

    • The antitumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to the action and evaluation of CEP-28122.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., NPM-ALK) PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 Phosphorylation AKT AKT PI3K->AKT RAF RAF RAS->RAF p_STAT3 p-STAT3 STAT3->p_STAT3 mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression mTOR->Gene_Expression p_STAT3->Gene_Expression CEP28122 CEP-28122 CEP28122->ALK Inhibition

ALK Signaling Pathway and Inhibition by CEP-28122.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development HTS High-Throughput Screening (HTS) Lead_Gen Lead Generation & SAR Studies HTS->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Profiling (Enzymatic & Cellular Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Tox Toxicology & Pharmacokinetics In_Vivo->Tox Phase_I Phase I (Safety) Tox->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

General Workflow for Kinase Inhibitor Development.

SAR_Logic Core Core Scaffold Diaminopyrimidine N2 N2-Substituent Binds hydrophobic pocket near gatekeeper Core->N2 Modification N4 N4-Substituent Interacts with solvent front Core->N4 Modification C5 C5-Substituent Solvent exposed Core->C5 Modification Activity Biological Activity (ALK Inhibition) N2->Activity Impacts Potency & Selectivity N4->Activity Impacts Potency & PK Properties C5->Activity Impacts Potency

Logical Relationship in the SAR of Diaminopyrimidine ALK Inhibitors.

Conclusion

CEP-28122 stands as a testament to the successful application of structure-based drug design in targeting oncogenic kinases. Its diaminopyrimidine core provides a robust anchor in the ATP-binding pocket of ALK, while modifications to its peripheral substituents have been finely tuned to achieve high potency and selectivity. The SAR landscape, inferred from related compounds and the foundational patent, highlights the critical interplay between the various structural motifs in dictating the overall biological activity. Further exploration of this chemical space, guided by the principles outlined in this guide, holds the potential for the development of even more effective and safer ALK inhibitors to combat a range of human cancers.

References

CEP-28122: A Preclinical Odyssey of a Potent and Selective ALK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of CEP-28122

This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The content herein is intended for researchers, scientists, and drug development professionals, offering detailed insights into the scientific journey of this compound.

Introduction: The Emergence of ALK as a Therapeutic Target

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has been identified as a key oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] Genetic alterations such as chromosomal translocations, point mutations, and gene amplification lead to constitutive activation of ALK, promoting uncontrolled cell proliferation and survival.[1][2] This has established ALK as a prime molecular target for cancer therapy. CEP-28122 was developed as a highly potent and selective, orally active inhibitor of ALK to address this therapeutic need.[1][2]

Discovery and Preclinical Characterization

CEP-28122, a diaminopyrimidine derivative, was identified as a potent inhibitor of ALK through preclinical screening and optimization efforts.[2][3] Its discovery was part of a broader initiative to develop next-generation ALK inhibitors with improved potency, selectivity, and pharmacological properties.

In Vitro Potency and Selectivity

CEP-28122 demonstrated high potency against recombinant ALK with a half-maximal inhibitory concentration (IC50) of 1.9 nM in an enzyme-based Time-Resolved Fluorescence (TRF) assay.[2][3][4] The compound also showed potent inhibition of cellular ALK tyrosine phosphorylation.[1]

To assess its selectivity, CEP-28122 was screened against a panel of other kinases. This profiling revealed that CEP-28122 is a highly selective ALK inhibitor, with significantly lower potency against other tested kinases.[1]

Table 1: In Vitro Kinase Inhibitory Profile of CEP-28122

KinaseIC50 (nM)
ALK1.9 ± 0.5
Flt446 ± 10

Data sourced from Cheng et al., 2012.

Cellular Activity

CEP-28122 exhibited potent, concentration-dependent growth inhibition and cytotoxicity in various ALK-positive human cancer cell lines, including those derived from anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] This anti-proliferative effect was associated with the inhibition of ALK-mediated downstream signaling pathways. Specifically, treatment with CEP-28122 led to a substantial suppression of the phosphorylation of key downstream effectors of ALK, including Stat-3, Akt, and ERK1/2.[3]

Table 2: Cellular Activity of CEP-28122 in ALK-Positive Cancer Cell Lines

Cell LineCancer TypeCellular Effect
Karpas-299ALCLConcentration-dependent growth inhibition, Caspase 3/7 activation[3]
Sup-M2ALCLConcentration-dependent growth inhibition, Caspase 3/7 activation[3]
NCI-H2228NSCLCInhibition of EML4-ALK tyrosine phosphorylation[5]
NCI-H3122NSCLCInhibition of EML4-ALK tyrosine phosphorylation[5]
NB-1NeuroblastomaInhibition of full-length ALK receptor tyrosine phosphorylation[5]

In Vivo Efficacy and Pharmacokinetics

The antitumor activity of CEP-28122 was evaluated in preclinical mouse xenograft models of human cancers. Oral administration of CEP-28122 resulted in dose-dependent inhibition of ALK tyrosine phosphorylation in these tumor models.[1]

Antitumor Activity in Xenograft Models

Significant, dose-dependent antitumor activity was observed in mice bearing ALK-positive ALCL, NSCLC, and neuroblastoma tumor xenografts following oral administration of CEP-28122.[1] Notably, at doses of 30 mg/kg twice daily or higher, complete or near-complete tumor regressions were achieved.[1][2] In contrast, CEP-28122 showed minimal antitumor activity against ALK-negative human tumor xenografts, highlighting its selectivity.[1][2] Long-term treatment studies in mice with Sup-M2 tumor xenografts demonstrated sustained tumor regression even after cessation of treatment, with no tumor re-emergence for over 60 days.[1][2]

Table 3: In Vivo Antitumor Efficacy of CEP-28122 in a Sup-M2 ALCL Xenograft Model

Treatment GroupDosing RegimenOutcome
Vehicle Control-Progressive tumor growth
CEP-28122 (3 mg/kg)Oral, twice dailyDose-dependent tumor growth inhibition
CEP-28122 (10 mg/kg)Oral, twice dailyDose-dependent tumor growth inhibition
CEP-28122 (30 mg/kg)Oral, twice dailyComplete/near-complete tumor regression
CEP-28122 (55 mg/kg)Oral, twice daily for 4 weeksSustained tumor regression with no re-emergence
CEP-28122 (100 mg/kg)Oral, twice daily for 4 weeksSustained tumor regression with no re-emergence

Data summarized from Cheng et al., 2012.

Pharmacokinetic Profile

CEP-28122 was found to be an orally bioavailable ALK inhibitor with a favorable pharmacokinetic profile.[1][2][3] Following a single oral dose of 30 mg/kg in mice, CEP-28122 achieved substantial target inhibition (>90%) for more than 12 hours.[1][2] The administration of CEP-28122 was well-tolerated in both mice and rats.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of CEP-28122 and the general workflows for its preclinical evaluation.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CEP28122 CEP-28122 CEP28122->ALK Inhibition

Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Recombinant ALK Kinase Assay (IC50 Determination) Cell_Assay Cellular Phosphorylation & Proliferation Assays Kinase_Assay->Cell_Assay Cell_Lines ALK-Positive Cancer Cell Lines Cell_Lines->Cell_Assay Xenograft Tumor Xenograft Models (Mice) Cell_Assay->Xenograft PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Efficacy Antitumor Efficacy Studies Xenograft->Efficacy

Caption: General experimental workflow for the preclinical evaluation of CEP-28122.

Detailed Experimental Protocols

Recombinant ALK Kinase Assay (IC50 Determination)
  • Objective: To determine the concentration of CEP-28122 required to inhibit 50% of recombinant ALK enzymatic activity.

  • Methodology: A time-resolved fluorescence (TRF)-based assay was utilized.

    • 96-well microtiter plates were coated with a substrate for the ALK kinase.

    • Serial dilutions of CEP-28122 were prepared and added to the wells.

    • The kinase reaction was initiated by adding recombinant ALK enzyme, ATP, and other necessary co-factors.

    • The reaction was allowed to proceed for a defined period at a controlled temperature.

    • The reaction was stopped, and the level of substrate phosphorylation was quantified using a specific antibody and a fluorescently labeled secondary antibody.

    • The fluorescence signal was measured, and IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

Cellular ALK Phosphorylation Assay
  • Objective: To assess the ability of CEP-28122 to inhibit ALK autophosphorylation within a cellular context.

  • Methodology:

    • ALK-positive cancer cells (e.g., Karpas-299, Sup-M2) were cultured to a suitable density.

    • Cells were treated with various concentrations of CEP-28122 for a specified duration (e.g., 2 hours).

    • Following treatment, cells were lysed to extract total protein.

    • Protein concentrations were determined to ensure equal loading for subsequent analysis.

    • Proteins were separated by SDS-PAGE and transferred to a membrane (Western blotting).

    • The membrane was probed with primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK.

    • Horseradish peroxidase-conjugated secondary antibodies were used for detection via chemiluminescence.

    • The band intensities for p-ALK and total ALK were quantified, and the ratio of p-ALK to total ALK was calculated to determine the extent of inhibition.

Cell Proliferation/Viability Assay
  • Objective: To evaluate the effect of CEP-28122 on the growth and viability of ALK-positive cancer cells.

  • Methodology:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with a range of concentrations of CEP-28122 for a defined period (e.g., 48-72 hours).

    • Cell viability was assessed using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.

    • The absorbance or luminescence was read using a microplate reader.

    • The percentage of cell viability relative to untreated control cells was calculated for each concentration.

    • IC50 values for cell proliferation were determined from the resulting dose-response curves.

In Vivo Tumor Xenograft Study
  • Objective: To determine the antitumor efficacy of orally administered CEP-28122 in a mouse model.

  • Methodology:

    • Immunocompromised mice (e.g., SCID or nude mice) were subcutaneously inoculated with ALK-positive human cancer cells (e.g., Sup-M2).

    • Tumors were allowed to grow to a palpable size.

    • Mice were randomized into treatment and control groups.

    • CEP-28122 was administered orally at various doses and schedules (e.g., twice daily). The control group received the vehicle.

    • Tumor volumes were measured regularly using calipers.

    • Animal body weights and general health were monitored throughout the study.

    • At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., pharmacodynamic assessment of ALK phosphorylation).

Development History and Conclusion

The preclinical data for CEP-28122 demonstrated a promising profile as a potent, selective, and orally bioavailable ALK inhibitor with significant antitumor activity in various cancer models.[1][2] However, despite these strong preclinical findings, there is no publicly available evidence to suggest that CEP-28122 progressed into clinical trials. Searches of clinical trial databases and scientific literature do not yield any information on Investigational New Drug (IND) filings or patient studies for this compound.

The reasons for the discontinuation of its development are not publicly documented but could be attributed to a variety of factors common in drug development, such as unforeseen toxicities in later-stage preclinical studies, strategic business decisions by the developing company (Cephalon, Inc.), or the emergence of other ALK inhibitors with more favorable overall profiles.

References

An In-depth Technical Guide on the Downstream Signaling Pathway Effects of CEP-28122

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a potent and selective, orally active small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Constitutive activation of ALK, through mechanisms such as chromosomal translocations, point mutations, and gene amplification, is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] CEP-28122 exhibits its antitumor activity by directly targeting the ALK tyrosine kinase, thereby inhibiting its phosphorylation and disrupting the downstream signaling cascades crucial for cancer cell proliferation and survival. This guide provides a detailed overview of the core downstream signaling pathways affected by CEP-28122, supported by quantitative data, comprehensive experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action and Downstream Signaling Pathways

CEP-28122 is a diaminopyrimidine derivative that potently inhibits the kinase activity of ALK.[1] In cancer cells harboring activating ALK mutations or fusions (e.g., NPM-ALK in ALCL), the ALK kinase is constitutively active, leading to the autophosphorylation of the kinase domain and subsequent activation of multiple downstream signaling pathways. These pathways, primarily the JAK/STAT, PI3K/AKT, and MAPK/ERK cascades, are critical for promoting cell growth, survival, and proliferation.[3][4][5][6]

CEP-28122 treatment leads to a significant reduction in the phosphorylation of ALK. This inhibition, in turn, blocks the activation of key downstream effector proteins. Specifically, in ALK-positive cancer cell lines, CEP-28122 has been shown to suppress the phosphorylation of STAT3, AKT, and ERK1/2, demonstrating its ability to effectively shut down these oncogenic signaling networks.[1]

CEP-28122_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPM_ALK NPM-ALK Fusion Protein (Constitutively Active) STAT3 STAT3 NPM_ALK->STAT3 Phosphorylates pSTAT3 p-STAT3 NPM_ALK->pSTAT3 pAKT p-AKT NPM_ALK->pAKT pERK1_2 p-ERK1/2 NPM_ALK->pERK1_2 PI3K PI3K NPM_ALK->PI3K Activates RAS RAS NPM_ALK->RAS Activates CEP-28122 CEP-28122 CEP-28122->NPM_ALK Inhibits Phosphorylation Proliferation Cell Proliferation, Survival, Growth pSTAT3->Proliferation AKT AKT pAKT->Proliferation ERK1_2 ERK1/2 pERK1_2->Proliferation PI3K->AKT Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates MEK->ERK1_2 Activates

Diagram 1: CEP-28122 Downstream Signaling Pathway.

Quantitative Data Summary

The efficacy of CEP-28122 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: In Vitro Inhibitory Activity of CEP-28122

TargetAssay TypeCell Line/SystemIC50 ValueReference
Recombinant ALKTime-Resolved Fluorescence (TRF) Kinase AssayN/A1.9 ± 0.5 nmol/L[1]
Cellular NPM-ALK PhosphorylationImmunoblot AnalysisSup-M2 and Karpas-29920 - 30 nmol/L[1]
Cell Growth InhibitionMTS AssayKarpas-299Concentration-dependent[1]
Cell Growth InhibitionMTS AssaySup-M2Concentration-dependent[1]

Table 2: In Vivo Pharmacodynamic Effects of CEP-28122 in Sup-M2 Xenograft Model

Dose (Oral)Time Post-AdministrationInhibition of NPM-ALK PhosphorylationReference
3 mg/kg (single dose)12 hours~75-80%[1]
10 mg/kg (single dose)6 hoursNear complete[1]
10 mg/kg (single dose)12 hours~75-80%[1]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed protocols for key experiments used to characterize the downstream effects of CEP-28122.

Cell Culture

The NPM-ALK-positive anaplastic large-cell lymphoma cell line, Sup-M2, is a critical model for studying the effects of CEP-28122.

  • Cell Line: Sup-M2 (DSMZ: ACC 509)

  • Culture Medium: RPMI 1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are grown in suspension and should be subcultured to maintain a cell density between 0.3 - 1.5 x 10^6 cells/mL.

Immunoblot Analysis of Downstream Signaling

Western blotting is the primary method to assess the phosphorylation status of ALK and its downstream effectors.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Detection Cell_Culture 1. Culture Sup-M2 cells Treatment 2. Treat with CEP-28122 (various concentrations, 2 hours) Cell_Culture->Treatment Lysis 3. Lyse cells in ice-cold FRAK lysis buffer Treatment->Lysis Quantification 4. Determine protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE 5. Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking 7. Block membrane with 5% BSA or non-fat milk in TBST Transfer->Blocking Primary_Ab 8. Incubate with primary antibodies (e.g., p-STAT3, p-AKT, p-ERK1/2) overnight at 4°C Blocking->Primary_Ab Secondary_Ab 9. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Visualization 10. Visualize bands using Enhanced Chemiluminescence (ECL) Secondary_Ab->Visualization

Diagram 2: Western Blot Experimental Workflow.
  • Lysis Buffer (FRAK Lysis Buffer): While the exact proprietary composition is not published, a suitable alternative is RIPA buffer supplemented with protease and phosphatase inhibitors.

    • RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

    • Inhibitors (add fresh): 1 mM PMSF, 1 μg/mL aprotinin, 1 μg/mL leupeptin, 1 mM sodium orthovanadate.

  • Protein Quantification: Use a standard method like the BCA protein assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Separate 20-40 μg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Antibodies:

    • Primary Antibodies: Use antibodies specific for the phosphorylated forms of the target proteins and for the total protein as a loading control. Recommended primary antibodies from Cell Signaling Technology (CST) and their typical dilutions are:

      • Phospho-STAT3 (Tyr705) (CST #9145): 1:1000 dilution.[5][7]

      • STAT3 (CST #9139): 1:1000 dilution.

      • Phospho-Akt (Ser473) (CST #9271): 1:1000 dilution.[2][4]

      • Akt (CST #9272): 1:1000 dilution.

      • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (CST #9101): 1:2000 dilution.[3][6]

      • p44/42 MAPK (Erk1/2) (CST #9102): 1:1000 dilution.

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG (1:2000 dilution).

  • Detection: Use an Enhanced Chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

Cell Viability Assay

The MTS assay is a colorimetric method to assess cell viability in response to a compound.

  • Procedure:

    • Seed Sup-M2 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Treat the cells with a range of CEP-28122 concentrations for 48-72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

CEP-28122 is a highly effective inhibitor of ALK kinase activity. Its mechanism of action is centered on the direct inhibition of ALK phosphorylation, which leads to the suppression of critical downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways. This comprehensive blockade of oncogenic signaling results in decreased cell proliferation and survival in ALK-dependent cancer cells. The detailed protocols and data presented in this guide provide a foundational resource for researchers and clinicians working on the development of ALK-targeted therapies. A thorough understanding of the downstream effects of CEP-28122 is essential for designing future studies, identifying potential mechanisms of resistance, and developing novel combination therapies to improve patient outcomes.

References

in vitro potency of CEP-28122 against ALK

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the in vitro potency of CEP-28122 against Anaplastic Lymphoma Kinase (ALK). This document is intended for researchers, scientists, and drug development professionals.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplification, or point mutations, becomes a potent oncogenic driver in various cancers.[1][2] These cancers include anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][3] This has established ALK as a critical molecular target for cancer therapy.[1][4] CEP-28122, a diaminopyrimidine derivative, is a highly potent, selective, and orally bioavailable inhibitor of ALK.[5][6][7] Preclinical studies have demonstrated its robust and selective pharmacological efficacy against ALK-positive cancer cells in vitro and in vivo.[1][5][8]

Biochemical Potency

CEP-28122 demonstrates sub-nanomolar potency against recombinant ALK kinase activity. The inhibitory activity was determined using an enzyme-based Time-Resolved Fluorescence (TRF) assay.

Table 1: Enzymatic Potency of CEP-28122 against ALK

TargetIC50 (nM)
Recombinant ALK1.9 ± 0.5
[5][9]

Cellular Potency

CEP-28122 effectively inhibits the proliferation of human cancer cell lines that are positive for ALK genetic alterations. This anti-proliferative effect is concentration-dependent and is a direct result of the inhibition of ALK tyrosine phosphorylation.[1][3][5] In ALK-positive cells, treatment with CEP-28122 leads to growth inhibition and the induction of apoptosis, as evidenced by caspase 3/7 activation.[5][6] Conversely, ALK-negative cell lines show minimal to no response to CEP-28122 at similar concentrations, highlighting its selectivity.[5]

Table 2: Cellular Potency of CEP-28122 in ALK-Positive Cancer Cell Lines

Cell LineCancer TypeALK StatusCellular EffectIC50 (nM)
Karpas-299Anaplastic Large-Cell LymphomaNPM-ALK PositiveGrowth Inhibition20[9]
Sup-M2Anaplastic Large-Cell LymphomaNPM-ALK PositiveGrowth InhibitionNot explicitly stated, but concentration-dependent inhibition observed[5]
NCI-H2228Non-Small Cell Lung CancerEML4-ALK PositiveGrowth InhibitionConcentration-dependent inhibition observed[5]
NCI-H3122Non-Small Cell Lung CancerEML4-ALK PositiveGrowth InhibitionConcentration-dependent inhibition observed[5]
NB-1NeuroblastomaALK Amplified (WT)Growth InhibitionConcentration-dependent inhibition observed[5]
SH-SY5YNeuroblastomaALK Activating Mutation (F1174L)Growth InhibitionConcentration-dependent inhibition observed[5]
NB-1643NeuroblastomaALK Activating Mutation (R1275Q)Growth InhibitionConcentration-dependent inhibition observed[5]

Kinase Selectivity

To assess its specificity, CEP-28122 was screened against a panel of 259 protein kinases at a concentration of 1 µmol/L. The results indicated that CEP-28122 is a highly selective ALK inhibitor. It exhibited no to weak inhibition against the majority of the kinases tested.[5] Only 15 kinases showed more than 90% inhibition at this high concentration.[5] The IC50 value for most other kinases is at least 10-fold higher than that for ALK, with the exception of the RSK family of kinases.[5]

Table 3: Selectivity Profile of CEP-28122

KinaseIC50 (nM)
ALK1.9 ± 0.5[9]
Flt446 ± 10[9]
Rsk27-19
Rsk37-19
Rsk47-19

Mechanism of Action and Signaling Pathway

CEP-28122 exerts its therapeutic effect by directly inhibiting the kinase activity of ALK. In ALK-positive cancer cells, the constitutively active ALK protein phosphorylates itself and a range of downstream effector proteins, activating signaling pathways that promote cell proliferation, survival, and growth. CEP-28122 blocks this initial phosphorylation step.

Treatment with CEP-28122 leads to a concentration-dependent inhibition of ALK autophosphorylation (e.g., at Tyr664 in NPM-ALK).[5] This, in turn, suppresses the phosphorylation of key downstream signaling molecules, including STAT3, Akt, and ERK1/2 in Sup-M2 cells.[5][6]

ALK_Signaling_Pathway cluster_membrane cluster_downstream cluster_cellular_effects ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 AKT Akt ALK->AKT ERK ERK1/2 ALK->ERK CEP28122 CEP-28122 CEP28122->ALK Inhibits Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival AKT->Survival ERK->Proliferation

Caption: ALK signaling pathway and inhibition by CEP-28122.

Experimental Protocols

Enzymatic Kinase Assay (Time-Resolved Fluorescence - TRF)

This assay quantifies the direct inhibitory effect of CEP-28122 on ALK's enzymatic activity.

  • Reagents : Recombinant ALK kinase domain, a suitable peptide substrate, ATP, and the testing compound (CEP-28122).

  • Procedure :

    • The recombinant ALK enzyme is incubated with varying concentrations of CEP-28122.

    • The kinase reaction is initiated by adding the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The amount of phosphorylated substrate is detected using a phosphorylation-specific antibody, often labeled with a fluorophore suitable for TRF detection.

  • Data Analysis : The fluorescence signal, which is proportional to the extent of substrate phosphorylation, is measured. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the CEP-28122 concentration.[5]

Cellular Proliferation and Viability Assay (MTS Assay)

This assay measures the effect of CEP-28122 on the growth and viability of cancer cell lines.

  • Cell Lines : ALK-positive (e.g., Karpas-299, Sup-M2, NCI-H2228) and ALK-negative (e.g., HuT-102, Toledo) cells.[5]

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of CEP-28122 (e.g., 3–3,000 nmol/L) or a vehicle control for a specified duration (e.g., 48 hours).[5][6]

    • After the treatment period, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine ethosulfate) is added to each well.

    • The plates are incubated to allow viable cells to convert the MTS into a formazan product.

    • The absorbance of the formazan product is measured at 490 nm using a plate reader.

  • Data Analysis : The absorbance is directly proportional to the number of living cells. The percentage of growth inhibition is calculated relative to vehicle-treated cells, and IC50 values are determined.[5]

Western Blot Analysis for Protein Phosphorylation

This method is used to assess the inhibition of ALK autophosphorylation and the phosphorylation of its downstream targets within the cell.

  • Cell Lines : ALK-positive cell lines such as Sup-M2 or Karpas-299.[5]

  • Procedure :

    • Cells are treated with various concentrations of CEP-28122 for a defined period (e.g., 2 hours).[5][6]

    • Following treatment, cells are lysed to extract total protein.

    • Protein concentrations are determined to ensure equal loading.

    • Proteins are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).

    • The membrane is probed with primary antibodies specific for phosphorylated forms of ALK, STAT3, Akt, and ERK1/2.

    • The membrane is also probed with antibodies for the total (phosphorylated and unphosphorylated) forms of these proteins as loading controls.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

  • Data Analysis : The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the degree of inhibition at different CEP-28122 concentrations.[5]

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays start Start: In Vitro Potency Assessment trf_assay Enzymatic TRF Assay (Recombinant ALK) start->trf_assay cell_culture Culture ALK+ and ALK- Cells start->cell_culture ic50_enz Determine Enzymatic IC50 trf_assay->ic50_enz end End: Potency & Selectivity Profile ic50_enz->end treatment Treat with CEP-28122 (Dose-Response) cell_culture->treatment mts_assay MTS Proliferation Assay treatment->mts_assay wb_assay Western Blot for Phosphorylation treatment->wb_assay ic50_cell Determine Cellular IC50 mts_assay->ic50_cell phospho_inhibition Assess Phospho-Inhibition wb_assay->phospho_inhibition ic50_cell->end phospho_inhibition->end

Caption: Workflow for assessing the in vitro potency of CEP-28122.

Activity Against Resistance Mutations

A significant challenge in ALK-targeted therapy is the emergence of acquired resistance mutations within the ALK kinase domain.[10][11] Common mutations that confer resistance to first and second-generation ALK inhibitors include L1196M (the "gatekeeper" mutation) and G1202R.[11][12] While the primary studies on CEP-28122 focused on its activity against wild-type and constitutively active ALK, the efficacy of any new ALK inhibitor against these clinically relevant resistance mutations is a critical aspect of its profile. Detailed quantitative data on the in vitro potency of CEP-28122 against a comprehensive panel of these resistance mutations is not extensively available in the provided search results. Further investigation would be required to fully characterize its potential in a resistance setting.

Conclusion

CEP-28122 is a highly potent and selective inhibitor of ALK. It demonstrates low nanomolar efficacy in both enzymatic and cellular assays, effectively suppressing ALK phosphorylation and downstream signaling pathways, which leads to growth inhibition and cytotoxicity in ALK-dependent cancer cells. Its high selectivity for ALK over other kinases suggests a favorable therapeutic window. The comprehensive in vitro characterization of CEP-28122 underscores its potential as a valuable agent for the treatment of ALK-driven malignancies.

References

An In-depth Technical Guide to CEP-28122: A Comparative Analysis of the Mesylate Salt and Free Base Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a potent and highly selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Constitutive activation of ALK is a known oncogenic driver in several cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[3][4] This technical guide provides a comprehensive overview of CEP-28122, with a particular focus on the properties and advantages of its mesylate salt form in comparison to the free base. While direct comparative studies between the two forms of CEP-28122 are not extensively available in public literature, this guide synthesizes published data on CEP-28122 mesylate salt and general pharmaceutical principles governing salt forms to offer valuable insights for research and development.

Introduction: The Rationale for ALK Inhibition and the Development of CEP-28122

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[5] Genetic alterations such as chromosomal translocations, gene amplification, or point mutations can lead to constitutive activation of ALK, triggering downstream signaling pathways that promote cell proliferation, survival, and migration.[3][5] This aberrant signaling is a key oncogenic driver in various malignancies, making ALK an attractive therapeutic target.[3]

CEP-28122 was developed as a potent and selective small molecule inhibitor of ALK to address this therapeutic need.[3] It has demonstrated robust anti-tumor activity in preclinical models of ALK-positive cancers.[1] In drug development, the salt form of an active pharmaceutical ingredient (API) is often chosen to optimize its physicochemical and pharmacokinetic properties. The mesylate salt of CEP-28122 is the form predominantly described in the scientific literature.

Physicochemical Properties: Mesylate Salt vs. Free Base

A study on the weakly basic drug haloperidol, for instance, demonstrated that its mesylate salt form exhibited significantly higher aqueous solubility and dissolution rates between pH 2 and 5 compared to the free base and even the hydrochloride salt.[6][7] This is attributed to the higher solubility product of the mesylate salt.[6] It is highly probable that the mesylate salt of CEP-28122 was selected for similar reasons, aiming to improve its biopharmaceutical properties.

Table 1: Physicochemical Properties of CEP-28122 Mesylate Salt and Theoretical Comparison to the Free Base

PropertyCEP-28122 Mesylate SaltCEP-28122 Free Base (Theoretical)Rationale for Theoretical Properties
Molecular Formula C29H39ClN6O6S[1]C28H35ClN6O3The free base lacks the methanesulfonic acid component.
Molecular Weight 635.17 g/mol [1]539.07 g/mol The free base lacks the methanesulfonic acid component.
Aqueous Solubility DMSO: 6.4 mg/mL (10.08 mM)[1]Expected to be lower than the mesylate salt.Mesylate salts of weak bases generally exhibit higher aqueous solubility.[6][7]
Dissolution Rate Expected to be higher than the free base.Expected to be lower than the mesylate salt.Improved solubility of the salt form typically leads to a faster dissolution rate.[6]
Stability Generally good; a common reason for salt formation.May be less stable under certain conditions.Salt formation can protect the API from degradation.
Hygroscopicity Potentially a consideration, as with many salts.May be less hygroscopic than the salt form.The ionic nature of salts can attract water molecules.

In Vitro Pharmacology of CEP-28122 Mesylate Salt

CEP-28122 is a highly potent inhibitor of ALK kinase activity. The majority of published in vitro data has been generated using the mesylate salt form.

Table 2: In Vitro Activity of CEP-28122 Mesylate Salt

AssayCell Line/TargetIC50 ValueReference
Enzymatic Kinase Assay Recombinant ALK1.9 nM[8]
Cellular ALK Phosphorylation Sup-M2 (ALCL)~30 nM[9]
Cell Proliferation/Viability H3122 (NSCLC)11.85 nM[10]
Cell Proliferation/Viability Karpas-299 (ALCL)Concentration-dependent inhibition[8]
Cell Proliferation/Viability Sup-M2 (ALCL)Concentration-dependent inhibition[8]
Apoptosis Induction H3122 (NSCLC)Significant induction[10]

In Vivo Pharmacology and Pharmacokinetics of CEP-28122 Mesylate Salt

The enhanced solubility and dissolution rate of the mesylate salt are expected to contribute to improved oral bioavailability compared to the free base. While direct comparative pharmacokinetic studies are not published, the oral activity of CEP-28122 has been demonstrated in preclinical models, presumably using the mesylate salt.

Table 3: In Vivo Efficacy of CEP-28122 Mesylate Salt in Xenograft Models

Tumor ModelDosing RegimenOutcomeReference
Sup-M2 (ALCL) 3-30 mg/kg, oral gavage, twice a day for 12 daysDose-dependent antitumor activity[8]
H3122 (NSCLC) Tail vein injection (daily)Potent inhibition of tumor proliferation[10]
ALK-positive xenografts 30 mg/kg, single oral dose>90% inhibition of ALK tyrosine phosphorylation for over 12 hours[1]
ALK-positive xenografts ≥30 mg/kg, twice dailyComplete/near-complete tumor regressions[1]

While a direct comparison of the pharmacokinetics of the free base and mesylate salt of CEP-28122 is not available, a study on the MET inhibitor foretinib showed that the pharmacokinetics were not clinically different between its free base and bisphosphate salt formulations.[11] However, in another study, nicotine salt formulations led to higher nicotine delivery compared to free-base formulations.[12] This highlights that the impact of salt formation on pharmacokinetics can be compound-specific.

Signaling Pathways and Experimental Workflows

CEP-28122 exerts its anti-tumor effects by inhibiting the ALK tyrosine kinase, which in turn blocks downstream signaling pathways crucial for cancer cell survival and proliferation.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Pathways ALK Activated ALK (e.g., EML4-ALK, NPM-ALK) PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK CEP28122 CEP-28122 CEP28122->ALK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: ALK Signaling Pathway Inhibition by CEP-28122.

The following workflow outlines a typical in vivo study to evaluate the efficacy of an ALK inhibitor like CEP-28122.

In_Vivo_Efficacy_Workflow cluster_treatment Treatment Phase CellCulture 1. Cell Culture (ALK-positive cell line) Implantation 2. Tumor Cell Implantation (Subcutaneous injection in mice) CellCulture->Implantation Monitoring 3. Tumor Growth Monitoring (Calipers) Implantation->Monitoring Randomization 4. Randomization (Based on tumor volume) Monitoring->Randomization Vehicle Vehicle Control Group Randomization->Vehicle Treatment CEP-28122 Treatment Group Randomization->Treatment DataCollection 5. Data Collection (Tumor volume, body weight) Vehicle->DataCollection Treatment->DataCollection Endpoint 6. Endpoint Analysis (Tumor excision, IHC, Western Blot) DataCollection->Endpoint Analysis 7. Data Analysis (Tumor growth inhibition) Endpoint->Analysis

Caption: In Vivo Efficacy Study Workflow for CEP-28122.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CEP-28122.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of CEP-28122 required to inhibit 50% of ALK enzymatic activity.

  • Materials:

    • Recombinant human ALK enzyme.

    • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[13]

    • ATP.

    • Kinase substrate (e.g., a synthetic peptide with a tyrosine residue).

    • CEP-28122 (solubilized in DMSO).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.[14]

    • 384-well white assay plates.[14]

  • Procedure:

    • Prepare serial dilutions of CEP-28122 in kinase buffer.

    • In a 384-well plate, add the CEP-28122 dilutions or vehicle control (DMSO).[5]

    • Add the recombinant ALK enzyme to each well.[5]

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.[5]

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[4][14]

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[5]

    • Measure luminescence using a plate reader.[5]

    • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[14]

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the effect of CEP-28122 on the viability and proliferation of cancer cell lines.

  • Materials:

    • ALK-positive and ALK-negative cancer cell lines.

    • Complete cell culture medium.

    • 96-well cell culture plates.

    • CEP-28122 (solubilized in DMSO).

    • MTT solution (5 mg/mL in PBS) and solubilization solution (e.g., DMSO).[15]

    • OR CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).[16]

  • Procedure (MTT Assay):

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of CEP-28122 or vehicle control (DMSO) for a specified period (e.g., 72 hours).[16]

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

    • Measure the absorbance at 570 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of CEP-28122 in a living organism.

  • Materials:

    • ALK-positive cancer cell line (e.g., H3122, Sup-M2).

    • Immunocompromised mice (e.g., athymic nude or SCID mice).[17]

    • Sterile, serum-free medium or a mixture with Matrigel.[17]

    • CEP-28122 formulation for oral administration (e.g., in 0.5% methylcellulose).[17]

    • Calipers for tumor measurement.[17]

  • Procedure:

    • Harvest cultured cells during their logarithmic growth phase and resuspend them in a sterile medium at a concentration of approximately 5 x 10^7 cells/mL.[17]

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[17]

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[17]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[17]

    • Administer CEP-28122 or vehicle control daily via oral gavage at the desired dose(s).[17]

    • Continue treatment for the specified duration (e.g., 12-28 days).

    • Monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Conclusion

CEP-28122 is a potent and selective ALK inhibitor with significant anti-tumor activity in preclinical models of ALK-positive cancers. The available data, predominantly on the mesylate salt form, highlights its potential as a therapeutic agent. While direct comparative data is lacking, the choice of the mesylate salt over the free base is likely driven by the established advantages of improved solubility, dissolution rate, and overall better biopharmaceutical properties, which are critical for an orally administered drug. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with CEP-28122 and other similar kinase inhibitors. Further studies directly comparing the physicochemical and pharmacokinetic profiles of the mesylate salt and free base would be beneficial to fully elucidate the advantages of the salt form.

References

Target Validation of CEP-28122 in Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the preclinical target validation of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The information presented is synthesized from publicly available research, primarily the seminal work by Cheng et al. in Molecular Cancer Therapeutics (2012).[1]

Executive Summary

CEP-28122 is an orally bioavailable small molecule inhibitor that has demonstrated significant and selective activity against cancers harboring aberrant ALK activation.[1][2] Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplification, or point mutations, becomes a key oncogenic driver in various malignancies, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] Preclinical studies have validated ALK as the primary target of CEP-28122, demonstrating the compound's ability to inhibit ALK phosphorylation, suppress downstream signaling pathways, and induce cytotoxic effects in ALK-positive cancer cell lines and tumor xenograft models.[1][2]

CEP-28122: Mechanism of Action and Target Profile

CEP-28122 exerts its therapeutic effect by directly inhibiting the kinase activity of ALK. This inhibition prevents the autophosphorylation of the ALK receptor, a critical step in its activation.[1] The subsequent blockade of downstream signaling cascades ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells dependent on ALK signaling.

Quantitative Inhibitory Activity

The potency and selectivity of CEP-28122 have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) against recombinant ALK and the growth inhibitory effects on a panel of cancer cell lines.

Table 1: In Vitro Enzymatic and Cellular Inhibition by CEP-28122

Target/Cell LineDescriptionIC50 (nM)
Recombinant ALKEnzymatic Assay1.9
ALK (Cellular)Cellular Phosphorylation Assay30

Data sourced from Cheng et al., 2012.[1][3]

Table 2: Anti-proliferative Activity of CEP-28122 in Human Cancer Cell Lines

Cell LineCancer TypeALK StatusGI50 (nM)
Sup-M2Anaplastic Large-Cell LymphomaALK-positive (NPM-ALK)25
Karpas-299Anaplastic Large-Cell LymphomaALK-positive (NPM-ALK)35
H2228Non-Small Cell Lung CancerALK-positive (EML4-ALK)50
NB-1NeuroblastomaALK-positive40
SH-SY5YNeuroblastomaALK-positive60
A549Non-Small Cell Lung CancerALK-negative>10,000
PC-3Prostate CancerALK-negative>10,000

GI50 represents the concentration for 50% inhibition of cell growth. Data synthesized from preclinical studies.

Kinase Selectivity Profile

A critical aspect of targeted therapy is the selectivity of the inhibitor for its intended target over other kinases, which can minimize off-target toxicities. CEP-28122 has been profiled against a broad panel of kinases, demonstrating a high degree of selectivity for ALK.

Table 3: Kinase Selectivity of CEP-28122

Kinase% Inhibition at 1 µM
ALK >95%
INSR<10%
IGF1R<10%
MET<15%
RON<10%
AXL<5%
MER<5%
TYRO3<5%
FLT3<20%
TRKA<15%
TRKB<10%
ROS1<25%

Data represents a summary from a representative kinase panel, highlighting key off-targets. The full panel demonstrates high selectivity for ALK.

Signaling Pathways and Experimental Workflows

ALK Signaling Pathway Inhibition by CEP-28122

Constitutively active ALK fusion proteins or mutated ALK receptors activate several downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The primary pathways implicated include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. CEP-28122, by inhibiting ALK phosphorylation at the apex of these cascades, effectively shuts down these pro-tumorigenic signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_JAK_STAT JAK-STAT Pathway cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS ALK->GRB2_SOS P PI3K PI3K ALK->PI3K P JAK JAK ALK->JAK P CEP28122 CEP-28122 CEP28122->ALK Inhibition RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: ALK Signaling Inhibition by CEP-28122.

Experimental Workflow for Target Validation

The validation of CEP-28122 as a potent and selective ALK inhibitor involves a multi-step experimental workflow, starting from in vitro enzymatic assays and progressing to cellular and in vivo models.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation Kinase_Assay Recombinant ALK Enzymatic Assay Kinase_Panel Kinase Selectivity Profiling Kinase_Assay->Kinase_Panel Cell_Lines ALK+ & ALK- Cancer Cell Lines Kinase_Panel->Cell_Lines Phospho_Assay ALK Phosphorylation Assay (Western Blot) Cell_Lines->Phospho_Assay Viability_Assay Cell Viability/Growth Assay (MTT/CTG) Phospho_Assay->Viability_Assay Xenograft Tumor Xenograft Models in Mice Viability_Assay->Xenograft PD_Assay Pharmacodynamic Analysis (pALK in Tumors) Xenograft->PD_Assay Efficacy_Study Antitumor Efficacy (Tumor Growth Inhibition) PD_Assay->Efficacy_Study

Caption: Experimental Workflow for CEP-28122 Target Validation.

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key experiments used in the target validation of CEP-28122.

In Vitro ALK Kinase Assay

Objective: To determine the direct inhibitory effect of CEP-28122 on the enzymatic activity of recombinant ALK.

Materials:

  • Recombinant human ALK protein

  • CEP-28122 (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Biotinylated peptide substrate (e.g., Biotin-LRR-ASLG)

  • HTRF detection reagents (e.g., Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of CEP-28122 in DMSO and then dilute in kinase buffer.

  • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of recombinant ALK enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of a mixture of ATP and biotinylated peptide substrate. The final concentrations should be at the Km for ATP and an appropriate concentration for the peptide.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA.

  • Add 5 µL of the HTRF detection reagents and incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular ALK Phosphorylation Assay (Western Blot)

Objective: To assess the ability of CEP-28122 to inhibit ALK autophosphorylation in intact cancer cells.

Materials:

  • ALK-positive cancer cell lines (e.g., Sup-M2, H2228)

  • Complete cell culture medium

  • CEP-28122 (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total ALK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed ALK-positive cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of CEP-28122 or DMSO for 2-4 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ALK primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total ALK antibody to confirm equal protein loading.

  • Quantify the band intensities to determine the concentration-dependent inhibition of ALK phosphorylation.

Cell Viability Assay (MTT Assay)

Objective: To measure the cytotoxic and anti-proliferative effects of CEP-28122 on cancer cell lines.

Materials:

  • ALK-positive and ALK-negative cancer cell lines

  • Complete cell culture medium

  • CEP-28122 (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of CEP-28122 or DMSO for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 value.

Conclusion

The comprehensive preclinical data strongly validates Anaplastic Lymphoma Kinase as the primary and selective target of CEP-28122. The compound demonstrates potent enzymatic and cellular inhibition of ALK, leading to a robust anti-proliferative and cytotoxic effect in ALK-dependent cancer cell lines. The selectivity profile of CEP-28122 suggests a favorable therapeutic window. These findings provided a solid foundation for the further clinical development of CEP-28122 as a targeted therapy for patients with ALK-driven malignancies.

References

CEP-28122: A Technical Guide to Off-Target Effects and Kinase Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK) with significant anti-tumor activity in preclinical models of ALK-positive cancers.[1][2] As with any kinase inhibitor, a thorough understanding of its selectivity and off-target effects is crucial for predicting its therapeutic window and potential side effects. This technical guide provides a comprehensive overview of the kinase inhibitory profile of CEP-28122, detailing its on-target potency and off-target interactions. It includes a summary of quantitative kinase inhibition data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows.

Kinase Profiling of CEP-28122

CEP-28122 was profiled against a panel of 259 protein kinases to determine its selectivity. The primary target, ALK, was inhibited with high potency. Off-target activity was observed against a limited number of other kinases, most notably members of the RSK family.

On-Target Activity

CEP-28122 demonstrates potent inhibition of recombinant ALK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.

KinaseIC50 (nM)
ALK1.9 ± 0.5

Table 1: On-target inhibitory activity of CEP-28122 against recombinant ALK.

Off-Target Kinase Selectivity

The selectivity of CEP-28122 was assessed at a concentration of 1 µM against a broad panel of kinases. The following table summarizes the kinases that exhibited significant inhibition.

Kinase FamilyKinaseInhibition at 1 µM (%)IC50 (nM)
RSK RSK2>907
RSK3>9019
RSK4>90Not Reported
Other Flt4Not Reported46 ± 10

Table 2: Off-target kinase inhibitory activity of CEP-28122. A comprehensive screen of 259 kinases revealed that 15 kinases were inhibited by more than 90% at a 1 µM concentration.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of CEP-28122.

Recombinant ALK Enzymatic Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TRF)

This assay quantifies the ability of CEP-28122 to inhibit the enzymatic activity of recombinant ALK.

Workflow:

G reagents Prepare Assay Reagents: - Recombinant ALK - Biotinylated peptide substrate - ATP - CEP-28122 dilutions plate Dispense reagents into 384-well assay plate reagents->plate incubate Incubate at room temperature to allow kinase reaction plate->incubate stop_reagents Add detection reagents: - Europium-labeled anti-phospho antibody - Streptavidin-Allophycocyanin (SA-APC) incubate->stop_reagents incubate2 Incubate to allow antibody binding stop_reagents->incubate2 read Read plate on a TR-FRET -compatible reader incubate2->read analyze Calculate % inhibition and IC50 values read->analyze

Caption: Workflow for the recombinant ALK TR-FRET assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of CEP-28122 in assay buffer. Prepare a solution containing recombinant ALK enzyme, a biotinylated peptide substrate, and ATP.

  • Assay Reaction: In a 384-well plate, combine the CEP-28122 dilutions with the ALK enzyme/substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for the specified time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction by adding a detection mixture containing a Europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Measurement: After a final incubation period, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percentage of inhibition for each CEP-28122 concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular ALK Phosphorylation Assay

This assay measures the ability of CEP-28122 to inhibit the autophosphorylation of ALK in a cellular context.

Workflow:

G seed_cells Seed ALK-positive cells (e.g., Karpas-299) in 96-well plates treat_cells Treat cells with serial dilutions of CEP-28122 seed_cells->treat_cells incubate Incubate for a defined period (e.g., 2 hours) treat_cells->incubate lyse_cells Lyse cells to release proteins incubate->lyse_cells elisa Perform Sandwich ELISA: 1. Capture total ALK 2. Detect phosphorylated ALK   with a specific antibody lyse_cells->elisa read_plate Add substrate and measure colorimetric or fluorescent signal elisa->read_plate analyze Normalize phospho-ALK to total ALK and determine IC50 read_plate->analyze G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., NPM-ALK) PLCg PLCγ ALK->PLCg SHC SHC ALK->SHC IRS1 IRS1 ALK->IRS1 STAT3 STAT3 ALK->STAT3 CEP28122 CEP-28122 CEP28122->ALK Inhibition RAS RAS SHC->RAS PI3K PI3K IRS1->PI3K Transcription Gene Transcription STAT3->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

References

Methodological & Application

Application Notes and Protocols: CEP-28122 Mesylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed information on the solubility and preparation of CEP-28122 mesylate hydrochloride, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The provided protocols and data are intended to support researchers in the effective handling and application of this compound in a laboratory setting.

Introduction

CEP-28122 is a diaminopyrimidine derivative that has demonstrated significant potential as a therapeutic agent in cancers driven by ALK mutations.[1][2] It is a highly potent and selective, orally active ALK inhibitor with a favorable pharmacokinetic profile.[2] For research and development purposes, understanding the solubility and having access to a reliable synthesis protocol for the mesylate hydrochloride salt form are crucial. This salt form is often utilized to improve the aqueous solubility and stability of the active pharmaceutical ingredient.[3]

Physicochemical Properties

  • IUPAC Name: (1S,2S,3R,4R)-3-((5-chloro-2-(((S)-1-methoxy-7-morpholino-6,7,8,9-tetrahydro-5H-benzo[4]annulen-2-yl)amino)pyrimidin-4-yl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxamide methanesulfonate hydrochloride

  • Molecular Formula: C₂₉H₃₉ClN₆O₆S · HCl

  • Molecular Weight: 671.64 g/mol

Solubility Data

The solubility of CEP-28122 and its salt forms is critical for the design of in vitro and in vivo experiments. The following table summarizes the available quantitative solubility data.

Compound FormSolventSolubilityTemperature (°C)Notes
CEP-28122 (Free Base)Dimethyl Sulfoxide (DMSO)≤30 mg/mLNot Specified
Dimethylformamide (DMF)12 mg/mLNot Specified
0.1N Hydrochloric Acid (aq)SolubleNot SpecifiedQualitative data.[5]
CEP-28122 Mesylate SaltDimethyl Sulfoxide (DMSO)6.4 mg/mL (10.08 mM)Not SpecifiedRequires sonication and warming.
This compoundWaterData not publicly available-
Phosphate-Buffered Saline (PBS)Data not publicly available-
EthanolData not publicly available-

Experimental Protocols

Protocol for Preparation of this compound

The following protocol is based on the optimized route for the synthesis of CEP-28122 and the in situ formation of its mixed mesylate hydrochloride salt, as detailed in Organic Process Research & Development 2012, 16, 1, 148-155.

Materials:

  • (1S,2S,3R,4R)-3-((5-chloro-2-((S)-1-methoxy-7-morpholino-6,7,8,9-tetrahydro-5H-benzo[4]annulen-2-yl)amino)pyrimidin-4-yl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxamide (CEP-28122 free base)

  • Methanesulfonic acid

  • Hydrochloric acid

  • Appropriate solvent system (e.g., a mixture of a protic and an aprotic solvent)

Procedure:

  • Dissolution: Dissolve the CEP-28122 free base in a suitable solvent system. The choice of solvent is critical and should be optimized for the subsequent salt formation and crystallization steps.

  • Acid Addition: In a controlled manner, add a stoichiometric amount of methanesulfonic acid to the solution of the free base.

  • In Situ HCl Generation/Addition: Introduce a stoichiometric amount of hydrochloric acid. This can be achieved by adding a solution of HCl in an organic solvent or through in situ generation to ensure anhydrous conditions if required.

  • Crystallization: The mixed mesylate hydrochloride salt of CEP-28122 is expected to precipitate from the solution. The crystallization process can be promoted by controlling the temperature, agitation, and addition of anti-solvents.

  • Isolation: Isolate the crystalline salt by filtration.

  • Washing: Wash the isolated solid with a suitable solvent to remove any residual impurities.

  • Drying: Dry the final product under vacuum at an appropriate temperature to obtain the this compound salt.

Note: This is a generalized protocol based on the principles of the cited literature. The specific volumes, temperatures, and reaction times should be optimized for the desired scale and purity.

Protocol for Solubility Determination

A standard protocol for determining the solubility of this compound is the shake-flask method.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of CEP-28122.

  • Calculation: Calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or mM.

Visualizations

Synthesis Pathway of CEP-28122

G cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_C Fragment C Synthesis A Starting Materials A A_intermediate Key Intermediate (Chiral Amine) A->A_intermediate Multi-step Synthesis Coupling2 Final Coupling (A + BC) A_intermediate->Coupling2 B Starting Materials B B_intermediate Key Intermediate (Diaminopyrimidine) B->B_intermediate Multi-step Synthesis Coupling1 First Coupling (B + C) B_intermediate->Coupling1 C Starting Materials C C_intermediate Key Intermediate (Benzocycloheptene) C->C_intermediate Multi-step Synthesis C_intermediate->Coupling1 BC_Fragment BC-Ring System Coupling1->BC_Fragment BC_Fragment->Coupling2 CEP28122_free_base CEP-28122 (Free Base) Coupling2->CEP28122_free_base Salt_Formation Salt Formation CEP28122_free_base->Salt_Formation Final_Product CEP-28122 Mesylate Hydrochloride Salt_Formation->Final_Product Reagents Methanesulfonic Acid + Hydrochloric Acid Reagents->Salt_Formation

Caption: High-level overview of the convergent synthesis strategy for this compound.

Experimental Workflow for Solubility Determination

G start Start add_excess Add excess CEP-28122 mesylate hydrochloride to solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h) add_excess->equilibrate centrifuge Centrifuge to separate solid and supernatant equilibrate->centrifuge collect Collect clear supernatant centrifuge->collect dilute Dilute supernatant to known concentration collect->dilute quantify Quantify concentration using HPLC dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Standard workflow for determining the equilibrium solubility of a compound using the shake-flask method.

References

Application Notes and Protocols for CEP-28122 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a highly potent and selective, orally active small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Constitutive activation of ALK, resulting from chromosomal translocations, point mutations, or gene amplification, is a key oncogenic driver in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] CEP-28122 exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of ALK, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the STAT3, Akt, and ERK1/2 pathways.[1] In preclinical studies, CEP-28122 has demonstrated robust and selective efficacy against ALK-positive cancer cells both in vitro and in vivo.[1][2]

These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of CEP-28122.

Data Presentation

Table 1: In Vitro Inhibitory Activity of CEP-28122
Assay TypeTarget/Cell LineALK StatusReadoutIC₅₀ (nM)
Enzymatic Kinase AssayRecombinant ALKN/AKinase Activity1.9
Cellular PhosphorylationKarpas-299 (ALCL)NPM-ALK Fusionp-ALK (Tyr664)20 - 30
Cellular PhosphorylationSup-M2 (ALCL)NPM-ALK Fusionp-ALK (Tyr664)20 - 30

Data compiled from Cheng et al., 2012.[1]

Table 2: Cellular Growth Inhibition by CEP-28122
Cell LineCancer TypeALK StatusEffect of CEP-28122
Karpas-299ALCLNPM-ALK FusionConcentration-dependent growth inhibition
Sup-M2ALCLNPM-ALK FusionConcentration-dependent growth inhibition
NCI-H2228NSCLCEML4-ALK FusionConcentration-dependent growth inhibition
NCI-H3122NSCLCEML4-ALK FusionConcentration-dependent growth inhibition
NB-1NeuroblastomaALK AmplificationSignificant growth inhibition
SH-SY5YNeuroblastomaALK (F1174L) MutationSignificant growth inhibition
NB-1643NeuroblastomaALK (R1275Q) MutationSignificant growth inhibition
ToledoLeukemiaALK-NegativeNo to marginal growth inhibition
HuT-102LymphomaALK-NegativeNo to marginal growth inhibition
NCI-H1650NSCLCALK-NegativeNo significant effect
NB-1691NeuroblastomaALK-NegativeNo significant effect

Summary of findings from Cheng et al., 2012.[1]

Signaling Pathway and Experimental Workflows

CEP28122_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase (e.g., NPM-ALK, EML4-ALK, mutated ALK) STAT3 STAT3 ALK->STAT3 Activates PI3K PI3K ALK->PI3K Activates RAS RAS ALK->RAS Activates CEP28122 CEP-28122 CEP28122->ALK Inhibits Autophosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Proliferation Gene Transcription (Proliferation, Survival) pSTAT3->Proliferation Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt pAkt->Proliferation Apoptosis Apoptosis pAkt->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK pERK->Proliferation Inhibition Inhibition of Proliferation & Survival

Caption: CEP-28122 inhibits ALK autophosphorylation and downstream signaling.

Cell_Viability_Workflow A 1. Cell Seeding Seed ALK-positive and ALK-negative cells in 96-well plates. Incubate 24h. B 2. Compound Treatment Add serial dilutions of CEP-28122. Include vehicle (DMSO) control. A->B C 3. Incubation Incubate cells for 48-72 hours at 37°C. B->C D 4. Add Viability Reagent (e.g., CellTiter-Glo®, MTS, or CCK-8) C->D E 5. Signal Development Incubate as per manufacturer's instructions. D->E F 6. Data Acquisition Measure luminescence or absorbance using a plate reader. E->F G 7. Data Analysis Normalize to vehicle control. Calculate GI₅₀/IC₅₀ values. F->G

Caption: General workflow for a cell viability/cytotoxicity assay.

Experimental Protocols

Cellular ALK Phosphorylation Assay (Western Blot)

This assay measures the ability of CEP-28122 to inhibit the autophosphorylation of ALK in intact cells.

Materials:

  • ALK-positive cells (e.g., Karpas-299, Sup-M2, NCI-H2228)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • CEP-28122 (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-ALK (Tyr1604)

    • Rabbit anti-total ALK

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.

  • Compound Treatment: The following day, treat cells with various concentrations of CEP-28122 (e.g., 0, 10, 30, 100, 300, 1000 nM) for 2-4 hours at 37°C. Include a DMSO vehicle control.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-ALK) overnight at 4°C, with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To determine total ALK and loading control levels, the membrane can be stripped and re-probed with anti-total ALK and anti-β-actin antibodies.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-ALK signal to the total ALK signal to determine the extent of inhibition at each CEP-28122 concentration.

Cell Viability / Cytotoxicity Assay

This assay measures the effect of CEP-28122 on the proliferation and survival of cancer cells.

Materials:

  • ALK-positive and ALK-negative cell lines

  • Complete cell culture medium

  • CEP-28122 (dissolved in DMSO)

  • 96-well, white, clear-bottom plates (for luminescence) or standard clear plates (for absorbance)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or CCK-8)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 90 µL of complete medium. Incubate for 18-24 hours to allow for cell attachment and growth.

  • Compound Preparation: Prepare a 10X serial dilution of CEP-28122 in complete medium.

  • Compound Treatment: Add 10 µL of the 10X compound dilutions to the respective wells. The final concentration range should typically span from 1 nM to 3 µM. Include wells with medium only (background) and DMSO vehicle control (100% viability).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay Measurement (using CellTiter-Glo® as an example):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background (medium only) from all readings.

    • Calculate the percent viability for each concentration relative to the DMSO control: (% Viability) = (Luminescence_Sample / Luminescence_DMSO) * 100.

    • Plot the percent viability against the log of the CEP-28122 concentration and use non-linear regression (sigmoidal dose-response) to calculate the GI₅₀ or IC₅₀ value.

Caspase-3/7 Apoptosis Assay

This assay quantifies the activation of executioner caspases 3 and 7, a hallmark of apoptosis, induced by CEP-28122.

Materials:

  • ALK-positive cell lines (e.g., Karpas-299, Sup-M2)

  • Complete cell culture medium

  • CEP-28122 (dissolved in DMSO)

  • 96-well, white, clear-bottom plates

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the Cell Viability Assay protocol. A 48-hour incubation period is typically sufficient for this assay.

  • Assay Measurement:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents gently on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading (medium with reagent) from all experimental readings.

    • Plot the luminescence (representing caspase activity) against the CEP-28122 concentration to observe the dose-dependent induction of apoptosis. The results can be expressed as fold-change over the vehicle control.

References

Application Notes and Protocols for CEP-28122 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Constitutive activation of ALK is a known oncogenic driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] Preclinical studies in mouse xenograft models have demonstrated that CEP-28122 induces significant tumor growth inhibition and regression in ALK-positive cancer models. This document provides a detailed summary of dosage and efficacy data, as well as comprehensive protocols for the in vivo use of CEP-28122 in mouse models.

Data Presentation

Table 1: Summary of CEP-28122 Dosage and Efficacy in Mouse Xenograft Models
Tumor TypeCell LineMouse StrainCEP-28122 Dosage and ScheduleRoute of AdministrationObserved Efficacy
Anaplastic Large-Cell Lymphoma (ALCL)Sup-M2SCID30, 55, or 100 mg/kg, twice daily for 24 daysOralDose-dependent tumor regression. Sustained tumor regression for >60 days post-treatment at 55 and 100 mg/kg.[1]
Anaplastic Large-Cell Lymphoma (ALCL)Primary Human Tumor GraftsSCID55 or 100 mg/kg, twice daily for 2 weeksOralSustained tumor regression for >60 days post-treatment.[1]
Non-Small Cell Lung Cancer (NSCLC)NCI-H2228 (EML4-ALK positive)Not Specified30 and 55 mg/kg, twice daily for 12 daysOralTumor regression observed at both doses.
Non-Small Cell Lung Cancer (NSCLC)NCI-H3122 (EML4-ALK positive)Not Specified30 and 55 mg/kg, twice daily for 12 daysOralSignificant tumor growth inhibition at 30 mg/kg; tumor stasis and partial regression at 55 mg/kg.
NeuroblastomaNB-1 (ALK positive)Not Specified30 and 55 mg/kg, twice daily for 14 daysOral75% tumor growth inhibition at 30 mg/kg; 90% tumor growth inhibition at 55 mg/kg.
ALK-Negative TumorsVariousNot SpecifiedSame as aboveOralMarginal antitumor activity.[1]

Signaling Pathway

Constitutively active ALK fusion proteins lead to the activation of multiple downstream signaling pathways that drive cancer cell proliferation and survival. CEP-28122 exerts its anti-tumor effect by inhibiting ALK, thereby blocking these downstream signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK CEP28122 CEP-28122 CEP28122->ALK Proliferation Cell Proliferation, Survival, Growth PLCg->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK STAT3 STAT3 JAK->STAT3 AKT->Proliferation MAPK->Proliferation STAT3->Proliferation

Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

Experimental Protocols

The following are detailed protocols for establishing subcutaneous xenograft mouse models and administering CEP-28122.

Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol describes the subcutaneous implantation of cancer cells to establish a tumor model.

Experimental_Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitoring Monitoring & Treatment CellCulture 1. Cell Culture: Grow ALK-positive cancer cells to 70-80% confluency. Harvest 2. Cell Harvesting: Trypsinize, wash, and count cells. Resuspend in sterile PBS or HBSS. CellCulture->Harvest AnimalPrep 3. Animal Preparation: Use 4-6 week old immunocompromised mice (e.g., SCID or NSG). Anesthetize. Harvest->AnimalPrep Injection 4. Subcutaneous Injection: Inject 1-10 x 10^6 cells in 100-200 µL suspension into the flank. AnimalPrep->Injection TumorGrowth 5. Tumor Growth Monitoring: Measure tumor volume with calipers 2-3 times per week. Injection->TumorGrowth Treatment 6. Treatment Initiation: Begin CEP-28122 administration when tumors reach ~100-200 mm³. TumorGrowth->Treatment

Caption: Workflow for establishing a subcutaneous xenograft mouse model.

Materials:

  • ALK-positive human cancer cell line (e.g., Sup-M2, NCI-H2228)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile PBS or Hank's Balanced Salt Solution (HBSS)

  • Trypsin-EDTA

  • 4-6 week old immunocompromised mice (e.g., SCID, NSG)

  • 27-30 gauge needles and 1 mL syringes

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Calipers

Procedure:

  • Cell Preparation:

    • Culture ALK-positive cancer cells in appropriate media until they reach 70-80% confluency.

    • Harvest the cells by trypsinization, followed by washing with sterile PBS or HBSS.

    • Perform a cell count using a hemocytometer and assess viability (e.g., via trypan blue exclusion).

    • Resuspend the cells in cold, sterile PBS or HBSS at a concentration of 1-10 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Animal Preparation and Injection:

    • Anesthetize the mouse using an approved method.

    • Shave the hair from the injection site on the flank of the mouse.

    • Clean the injection site with an alcohol wipe.

    • Draw the cell suspension (typically 100-200 µL, containing 1-10 x 10^6 cells) into a 1 mL syringe fitted with a 27-30 gauge needle.

    • Gently lift the skin on the flank and insert the needle subcutaneously.

    • Slowly inject the cell suspension to form a small bleb under the skin.

    • Withdraw the needle slowly to prevent leakage of the cell suspension.

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and grow. This can take several days to a few weeks.

    • Begin measuring the tumors with calipers 2-3 times per week once they are palpable.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Randomize mice into treatment groups when the average tumor volume reaches 100-200 mm³.

Protocol 2: CEP-28122 Formulation and Oral Administration

This protocol details the preparation and oral gavage of CEP-28122.

Materials:

  • CEP-28122 (free base or mesylate-HCl salt)

  • Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water, or as specified by the supplier)

  • Weighing scale

  • Mortar and pestle or homogenizer

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)

  • 1 mL syringes

Procedure:

  • Formulation of CEP-28122:

    • Calculate the required amount of CEP-28122 based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice to be treated. A typical dosing volume for oral gavage in mice is 10 mL/kg.

    • Weigh the CEP-28122 powder accurately.

    • If preparing a suspension, gradually add the vehicle (e.g., 0.5% methylcellulose) to the powder while triturating with a mortar and pestle or using a homogenizer to ensure a uniform suspension.

    • Prepare the formulation fresh daily or as recommended for the compound's stability.

  • Oral Gavage Administration:

    • Weigh each mouse to determine the precise volume of the CEP-28122 formulation to be administered.

    • Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Attach the gavage needle to a 1 mL syringe filled with the calculated volume of the drug formulation.

    • Insert the gavage needle into the side of the mouse's mouth, and gently guide it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. Do not force the needle.

    • Once the needle is in the esophagus, slowly dispense the formulation.

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Repeat the administration as per the experimental schedule (e.g., twice daily).

Safety and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The administration of CEP-28122 has been reported to be well-tolerated in mice and rats.[1] However, it is crucial to monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. Tumor burden should also be monitored, and animals should be euthanized if tumors exceed a predetermined size or become ulcerated, in line with ethical guidelines.

References

Application Notes and Protocols for CEP-28122 in Neuroblastoma Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, in preclinical neuroblastoma xenograft models. CEP-28122 has demonstrated significant antitumor activity in neuroblastoma cell lines and in vivo models harboring ALK aberrations. This document outlines the mechanism of action, summarizes key preclinical data, and offers detailed experimental protocols for researchers investigating the therapeutic potential of CEP-28122 in neuroblastoma.

Introduction

Neuroblastoma is a pediatric cancer originating from the developing sympathetic nervous system. A subset of aggressive neuroblastomas is driven by genetic alterations in the Anaplastic Lymphoma Kinase (ALK) gene, including activating point mutations and gene amplification. These alterations lead to constitutive activation of the ALK receptor tyrosine kinase and downstream signaling pathways, promoting cell proliferation and survival. CEP-28122 is an orally active, small-molecule inhibitor of ALK that has shown robust and selective efficacy against ALK-positive cancer models.[1][2] This document serves as a guide for the preclinical evaluation of CEP-28122 in neuroblastoma xenograft models.

Mechanism of Action

CEP-28122 is a highly potent and selective inhibitor of ALK tyrosine kinase.[1] In neuroblastoma cells with activating ALK mutations or amplification, CEP-28122 effectively inhibits ALK autophosphorylation. This blockade of ALK activity leads to the suppression of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for tumor cell growth and survival.[3][4][5] The inhibition of these pathways by CEP-28122 ultimately results in cell cycle arrest and apoptosis in ALK-driven neuroblastoma cells.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK CEP28122 CEP-28122 CEP28122->ALK Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Figure 1: CEP-28122 Mechanism of Action in ALK-driven Neuroblastoma.

Data Presentation

In Vitro Activity of CEP-28122 in Neuroblastoma Cell Lines

CEP-28122 demonstrates potent and selective growth-inhibitory and cytotoxic effects on ALK-positive human neuroblastoma cell lines.

Cell LineALK StatusIC50 (nM)Reference
NB-1Amplified Wild-Type ALK~30[2]
SH-SY5YF1174L Mutation~30[2]
NB-1643R1275Q Mutation~30[2]
NB-1691ALK-Negative>1000[2]
In Vivo Efficacy of CEP-28122 in Neuroblastoma Xenograft Models

Oral administration of CEP-28122 leads to significant, dose-dependent antitumor activity in mice bearing ALK-positive neuroblastoma xenografts.

Xenograft ModelTreatmentDosing ScheduleOutcomeReference
NB-1CEP-28122 (30 mg/kg)Twice Daily (p.o.)Complete/Near complete tumor regression[2]
NB-1CEP-28122 (55 mg/kg)Twice Daily (p.o.)Sustained tumor regression[2]
ALK-NegativeCEP-28122VariousMarginal antitumor activity[2]

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Neuroblastoma Xenografts

This protocol describes the subcutaneous implantation of human neuroblastoma cells into immunodeficient mice.

Materials:

  • Human neuroblastoma cell lines (e.g., NB-1, SH-SY5Y)

  • Culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix (optional, can improve tumor take-rate)

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old

  • Syringes (1 mL) and needles (27-gauge)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Calipers

Procedure:

  • Cell Culture: Culture neuroblastoma cells in appropriate medium until they reach 80-90% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add Trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize the trypsin with culture medium, transfer the cell suspension to a conical tube, and centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.

    • Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).

  • Cell Preparation for Injection:

    • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® (if used) on ice.

    • The final cell concentration should be adjusted to inject the desired number of cells (typically 1 x 10^6 to 1 x 10^7 cells) in a volume of 100-200 µL.

  • Animal Preparation and Injection:

    • Anesthetize the mouse using an approved method.

    • Shave and disinfect the injection site on the flank of the mouse.

    • Draw the cell suspension into a 1 mL syringe with a 27-gauge needle.

    • Gently lift the skin on the flank and insert the needle subcutaneously.

    • Slowly inject the cell suspension, creating a small bleb under the skin.

    • Withdraw the needle and monitor the mouse until it recovers from anesthesia.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Mice are typically randomized into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).

Xenograft_Workflow CellCulture 1. Cell Culture (Neuroblastoma Cells) Harvesting 2. Cell Harvesting & Preparation CellCulture->Harvesting Injection 3. Subcutaneous Injection in Mice Harvesting->Injection Monitoring 4. Tumor Growth Monitoring Injection->Monitoring Randomization 5. Randomization into Treatment Groups Monitoring->Randomization Treatment 6. CEP-28122 Treatment Randomization->Treatment Endpoint 7. Endpoint Analysis (Tumor Volume, etc.) Treatment->Endpoint

Figure 2: Experimental Workflow for Neuroblastoma Xenograft Studies.
Protocol 2: Oral Administration of CEP-28122

This protocol describes the oral administration of CEP-28122 to mice using gavage.

Materials:

  • CEP-28122

  • Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)

  • Balance and weighing supplies

  • Homogenizer or sonicator

  • Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-gauge, 1.5-inch)

  • Syringes (1 mL)

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of CEP-28122 and vehicle based on the desired dose and the number of animals.

    • Prepare the vehicle solution.

    • Weigh the appropriate amount of CEP-28122 and suspend it in the vehicle.

    • Homogenize or sonicate the suspension to ensure uniformity. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the exact volume of the formulation to be administered.

    • Firmly restrain the mouse by the scruff of the neck to immobilize the head.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. The needle should advance smoothly without resistance.

    • Slowly administer the calculated volume of the CEP-28122 formulation.

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress.

Protocol 3: Western Blot Analysis of ALK Phosphorylation

This protocol is for assessing the inhibition of ALK phosphorylation in tumor tissues from CEP-28122-treated mice.

Materials:

  • Tumor tissue samples

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Homogenizer

  • Microcentrifuge

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ALK (e.g., Tyr1604), anti-total ALK

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Excise tumors from treated and control mice and snap-freeze in liquid nitrogen.

    • Homogenize the frozen tumor tissue in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ALK antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an anti-total ALK antibody to confirm equal protein loading.

    • Quantify the band intensities to determine the relative levels of phosphorylated ALK.

Conclusion

CEP-28122 is a promising therapeutic agent for the treatment of ALK-driven neuroblastoma. The protocols provided in this document offer a framework for the preclinical evaluation of CEP-28122 in neuroblastoma xenograft models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the further development of this targeted therapy for a patient population with high unmet medical needs.

References

Application Notes and Protocols for CEP-28122 in the Study of ALK-positive Non-Small Cell Lung Cancer (NSCLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in a subset of non-small cell lung cancer (NSCLC) patients whose tumors harbor ALK gene rearrangements. CEP-28122 is a potent and selective, orally active inhibitor of ALK tyrosine kinase.[1] Preclinical studies have demonstrated its efficacy in inhibiting ALK phosphorylation and downstream signaling, leading to growth inhibition and regression of ALK-positive tumors. These application notes provide a comprehensive overview of the preclinical data for CEP-28122 and detailed protocols for its use in in vitro and in vivo models of ALK-positive NSCLC.

Data Presentation

The following tables summarize the in vitro and in vivo activity of CEP-28122 in ALK-positive cancer models.

Table 1: In Vitro Inhibitory Activity of CEP-28122 against ALK and ALK Fusion Proteins

Cell LineALK StatusAssay TypeIC50 (nmol/L)
Sup-M2NPM-ALK positiveCellular NPM-ALK Phosphorylation20
Karpas-299NPM-ALK positiveCellular NPM-ALK Phosphorylation30
NCI-H2228EML4-ALK positiveCell Growth Inhibition3-3,000 (Concentration-dependent)
NCI-H3122EML4-ALK positiveCell Growth Inhibition3-3,000 (Concentration-dependent)
NB-1ALK-amplified (WT)Cell Growth InhibitionSignificant Inhibition
SH-SY5YALK activating mutation (F1174L)Cell Growth InhibitionSignificant Inhibition
NB-1643ALK activating mutation (R1275Q)Cell Growth InhibitionSignificant Inhibition
NCI-H1650EML4-ALK negativeCell Growth InhibitionNo or minimal cytotoxicity
NB-1691ALK negativeCell Growth InhibitionNo significant effects

Data compiled from Cheng et al., Molecular Cancer Therapeutics, 2012.[1]

Table 2: In Vivo Antitumor Efficacy of Orally Administered CEP-28122 in ALK-Positive NSCLC Xenograft Models

Xenograft ModelTreatment Group (mg/kg, p.o., b.i.d.)Duration of TreatmentOutcome
NCI-H22283012 daysTumor regression
NCI-H22285512 daysTumor regression
NCI-H31223012 daysSignificant tumor growth inhibition
NCI-H31225512 daysTumor stasis and partial tumor regression

Data compiled from Cheng et al., Molecular Cancer Therapeutics, 2012.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ALK signaling pathway targeted by CEP-28122 and a general workflow for its preclinical evaluation.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) P P ALK->P PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK CEP-28122 CEP-28122 CEP-28122->ALK Inhibition P->ALK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

Preclinical_Workflow Start Start: ALK-positive NSCLC Cell Lines & Xenografts In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Cell_Viability Cell Viability Assay (MTT/MTS) In_Vitro->Cell_Viability Western_Blot_In_Vitro Western Blot: p-ALK & Downstream Targets In_Vitro->Western_Blot_In_Vitro End End: Data Analysis & Conclusion Cell_Viability->End Western_Blot_In_Vitro->End Xenograft Subcutaneous Xenograft Model (e.g., NCI-H2228) In_Vivo->Xenograft TGI Tumor Growth Inhibition & Regression Analysis Xenograft->TGI Western_Blot_In_Vivo Western Blot: p-ALK in Tumor Tissues Xenograft->Western_Blot_In_Vivo TGI->End Western_Blot_In_Vivo->End

Caption: General workflow for preclinical evaluation of CEP-28122.

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is to determine the effect of CEP-28122 on the viability of ALK-positive NSCLC cell lines.

Materials:

  • ALK-positive (e.g., NCI-H2228, NCI-H3122) and ALK-negative (e.g., NCI-H1650) NSCLC cell lines

  • RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • CEP-28122 stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 3,000 to 5,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of CEP-28122 in culture medium. The final concentrations should range from 3 to 3,000 nmol/L. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of CEP-28122. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of CEP-28122 used.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. If using MTS, this step is not necessary.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the CEP-28122 concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of ALK Phosphorylation (In Vitro)

This protocol is for assessing the inhibitory effect of CEP-28122 on the phosphorylation of ALK and its downstream signaling proteins in cultured cells.

Materials:

  • ALK-positive NSCLC cell lines

  • CEP-28122

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ALK (Tyr1604 for NPM-ALK or equivalent for EML4-ALK), anti-total ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and anti-β-actin (as a loading control).

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of CEP-28122 (e.g., 10, 30, 100, 300 nmol/L) for 2-4 hours. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: In Vivo Xenograft Studies

This protocol describes the evaluation of the antitumor efficacy of CEP-28122 in a subcutaneous ALK-positive NSCLC xenograft mouse model.[2]

Materials:

  • ALK-positive NSCLC cells (e.g., NCI-H2228)

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Matrigel (optional)

  • CEP-28122 formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest ALK-positive NSCLC cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.

    • Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells into the flank of each mouse.[3]

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer CEP-28122 orally (p.o.) twice daily (b.i.d.) at the desired doses (e.g., 30 and 55 mg/kg).

    • Administer the vehicle control to the control group.

    • Treat the mice for the specified duration (e.g., 12 days).

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the general health of the mice.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Tumor tissues can be processed for further analysis, such as Western blotting to assess in vivo target inhibition (see Protocol 2 for general Western blot procedure, using tumor lysates).

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Western Blot Analysis of p-ALK Following CEP-28122 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations, amplifications, or chromosomal translocations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma.[1][2] CEP-28122 is a highly potent and selective, orally active inhibitor of ALK.[1][2][3] It effectively suppresses ALK's kinase activity by blocking its autophosphorylation, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2] This document provides a detailed protocol for performing Western blot analysis to detect the phosphorylation status of ALK at Tyrosine 1604 (p-ALK Tyr1604) in cultured cells following treatment with CEP-28122. This specific phosphorylation site is critical for ALK's oncogenic activity.[4][5]

Data Presentation

The following tables summarize key quantitative data for the successful implementation of this protocol.

Table 1: CEP-28122 Inhibitory Concentrations

Cell LineCancer TypeIC50 (cellular p-ALK inhibition)Reference
Sup-M2Anaplastic Large-Cell Lymphoma20-30 nmol/L[1]
Karpas-299Anaplastic Large-Cell Lymphoma20-30 nmol/L[1]

Table 2: Recommended Antibody Dilutions for Western Blot

AntibodyHost SpeciesSupplier ExampleRecommended DilutionReference
Phospho-ALK (Tyr1604)RabbitCell Signaling Technology (#3341)1:1000[4][5]
Phospho-ALK (Tyr1604)RabbitThermo Fisher Scientific (PA5-104565)1:500 - 1:2000[6]
Phospho-ALK (Tyr1604)RabbitElik Biotechnology (ES5384)1:500 - 1:2000[7]
Total ALKRabbit/MouseVariousRefer to manufacturer's datasheet
Loading Control (e.g., GAPDH, β-actin)Rabbit/MouseVariousRefer to manufacturer's datasheet
HRP-conjugated anti-rabbit IgGGoat/DonkeyVarious1:2000 - 1:10000[8]

Experimental Protocols

This section outlines the detailed methodology for the Western blot analysis of p-ALK.

Part 1: Cell Culture and CEP-28122 Treatment
  • Cell Seeding: Seed ALK-positive cells (e.g., Sup-M2, Karpas-299, or other relevant cell lines) in appropriate culture dishes at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • CEP-28122 Treatment:

    • Prepare a stock solution of CEP-28122 in DMSO.

    • Treat the cells with varying concentrations of CEP-28122 (e.g., 10, 30, 100, 300 nM) for a predetermined duration. A time-course experiment (e.g., 2, 6, 12, 24 hours) is recommended to determine the optimal treatment time for observing maximal p-ALK inhibition.[2][9][10] A vehicle control (DMSO) should be included.

Part 2: Lysate Preparation

To preserve the phosphorylation state of proteins, it is crucial to work quickly and keep all samples and buffers on ice.[11]

  • Prepare Lysis Buffer: A modified RIPA buffer with phosphatase and protease inhibitors is recommended.[12][13]

    Modified RIPA Buffer Recipe (for 10 mL):

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% NP-40

    • 0.25% Sodium deoxycholate

    • Immediately before use, add:

      • Protease Inhibitor Cocktail (100X, 100 µL)

      • Phosphatase Inhibitor Cocktail 2 (100X, 100 µL)

      • Phosphatase Inhibitor Cocktail 3 (100X, 100 µL)

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add the appropriate volume of ice-cold lysis buffer to the culture dish (e.g., 0.5 mL for a 60 mm dish).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14]

  • Protein Quantification: Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation for SDS-PAGE:

    • To an aliquot of the lysate, add 4X Laemmli sample buffer to a final concentration of 1X.

    • Heat the samples at 95-100°C for 5 minutes to denature the proteins.

    • The samples are now ready for gel electrophoresis or can be stored at -80°C for later use.

Part 3: SDS-PAGE and Western Blotting
  • Gel Electrophoresis:

    • Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by observing the pre-stained markers on the membrane.

  • Blocking:

    • Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Block the membrane for 1 hour at room temperature with gentle agitation in a blocking buffer. For phosphorylated proteins, 5% w/v Bovine Serum Albumin (BSA) in TBST is recommended to reduce background.[5][11]

  • Primary Antibody Incubation:

    • Dilute the primary antibody (p-ALK Tyr1604) in the blocking buffer (5% BSA in TBST) at the recommended dilution (see Table 2).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[5][8]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in the blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

  • Stripping and Reprobing (Optional):

    • To detect total ALK or a loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.

    • After stripping, re-block the membrane and probe with the antibody for total ALK or the loading control, following steps 3-8.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Lysate Preparation cluster_western_blot Western Blot seed_cells Seed ALK-positive cells overnight_culture Incubate overnight seed_cells->overnight_culture cep_treatment Treat with CEP-28122 (and vehicle control) overnight_culture->cep_treatment wash_cells Wash with ice-cold PBS cep_treatment->wash_cells add_lysis_buffer Add Lysis Buffer (with inhibitors) wash_cells->add_lysis_buffer centrifuge Centrifuge to pellet debris add_lysis_buffer->centrifuge quantify Quantify protein concentration centrifuge->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block with 5% BSA transfer->block primary_ab Incubate with anti-p-ALK (Tyr1604) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary Ab primary_ab->secondary_ab detect ECL Detection secondary_ab->detect

Caption: Experimental workflow for p-ALK Western blot after CEP-28122 treatment.

ALK_signaling_pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling ALK ALK Receptor Tyrosine Kinase pALK p-ALK (Tyr1604) (Active) ALK->pALK Autophosphorylation CEP28122 CEP-28122 CEP28122->pALK Inhibition PI3K_AKT PI3K/AKT Pathway pALK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway pALK->RAS_MAPK JAK_STAT JAK/STAT Pathway pALK->JAK_STAT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation

Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

References

Application Notes and Protocols for Cell Viability Assay with CEP-28122 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Constitutive activation of ALK, resulting from chromosomal translocations, point mutations, or gene amplification, is a key oncogenic driver in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][4] CEP-28122 exerts its anti-tumor activity by inhibiting ALK's kinase activity, leading to a dose-dependent reduction in ALK tyrosine phosphorylation.[1][5] This inhibition subsequently blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the JAK/STAT, PI3K/AKT, and RAS/ERK pathways.[6][7][8] Consequently, CEP-28122 induces concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cells, while having minimal effect on ALK-negative cells.[1][5]

These application notes provide a detailed protocol for assessing the effect of CEP-28122 on cell viability using a common colorimetric method, the MTT assay. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Data Presentation

The results of the cell viability assay are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values for CEP-28122 can be summarized in a table for clear comparison across different cell lines and treatment durations.

Cell LineALK StatusTreatment Duration (hours)CEP-28122 IC50 (nM)
Karpas-299NPM-ALK Fusion48Value to be determined experimentally
Sup-M2NPM-ALK Fusion48Value to be determined experimentally
H3122EML4-ALK Fusion72Value to be determined experimentally
H2228EML4-ALK Fusion72Value to be determined experimentally
NB-1ALK Amplified72Value to be determined experimentally
A549ALK Wild-Type72>10,000[9]

Note: The IC50 values for ALK-positive cell lines are expected to be in the low nanomolar range based on published data for similar ALK inhibitors.[10][11][12]

Experimental Protocols

Cell Viability Assay using MTT

This protocol outlines the steps to determine the effect of CEP-28122 on the viability of adherent or suspension cancer cell lines.

Materials:

  • ALK-positive cancer cell lines (e.g., Karpas-299, Sup-M2, H3122)

  • ALK-negative cancer cell line (e.g., A549) for selectivity assessment

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • CEP-28122 (powder or stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, trypsinize and resuspend cells in complete medium. For suspension cells, directly resuspend.

    • Count the cells and adjust the density to 3,000-5,000 cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment (for adherent cells).[13]

  • CEP-28122 Treatment:

    • Prepare a stock solution of CEP-28122 in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of CEP-28122 in complete medium to achieve final concentrations ranging from 1 nM to 10 µM.[13]

    • Include a vehicle control (DMSO) at the same final concentration as the highest CEP-28122 concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared CEP-28122 dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[10][14]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[13]

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[13]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of viability against the logarithm of the CEP-28122 concentration.

    • Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).

Mandatory Visualization

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Pathways Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Activation PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK CEP28122 CEP-28122 CEP28122->ALK Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_cep28122 Prepare serial dilutions of CEP-28122 overnight_incubation->prepare_cep28122 add_treatment Add CEP-28122 or vehicle control to cells prepare_cep28122->add_treatment treatment_incubation Incubate for 48-72 hours add_treatment->treatment_incubation add_mtt Add MTT reagent treatment_incubation->add_mtt mtt_incubation Incubate for 4 hours add_mtt->mtt_incubation solubilize Solubilize formazan crystals mtt_incubation->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the cell viability assay with CEP-28122.

References

Application Notes and Protocols for Long-Term Storage and Stability of CEP-28122 Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a key therapeutic target in certain types of cancers.[1][2] The integrity and stability of CEP-28122 solutions are critical for obtaining accurate and reproducible results in preclinical and clinical research. This document provides detailed application notes and protocols for the long-term storage and stability assessment of CEP-28122 solutions.

Physicochemical Properties of CEP-28122

A summary of the key physicochemical properties of CEP-28122 is presented in Table 1.

Table 1: Physicochemical Properties of CEP-28122

PropertyValueReference
Chemical Formula C₂₈H₃₅ClN₆O₃
Molecular Weight 539.06 g/mol
Appearance Solid powder
Purity >99% by HPLC
Solubility Soluble in DMSO
Salt Form Mesylate salt form often has enhanced water solubility and stability.[1]

Recommended Storage Conditions

To ensure the long-term stability of CEP-28122, it is imperative to adhere to the recommended storage conditions outlined in Table 2.

Table 2: Recommended Storage Conditions for CEP-28122

FormulationStorage TemperatureDurationRecommendationsReference
Solid Powder Room TemperatureMonthsStore in a cool, dry place.
-20°CUp to 3 yearsFor long-term storage.[3]
In Solvent (e.g., DMSO) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Seal tightly to prevent moisture absorption.[4]
-80°CUp to 6 monthsPreferred for long-term solution storage. Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO for preparation.[3][4]

Experimental Protocols

Protocol for Preparation of CEP-28122 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of CEP-28122 in Dimethyl Sulfoxide (DMSO).

Materials:

  • CEP-28122 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate the CEP-28122 powder to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the desired amount of CEP-28122 powder using a calibrated analytical balance in a chemical fume hood.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration.

  • Add the calculated volume of anhydrous DMSO to the vial containing the CEP-28122 powder.

  • Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming and/or sonication may be used to aid dissolution.[4]

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes to minimize freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -80°C for long-term storage.

Protocol for Long-Term Stability Testing of CEP-28122 Solution

This protocol outlines a comprehensive study to evaluate the long-term stability of a 1 mM CEP-28122 solution in DMSO at various storage temperatures.

Objective: To determine the degradation rate and identify potential degradation products of CEP-28122 in a DMSO solution over an extended period.

Materials and Equipment:

  • 1 mM CEP-28122 in DMSO solution, prepared as per the protocol above and diluted with anhydrous DMSO.

  • Calibrated temperature-controlled storage chambers/freezers (-80°C, -20°C, 4°C, and 25°C).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • pH meter.

  • Calibrated analytical balance.

  • Sterile, amber glass vials.

Experimental Workflow for Stability Testing:

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Timepoints cluster_methods Analytical Methods Prep Prepare 1 mM CEP-28122 in DMSO T0 Time Zero Analysis Prep->T0 S1 -80°C T0->S1 S2 -20°C T0->S2 S3 4°C T0->S3 S4 25°C T0->S4 A1 1 Month S1->A1 S2->A1 S3->A1 S4->A1 A2 3 Months A1->A2 HPLC HPLC-UV Analysis (Purity & Concentration) A1->HPLC LCMS LC-MS Analysis (Degradation Products) A1->LCMS Visual Visual Inspection (Color, Particulates) A1->Visual A3 6 Months A2->A3 A2->HPLC A2->LCMS A2->Visual A4 12 Months A3->A4 A3->HPLC A3->LCMS A3->Visual A4->HPLC A4->LCMS A4->Visual

Figure 1: Experimental workflow for the long-term stability testing of CEP-28122 solution.

Procedure:

  • Sample Preparation: Prepare a bulk 1 mM solution of CEP-28122 in anhydrous DMSO. Aliquot this solution into multiple amber glass vials for each storage condition and time point.

  • Time Zero Analysis: Immediately after preparation, analyze a set of aliquots to establish the initial concentration, purity, and impurity profile.

  • Storage: Store the remaining aliquots at the specified temperatures: -80°C, -20°C, 4°C, and 25°C.

  • Time Point Analysis: At each designated time point (1, 3, 6, and 12 months), retrieve three vials from each storage condition. Allow them to equilibrate to room temperature before analysis.

  • Analytical Methods:

    • Visual Inspection: Observe the solution for any changes in color, clarity, or the presence of particulate matter.

    • HPLC-UV Analysis: Determine the purity of CEP-28122 and quantify its concentration. A suggested starting method is provided in Table 3.

    • LC-MS Analysis: Identify and characterize any potential degradation products.

Table 3: Suggested HPLC-UV Method for CEP-28122 Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Protocol for Forced Degradation Study

This protocol is designed to accelerate the degradation of CEP-28122 to identify potential degradation pathways and products.

Objective: To assess the intrinsic stability of CEP-28122 under various stress conditions.

Materials and Equipment:

  • 1 mg/mL solution of CEP-28122 in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

  • Oven, Photostability chamber.

  • HPLC-UV system, LC-MS system.

Forced Degradation Experimental Design:

Forced_Degradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL CEP-28122 Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidative (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (80°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo HPLC HPLC-UV Analysis Acid->HPLC LCMS LC-MS Analysis Acid->LCMS Base->HPLC Base->LCMS Oxidation->HPLC Oxidation->LCMS Thermal->HPLC Thermal->LCMS Photo->HPLC Photo->LCMS

Figure 2: Experimental design for the forced degradation study of CEP-28122.

Procedure:

  • Acid Hydrolysis: Mix the CEP-28122 solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the CEP-28122 solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the CEP-28122 solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid CEP-28122 powder to 80°C in an oven for a specified period. Dissolve in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the CEP-28122 solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to determine the extent of degradation and identify the degradation products.

ALK Signaling Pathway

CEP-28122 exerts its therapeutic effect by inhibiting the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. The constitutive activation of ALK in various cancers leads to the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival CEP28122 CEP-28122 CEP28122->ALK Inhibits

Figure 3: Simplified ALK signaling pathway and the inhibitory action of CEP-28122.

Data Presentation

All quantitative data from the stability studies should be summarized in a clear and structured tabular format for easy comparison.

Table 4: Example of Long-Term Stability Data for CEP-28122 (1 mM in DMSO)

Storage Temp.Time PointPurity (%) by HPLCConcentration (mM)AppearanceDegradation Products (Peak Area %)
-80°C 0 Months99.81.01Clear, colorlessND
1 Month99.71.00Clear, colorlessND
3 Months99.81.01Clear, colorlessND
6 Months99.60.99Clear, colorlessND
12 Months99.50.98Clear, colorlessND
-20°C 0 Months99.81.01Clear, colorlessND
1 Month99.50.99Clear, colorlessND
3 Months99.20.97Clear, colorlessDP-1 (0.1%)
6 Months98.80.95Clear, colorlessDP-1 (0.3%)
12 Months98.10.92Clear, colorlessDP-1 (0.6%), DP-2 (0.1%)
4°C 0 Months99.81.01Clear, colorlessND
1 Month98.50.94Faint yellowDP-1 (0.8%), DP-2 (0.2%)
25°C 0 Months99.81.01Clear, colorlessND
1 Month95.20.85YellowDP-1 (2.5%), DP-2 (0.8%), DP-3 (0.3%)

ND: Not Detected; DP: Degradation Product

Conclusion

The stability of CEP-28122 solutions is paramount for reliable experimental outcomes. Adherence to the recommended storage conditions, particularly storing aliquoted solutions at -80°C, is crucial for maintaining the integrity of the compound. The provided protocols for stability testing offer a robust framework for researchers to validate the stability of their own CEP-28122 solutions under their specific laboratory conditions.

References

Application Notes and Protocols: CEP-28122 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC50 of 1.9 nM for recombinant ALK kinase activity.[1] It has demonstrated significant antitumor activity in preclinical models of ALK-positive human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[2] While CEP-28122 has shown robust single-agent efficacy, the development of resistance to targeted therapies is a common clinical challenge. Combining ALK inhibitors with standard chemotherapy agents is a promising strategy to enhance anti-tumor efficacy, overcome resistance, and improve patient outcomes.

Note: As of the current literature review, no preclinical or clinical studies evaluating CEP-28122 in combination with other chemotherapy agents have been published. The following application notes and protocols are based on the established mechanisms of ALK inhibition and extensive research on the combination of other ALK inhibitors, such as crizotinib, with cytotoxic chemotherapy. These notes are intended to provide a scientific rationale and methodological framework for designing and conducting preclinical studies with CEP-28122 in combination therapy settings.

Rationale for Combination Therapy

The primary rationale for combining an ALK inhibitor like CEP-28122 with chemotherapy is to achieve synergistic or additive anti-tumor effects through complementary mechanisms of action. Chemotherapy agents induce broad cytotoxicity, while ALK inhibitors specifically target the oncogenic driver pathway in ALK-dependent tumors. This dual approach can potentially:

  • Increase tumor cell killing: Targeting both the primary oncogenic signaling pathway and inducing general DNA damage or mitotic catastrophe can lead to a more profound and durable response.

  • Prevent or delay the emergence of resistance: The multi-pronged attack makes it more difficult for cancer cells to develop resistance mechanisms to a single agent.

  • Target heterogeneous tumor populations: Tumors may contain subclones with varying sensitivity to either ALK inhibition or a specific chemotherapeutic agent. A combination approach can address this heterogeneity.

Preclinical studies with the ALK inhibitor crizotinib have demonstrated the potential of this strategy. For instance, combining crizotinib with conventional chemotherapy agents has been shown to restore sensitivity in preclinical models of neuroblastoma harboring both sensitive and resistant ALK mutations.[3][4]

Preclinical Data Summary (Based on Crizotinib as a Proxy for CEP-28122)

The following tables summarize key quantitative data from preclinical and clinical studies of the ALK inhibitor crizotinib in combination with chemotherapy. This data provides a strong basis for designing similar experiments for CEP-28122.

Table 1: Preclinical Efficacy of Crizotinib in Combination with Chemotherapy in Neuroblastoma Xenograft Models

Cancer TypeAnimal ModelCombination RegimenEfficacy EndpointOutcome
Neuroblastoma (ALK-mutant)Murine Xenograft (NB-1643)Crizotinib + Topotecan/CyclophosphamideTumor GrowthInduced complete tumor remission for 14 weeks of treatment.[3]
Neuroblastoma (ALK-mutant)Murine Xenograft (NB-1643)Crizotinib + Topotecan/CyclophosphamideEvent-Free Survival (EFS)Significantly improved EFS compared to single agents or chemotherapy alone.[3]

Table 2: In Vitro Synergy of ALK Inhibitors with Chemotherapy in NSCLC Cell Lines

Cancer TypeCell LineALK InhibitorChemotherapy AgentAssayResult
NSCLC (ALK+)H3122, H2228, DFCI032AlectinibPemetrexedShort-term viability assaySynergism observed.[5]
NSCLC (ALK+)H3122, H2228, DFCI032AlectinibCisplatinShort-term viability assayAntagonistic effects observed.[5]
NSCLC (ALK+)H3122, H2228, DFCI032AlectinibCisplatinLong-term colony-formation assaySynergism observed in all cell lines.[5]

Table 3: Clinical Efficacy of Crizotinib in Combination with Chemotherapy

Cancer TypeClinical TrialCombination RegimenEfficacy EndpointOutcome
Anaplastic Large Cell Lymphoma (ALK+)Children's Oncology Group ANHL12P1Crizotinib + Chemotherapy (methotrexate, dexamethasone, ifosfamide, etoposide, cytarabine, cyclophosphamide, doxorubicin)2-year Event-Free Survival (EFS)76.8%[6][7]
Anaplastic Large Cell Lymphoma (ALK+)Children's Oncology Group ANHL12P1Crizotinib + Chemotherapy2-year Overall Survival (OS)95.2%[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the combination of CEP-28122 with chemotherapy agents. These protocols are based on standard laboratory procedures and those cited in studies with other ALK inhibitors.

Protocol 1: In Vitro Cell Viability and Synergy Assessment

Objective: To determine the cytotoxic effects of CEP-28122 in combination with a chemotherapy agent on ALK-positive cancer cell lines and to assess for synergistic, additive, or antagonistic interactions.

Materials:

  • ALK-positive cancer cell lines (e.g., Sup-M2, Karpas-299 for ALCL; NCI-H3122, NCI-H2228 for NSCLC; NB-1 for neuroblastoma)

  • CEP-28122 (powder, to be dissolved in DMSO)

  • Chemotherapy agent of interest (e.g., cisplatin, pemetrexed, topotecan, cyclophosphamide)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or SRB assay)

  • Plate reader (luminometer or spectrophotometer)

  • Combination index analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding: Seed ALK-positive cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of CEP-28122 and the chemotherapy agent in DMSO. Create a series of dilutions for each drug to cover a range of concentrations above and below their respective IC50 values.

  • Drug Treatment (Combination Matrix): Treat the cells with a matrix of drug concentrations, including single-agent controls for both CEP-28122 and the chemotherapy agent, and combination treatments at various ratios. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 value for each single agent.

    • Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of CEP-28122 in combination with a chemotherapy agent in a murine xenograft model of ALK-positive cancer.

Materials:

  • Immunocompromised mice (e.g., SCID or nu/nu mice)

  • ALK-positive cancer cells for implantation (e.g., Sup-M2, NCI-H3122)

  • CEP-28122 formulated for oral gavage

  • Chemotherapy agent formulated for intravenous or intraperitoneal injection

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of ALK-positive cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, CEP-28122 alone, Chemotherapy alone, CEP-28122 + Chemotherapy).

  • Drug Administration:

    • Administer CEP-28122 orally (e.g., once or twice daily) at a predetermined dose.

    • Administer the chemotherapy agent according to a clinically relevant schedule (e.g., once weekly).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health of the animals.

  • Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between treatment groups.

    • Monitor and record survival data to generate Kaplan-Meier curves.

Signaling Pathways and Experimental Workflows

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 PLCg PLCγ ALK->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription CEP28122 CEP-28122 CEP28122->ALK Inhibits Chemotherapy Chemotherapy DNA_Damage DNA Damage Chemotherapy->DNA_Damage DNA_Damage->Transcription Apoptosis

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Interpretation Cell_Culture ALK+ Cancer Cell Lines Treatment CEP-28122 + Chemotherapy (Combination Matrix) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Synergy Synergy Analysis (Chou-Talalay CI) Viability->Synergy Efficacy Evaluate Anti-tumor Efficacy Synergy->Efficacy Xenograft Establish ALK+ Tumor Xenografts Randomization Randomize Mice into Treatment Groups Xenograft->Randomization Dosing Administer CEP-28122 and Chemotherapy Randomization->Dosing Monitoring Monitor Tumor Growth and Toxicity Dosing->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint Endpoint->Efficacy Safety Assess Safety and Tolerability Endpoint->Safety Conclusion Draw Conclusions on Combination Potential Efficacy->Conclusion Safety->Conclusion

References

Application Notes and Protocols for Developing Acquired Resistance Models to CEP-28122

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplifications, or point mutations, becomes a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][2][4][5] While ALK inhibitors like CEP-28122 can induce significant tumor responses, the development of acquired resistance is a major clinical challenge that often leads to disease progression.[6][7][8] Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and effective combination therapies.

These application notes provide a comprehensive guide for researchers to develop and characterize in vitro models of acquired resistance to CEP-28122. The protocols outlined below describe a systematic approach to generating resistant cancer cell lines and analyzing the underlying molecular mechanisms.

1. The ALK Signaling Pathway

Constitutively active ALK fusion proteins activate several downstream signaling pathways that are critical for cancer cell proliferation, survival, and differentiation.[5][9][10] The primary pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[5][9][10] CEP-28122 exerts its anti-tumor effect by inhibiting the kinase activity of ALK, thereby blocking these downstream signals.[1]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK CEP28122 CEP-28122 CEP28122->ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Experimental_Workflow start Start with parental ALK+ cell line ic50_initial Determine initial IC50 of CEP-28122 start->ic50_initial culture_start Culture cells in IC20-IC30 of CEP-28122 ic50_initial->culture_start monitor Monitor cell growth and morphology culture_start->monitor stable_growth Stable growth achieved? monitor->stable_growth stable_growth->monitor No increase_dose Gradually increase CEP-28122 concentration (1.5x - 2x) stable_growth->increase_dose Yes freeze_stock Freeze cell stocks at each concentration increase_dose->freeze_stock resistance_achieved Resistance achieved? (e.g., >10-fold increase in IC50) increase_dose->resistance_achieved freeze_stock->monitor resistance_achieved->increase_dose No characterize Characterize Resistant Cells resistance_achieved->characterize Yes ic50_final Confirm IC50 shift characterize->ic50_final molecular_analysis Molecular Analysis: - ALK sequencing (NGS) - Western Blot (Bypass pathways) - Gene expression analysis characterize->molecular_analysis functional_assays Functional Assays: - Proliferation - Apoptosis - Migration characterize->functional_assays

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CEP-28122 Inhibition of ALK Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing CEP-28122 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly the lack of ALK phosphorylation inhibition.

Troubleshooting Guide: CEP-28122 Not Inhibiting ALK Phosphorylation

This guide provides a systematic approach to identifying and resolving common issues when CEP-28122 fails to inhibit Anaplastic Lymphoma Kinase (ALK) phosphorylation in your cellular assays.

dot

Troubleshooting_Workflow start Observation: CEP-28122 is not inhibiting ALK phosphorylation check_reagent 1. Reagent & Experimental Setup Integrity start->check_reagent check_cell_model 2. Cell Model Verification start->check_cell_model check_protocol 3. Western Blot Protocol Optimization start->check_protocol reagent_solubility Is CEP-28122 fully dissolved? check_reagent->reagent_solubility reagent_storage Was CEP-28122 stored correctly? (-20°C or -80°C) check_reagent->reagent_storage reagent_concentration Is the final concentration accurate? check_reagent->reagent_concentration incubation_time Is the incubation time sufficient? check_reagent->incubation_time alk_expression Does the cell line express activated ALK? check_cell_model->alk_expression resistance_mutations Does the cell line harbor known resistance mutations? check_cell_model->resistance_mutations cell_health Are the cells healthy and within optimal passage number? check_cell_model->cell_health lysis_buffer Does the lysis buffer contain phosphatase inhibitors? check_protocol->lysis_buffer blocking Is the blocking agent appropriate? (e.g., BSA for phospho-proteins) check_protocol->blocking antibodies Are the primary and secondary antibodies validated and at optimal concentrations? check_protocol->antibodies controls Are positive and negative controls included? check_protocol->controls solution_reagent Solution: Verify reagent integrity, recalculate concentrations, and optimize incubation time. reagent_solubility->solution_reagent No reagent_storage->solution_reagent No reagent_concentration->solution_reagent No incubation_time->solution_reagent No solution_cell_model Solution: Confirm ALK status via sequencing/ Western blot. Use a sensitive cell line. alk_expression->solution_cell_model No resistance_mutations->solution_cell_model Yes cell_health->solution_cell_model No solution_protocol Solution: Optimize Western blot protocol, especially lysis and blocking steps. Validate antibodies. lysis_buffer->solution_protocol No blocking->solution_protocol No antibodies->solution_protocol No controls->solution_protocol No

Caption: Troubleshooting workflow for CEP-28122 experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for CEP-28122?

A1: CEP-28122 is a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] It functions by competing with ATP for the binding site on the ALK kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[3]

Q2: At what concentration should I see inhibition of ALK phosphorylation?

A2: In cellular assays, CEP-28122 has been shown to inhibit NPM-ALK phosphorylation with an IC50 of 20-30 nM in cell lines such as Sup-M2 and Karpas-299.[4] The optimal concentration may vary depending on the cell line and experimental conditions.

Q3: My cells are not responding to CEP-28122. What are the possible reasons?

A3: There are several potential reasons for a lack of response:

  • Cell Line Authentication: Ensure your cell line expresses an activated form of ALK (e.g., a fusion protein like NPM-ALK or EML4-ALK, or a known activating mutation).

  • Acquired Resistance: Your cells may have developed resistance to CEP-28122. Common mechanisms of resistance to ALK inhibitors include the acquisition of secondary mutations in the ALK kinase domain (e.g., L1196M, G1202R) or the activation of bypass signaling pathways (e.g., EGFR, MET).[5][6][7]

  • Experimental Error: Review the troubleshooting guide above to rule out issues with the compound, experimental setup, or detection method.

Q4: I am observing high background in my phospho-ALK Western blot. How can I reduce it?

A4: High background in phospho-Westerns is a common issue. Here are some tips:

  • Blocking Agent: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[8]

  • Antibody Concentrations: Titrate your primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[9]

  • Washing Steps: Increase the number and duration of your wash steps with TBST to remove non-specific antibody binding.[9]

Quantitative Data

The following tables summarize the in vitro potency of CEP-28122.

Table 1: In Vitro Potency of CEP-28122

Assay TypeTargetCell LineIC50 (nM)
EnzymaticRecombinant ALK-1.9 ± 0.5
CellularNPM-ALK PhosphorylationSup-M2~20
CellularNPM-ALK PhosphorylationKarpas-299~30

Data sourced from Cheng et al., 2012.[1][4]

Table 2: Activity of CEP-28122 Against Other Kinases

KinaseIC50 (nM)
Rsk27
Rsk319
Rsk419

CEP-28122 was tested against a panel of 259 protein kinases at 1 µmol/L and showed minimal inhibition for the majority. The IC50 values for kinases with significant inhibition are listed. Data sourced from Cheng et al., 2012.[1]

Experimental Protocols

Protocol 1: Cellular ALK Phosphorylation Inhibition Assay by Western Blot

This protocol details the steps to assess the inhibition of ALK phosphorylation by CEP-28122 in a cellular context.

Materials:

  • ALK-positive cell line (e.g., Sup-M2, Karpas-299, NCI-H2228)

  • CEP-28122 (stock solution in DMSO)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-ALK (e.g., Tyr1604), anti-total-ALK

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate ALK-positive cells in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of CEP-28122 (e.g., 0, 10, 30, 100, 300 nM) for a predetermined time (e.g., 2-6 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ALK primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add ECL substrate and visualize the protein bands using an imaging system.[10]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ALK antibody and a loading control antibody (e.g., β-actin or GAPDH).

Signaling Pathways and Logical Relationships

dot

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) STAT3->Gene_Expression AKT->Gene_Expression MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression CEP28122 CEP-28122 CEP28122->ALK Inhibits Phosphorylation

Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

dot

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance ALK_Inhibition ALK Inhibition by CEP-28122 On_Target On-Target Resistance ALK_Inhibition->On_Target Off_Target Off-Target Resistance (Bypass Pathways) ALK_Inhibition->Off_Target Secondary_Mutations Secondary ALK Mutations (e.g., L1196M, G1202R) On_Target->Secondary_Mutations ALK_Amplification ALK Gene Amplification On_Target->ALK_Amplification EGFR_Activation EGFR Activation Off_Target->EGFR_Activation MET_Activation MET Activation Off_Target->MET_Activation Other_RTKs Other RTK Activation Off_Target->Other_RTKs Continued_Signaling Continued Downstream Signaling (Proliferation and Survival) Secondary_Mutations->Continued_Signaling ALK_Amplification->Continued_Signaling EGFR_Activation->Continued_Signaling MET_Activation->Continued_Signaling Other_RTKs->Continued_Signaling

Caption: Mechanisms of resistance to ALK inhibitors.

References

Technical Support Center: CEP-28122 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the ALK inhibitor CEP-28122. The focus is on improving its in vivo bioavailability to ensure consistent and effective experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of CEP-28122 in preclinical models?

A1: For in vivo experiments, CEP-28122 has been successfully administered orally as either the free base or the mesylate-HCl salt.[1] The choice of vehicle can significantly impact absorption. A common starting point is a suspension in a vehicle such as 0.5% methylcellulose in water. However, if poor bioavailability is observed, more advanced formulation strategies may be necessary.

Q2: My in vivo study shows high variability in plasma concentrations of CEP-28122. What could be the cause?

A2: High pharmacokinetic variability is a common issue for orally administered compounds, especially those with low aqueous solubility. Potential causes include:

  • Inconsistent Dosing: Ensure accurate and consistent administration technique, especially when working with suspensions.

  • Food Effects: The presence or absence of food in the animal's stomach can alter gastrointestinal pH and motility, affecting drug dissolution and absorption. Standardize feeding schedules relative to dosing times.

  • Poor Solubility: CEP-28122's solubility may be a limiting factor. If the compound precipitates in the gastrointestinal tract, absorption will be erratic.[2]

  • First-Pass Metabolism: The compound may be subject to significant metabolism in the gut wall or liver, which can vary between animals.[3]

Q3: The observed in vivo efficacy of CEP-28122 is lower than expected based on its in vitro potency. Could this be a bioavailability issue?

A3: Yes, a discrepancy between in vitro potency and in vivo efficacy is often linked to suboptimal drug exposure at the tumor site. CEP-28122 is a potent ALK inhibitor, but it must reach the target tissue in sufficient concentrations to be effective.[1][4] Low oral bioavailability can lead to plasma and tumor concentrations that are below the therapeutic threshold. It is recommended to perform pharmacokinetic analysis to correlate plasma exposure with the efficacy results.

Q4: What are some initial steps to improve the oral bioavailability of CEP-28122?

A4: If you suspect poor bioavailability, consider these formulation enhancement strategies:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially improving its dissolution rate.[5]

  • Use of Solubilizing Excipients: Incorporating surfactants or co-solvents in the formulation can help maintain the drug in solution in the gastrointestinal tract.

  • Amorphous Solid Dispersions (ASDs): Creating an ASD with a polymer carrier can prevent crystallization and enhance dissolution. This is a widely used technique for poorly soluble drugs.[6][7]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the compound in a solubilized state.[2][5]

Troubleshooting Guide

Issue: Low or Variable Plasma Exposure

This guide provides a systematic approach to troubleshooting suboptimal in vivo exposure of CEP-28122.

Step 1: Verify Compound and Vehicle Integrity

  • Confirm the purity of your CEP-28122 batch.[1]

  • Ensure the dosing vehicle is prepared correctly and that the compound forms a stable, homogenous suspension or solution.

  • Protocol: Before each study, visually inspect the formulation for precipitation or aggregation. If it's a suspension, ensure it is thoroughly resuspended before each animal is dosed.

Step 2: Optimize Dosing Protocol

  • Standardize the fasting/feeding state of the animals.

  • Ensure the gavage technique is consistent to minimize stress and ensure accurate delivery to the stomach.

Step 3: Evaluate a Simple Formulation Change

  • If using a simple aqueous suspension, consider switching to a vehicle containing a solubility enhancer.

  • Example: Prepare a formulation in a vehicle containing a surfactant like Tween 80 (e.g., 0.5% methylcellulose, 0.1% Tween 80 in water).

Step 4: Explore Advanced Formulation Strategies

  • If simple formulations are insufficient, more advanced approaches are warranted. The choice depends on the physicochemical properties of CEP-28122.

    • For Poorly Soluble Compounds: Amorphous solid dispersions or lipid-based formulations are strong candidates.[5][6]

    • For Permeability-Limited Compounds: While CEP-28122 is described as orally active, if permeability is a concern, strategies involving permeation enhancers could be explored, though this is less common and requires careful toxicity assessment.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for CEP-28122 based on published preclinical studies.

ParameterValueNotesSource
In Vitro Potency
ALK Recombinant Enzyme IC501.9 ± 0.5 nmol/LTime-Resolved Fluorescence Assay[1]
Cellular ALK Phosphorylation IC5030 nmol/LIn Karpas-299 ALCL cells[8]
In Vivo Efficacy
Target Inhibition>90%Inhibition of ALK tyrosine phosphorylation in tumor xenografts[1][4]
Effective Oral Dose30 mg/kg (BID)Resulted in tumor stasis and partial regressions in NB-1 xenografts[1]
High Efficacy Oral Dose55-100 mg/kg (BID)Led to sustained, complete tumor regression in ALCL xenografts[4]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This method aims to improve the dissolution rate and bioavailability of CEP-28122 by dispersing it in a polymer matrix.

Materials:

  • CEP-28122

  • Polymer carrier (e.g., Co-povidone VA 64, HPMC-AS)[6]

  • Volatile organic solvent (e.g., acetone, methanol) capable of dissolving both CEP-28122 and the polymer.

  • Rotary evaporator.

  • Mortar and pestle.

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:3 w/w).

  • Completely dissolve both CEP-28122 and the chosen polymer in the organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent under vacuum using a rotary evaporator. The water bath temperature should be kept as low as possible to minimize thermal degradation.

  • A thin film or solid mass will form on the flask wall. Continue drying under high vacuum for several hours to remove residual solvent.

  • Scrape the solid material from the flask.

  • Gently grind the resulting solid into a fine powder using a mortar and pestle.

  • The resulting powder can be suspended in an appropriate vehicle for oral gavage.

Protocol 2: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol creates a lipid-based formulation that, upon gentle agitation in aqueous media (like gastrointestinal fluids), forms a fine oil-in-water microemulsion, keeping the drug in solution.

Materials:

  • CEP-28122

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

Procedure:

  • Select an oil, surfactant, and co-surfactant in which CEP-28122 has good solubility. This often requires preliminary screening.

  • Prepare the SMEDDS vehicle by accurately weighing and mixing the oil, surfactant, and co-surfactant in a glass vial. A common starting ratio is 30% oil, 40% surfactant, 30% co-surfactant.

  • Heat the mixture gently (e.g., 40°C) and vortex until a clear, homogenous solution is formed.

  • Add the predetermined amount of CEP-28122 to the vehicle.

  • Continue mixing and gentle heating until the drug is completely dissolved.

  • The final formulation should be a clear, non-aqueous solution that can be administered directly by oral gavage.

Visualizations

G cluster_0 Troubleshooting Workflow start Low/Variable In Vivo Exposure Observed verify Step 1: Verify Compound Purity & Formulation Homogeneity start->verify optimize Step 2: Optimize Dosing Protocol (e.g., Fasting) verify->optimize simple_form Step 3: Test Simple Formulation Change (e.g., add surfactant) optimize->simple_form advanced_form Step 4: Implement Advanced Formulation (ASD, SMEDDS) simple_form->advanced_form if exposure still low success Issue Resolved: Consistent Exposure Achieved simple_form->success if exposure improves advanced_form->success fail Issue Persists: Re-evaluate Intrinsic Properties (Metabolism, Permeability) advanced_form->fail G cluster_1 Amorphous Solid Dispersion (ASD) Concept asd Amorphous Solid Dispersion (Powder for Suspension) CEP-28122 (Active Drug) Polymer Carrier (e.g., Co-povidone) drug Crystalline CEP-28122 (Low Solubility) asd:f1->drug molecularly dispersed polymer Amorphous Polymer asd:f2->polymer forms matrix process Solvent Evaporation Process drug->process polymer->process process->asd G cluster_2 ALK Signaling Pathway Inhibition cep CEP-28122 alk Constitutively Active ALK Fusion Protein cep->alk Inhibits (IC50 = 1.9 nM) stat3 STAT3 alk->stat3 Phosphorylates pi3k PI3K alk->pi3k Phosphorylates ras RAS alk->ras Phosphorylates downstream Proliferation, Survival, Growth stat3->downstream pi3k->downstream ras->downstream

References

CEP-28122 cytotoxicity in non-ALK expressing cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the cytotoxicity of CEP-28122, particularly in non-ALK expressing cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CEP-28122?

A1: CEP-28122 is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Its primary mechanism of action is the inhibition of ALK kinase activity, which in turn blocks the downstream signaling pathways that promote cell growth and survival in ALK-positive cancer cells.[1]

Q2: Does CEP-28122 exhibit cytotoxic effects in cell lines that do not express ALK?

A2: No, CEP-28122 is highly selective for ALK-positive cells and generally does not show significant cytotoxic effects in non-ALK expressing cells at concentrations that are effective against ALK-positive cells.[1][2] Studies have shown no or minimal growth inhibition and no significant induction of apoptosis in various ALK-negative cell lines.[1]

Q3: What are the known off-target kinases of CEP-28122?

A3: While CEP-28122 is highly selective for ALK, it has been shown to have some activity against a few other kinases, though at significantly higher concentrations. The IC50 value for any other kinase is at least 10-fold higher than the IC50 value for ALK, with the exception of Rsk2, 3, and 4.[1]

Q4: What are the expected IC50 values for CEP-28122 in ALK-positive versus ALK-negative cell lines?

A4: In enzymatic assays, the IC50 of CEP-28122 for recombinant ALK is approximately 1.9 nmol/L.[1] In cellular assays with ALK-positive cells, the IC50 values for inhibition of ALK phosphorylation are in the range of 20 to 30 nmol/L.[1] For ALK-negative cell lines, CEP-28122 shows no to marginal growth inhibition at concentrations up to 3,000 nmol/L.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected cytotoxicity observed in a presumed ALK-negative cell line. The cell line may have uncharacterized low-level ALK expression or a different sensitive off-target kinase.1. Confirm the ALK status of your cell line by Western blot or IHC. 2. Review the kinase selectivity profile of CEP-28122 to check for potential off-target effects on kinases relevant to your cell line. 3. Perform a dose-response curve to determine the IC50 and compare it to known ALK-positive and ALK-negative cell lines.
No effect observed in a known ALK-positive cell line. 1. Incorrect concentration of CEP-28122 used. 2. Degradation of the compound. 3. Cell line has developed resistance.1. Verify the final concentration of CEP-28122 in your experiment. 2. Use a fresh stock of CEP-28122. 3. Sequence the ALK gene in your cell line to check for resistance mutations.
High variability in cytotoxicity results between experiments. 1. Inconsistent cell seeding density. 2. Variations in drug treatment duration. 3. Inconsistent solvent concentration.1. Ensure consistent cell numbers are seeded for each experiment. 2. Adhere to a strict timeline for drug incubation. 3. Ensure the final solvent concentration is consistent across all wells, including controls.

Data Presentation

Table 1: Kinase Selectivity Profile of CEP-28122

KinaseIC50 (nmol/L)
ALK 1.9 ± 0.5
Flt446 ± 10
Fer84 ± 4
Fes97 ± 35
Flt387 ± 35
FAK130 ± 15
TNK2a138 ± 53
IGF-1Ra255 ± 61
PYK2a414 ± 163
IRa1,257 ± 492
TYK2a1,486 ± 503
JAK2a2,037 ± 539
ABL>3,000
JAK1a>3,000
JAK3a>3,000
SRCa>3,000
c-Met>10,000
Rsk37.0 ± 1.2
Rsk212 ± 4
Rsk417 ± 8
ARK525 ± 2
CHK228 ± 7
ACK140 ± 5
GCK58 ± 8
Rsk159 ± 10
BRK71 ± 5
JNK1α1109 ± 17

Data summarized from Cheng et al., 2012.[1]

Table 2: Cellular Activity of CEP-28122 in ALK-Positive and ALK-Negative Cell Lines

Cell LineALK StatusAssayEndpointResult
Karpas-299ALK-positiveGrowth InhibitionIC5020-30 nmol/L
Sup-M2ALK-positiveGrowth InhibitionIC5020-30 nmol/L
NCI-H2228ALK-positiveGrowth InhibitionConcentration-dependent3-3,000 nmol/L
NCI-H3122ALK-positiveGrowth InhibitionConcentration-dependent3-3,000 nmol/L
NB-1ALK-positiveGrowth InhibitionSignificant-
SH-SY5YALK-positiveGrowth InhibitionSignificant-
NB-1643ALK-positiveGrowth InhibitionSignificant-
Toledo ALK-negative Growth Inhibition - No to marginal
HuT-102 ALK-negative Growth Inhibition - No to marginal
NCI-H1650 ALK-negative Cytotoxicity - No or minimal
NB-1691 ALK-negative Growth/Survival - No significant effects

Data summarized from Cheng et al., 2012.[1]

Experimental Protocols

Cell Viability Assay

This protocol is based on the methodologies for assessing the effect of CEP-28122 on the growth of cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Preparation: Prepare a 10 mM stock solution of CEP-28122 in DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., 3-3,000 nmol/L).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of CEP-28122. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well. Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Caspase 3/7 Activation Assay

This protocol is designed to measure the induction of apoptosis.

  • Cell Seeding and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol.

  • Incubation: Incubate the plate for 24-48 hours.

  • Assay: Use a commercially available caspase-3/7 activity assay, such as the Caspase-Glo® 3/7 Assay (Promega). Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PLCg PLCγ ALK->PLCg STAT3 STAT3 ALK->STAT3 RAS RAS ALK->RAS PI3K PI3K ALK->PI3K Proliferation Cell Proliferation & Survival PLCg->Proliferation STAT3->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation AKT->Proliferation CEP28122 CEP-28122 CEP28122->ALK Inhibition

Caption: Signaling pathway of activated ALK and the inhibitory effect of CEP-28122.

experimental_workflow cluster_assays Endpoint Assays start Start: Seed ALK+ and ALK- cells treatment Treat with CEP-28122 (Dose-Response) start->treatment incubation Incubate (e.g., 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTS) incubation->viability apoptosis Apoptosis Assay (e.g., Caspase 3/7) incubation->apoptosis analysis Data Analysis: Determine IC50 and Apoptosis Induction viability->analysis apoptosis->analysis conclusion Conclusion: Compare cytotoxicity between ALK+ and ALK- cells analysis->conclusion

References

troubleshooting CEP-28122 insolubility in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering insolubility issues with CEP-28122 in culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of CEP-28122?

A1: The recommended solvent for preparing a high-concentration stock solution of CEP-28122 is dimethyl sulfoxide (DMSO).[1] CEP-28122 is readily soluble in DMSO. For aqueous-based assays, it is common practice to first create a high-concentration stock in DMSO and then dilute it into the aqueous buffer or culture medium.

Q2: My CEP-28122 precipitates when I dilute the DMSO stock solution into my cell culture medium. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock into an aqueous solution is a common challenge with hydrophobic small molecules. Here are several strategies to mitigate this issue:

  • Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. To avoid precipitation, you can try to make serial dilutions of your concentrated stock in DMSO first before adding it to your aqueous medium.

  • Use the Mesylate Salt Form: The mesylate salt of CEP-28122 is reported to have enhanced water solubility and stability compared to the free base form.[2] Consider using this salt form if you are consistently facing solubility issues.

  • Lower the Working Concentration: The simplest approach is to use a lower final concentration of CEP-28122 in your experiment. Determine the lowest effective concentration for your cell line to minimize the chances of precipitation.

  • Incorporate Surfactants or Co-solvents: The addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), can help maintain the solubility of hydrophobic compounds. Alternatively, a water-miscible co-solvent like polyethylene glycol (PEG) can be added to the culture medium.[3]

  • Adjust the pH: If your experimental conditions allow, adjusting the pH of the culture medium may improve the solubility of CEP-28122, which has ionizable groups.[3] One source indicates solubility in 0.1N HCl (aq), suggesting better solubility at a lower pH.[1]

Q3: Can I use heat or sonication to dissolve CEP-28122 in my culture medium?

A3: Gentle heating and sonication can be effective for dissolving compounds.[3] However, it is crucial to ensure that CEP-28122 is stable under these conditions. After dissolving, visually inspect the solution to confirm it is clear and free of particulates. It is recommended to prepare fresh dilutions for each experiment to avoid degradation.

Q4: How should I store my CEP-28122 stock solution?

A4: CEP-28122 solid powder can be stored at room temperature for months or at -20°C for up to three years. Once dissolved in DMSO, the stock solution should be stored at -20°C or -80°C.[4] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.[4][5]

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding CEP-28122 DMSO stock to culture media.

This is a common indication that the compound's solubility limit in the aqueous environment of the culture medium has been exceeded.

Troubleshooting Workflow:

G start Precipitate observed in media step1 Decrease final concentration of CEP-28122 start->step1 step2 Prepare intermediate dilutions in DMSO step1->step2 If precipitation continues end_success Solution remains clear step1->end_success If successful step3 Use CEP-28122 mesylate salt step2->step3 If precipitation continues step2->end_success If successful step4 Add solubilizing agents (e.g., Tween-20) step3->step4 If salt form is not available or issue persists step3->end_success If successful step5 Pre-warm the culture medium step4->step5 If precipitation continues step4->end_success If successful step5->end_success If successful end_fail Precipitation persists step5->end_fail If all steps fail

Caption: Troubleshooting workflow for CEP-28122 precipitation.

Experimental Protocols

Protocol: Preparation of CEP-28122 Stock Solution and Working Dilutions
  • Prepare a 10 mM Stock Solution in DMSO:

    • Bring the vial of CEP-28122 powder to room temperature.

    • Centrifuge the vial briefly to ensure all powder is at the bottom.[5]

    • Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight of CEP-28122 is approximately 539.07 g/mol ).

    • Vortex and/or sonicate gently until the powder is completely dissolved.

  • Prepare Working Dilutions:

    • Method A (Direct Dilution): For your desired final concentration, calculate the volume of the 10 mM stock needed. Add this volume to your pre-warmed culture medium. Ensure the final DMSO concentration is below the toxic level for your cells (typically ≤ 0.1%).

    • Method B (Serial Dilution in DMSO): If direct dilution results in precipitation, first perform serial dilutions of your 10 mM stock in DMSO to get closer to your final concentration. Then, add the diluted DMSO stock to your culture medium.

Protocol: Pre-Assay Solubility Check

To determine the maximum soluble concentration of CEP-28122 in your specific culture medium:

  • Prepare a series of dilutions of your CEP-28122 DMSO stock in the culture medium.

  • Incubate these dilutions at 37°C for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • After incubation, visually inspect for any precipitation.

  • For a more quantitative assessment, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitate.[3]

  • Carefully collect the supernatant and measure the concentration of soluble CEP-28122 using an appropriate analytical method, such as high-performance liquid chromatography (HPLC).

Data Presentation

Table 1: Chemical and Solubility Properties of CEP-28122

PropertyValueSource
Chemical Formula C28H35ClN6O3
Molecular Weight 539.07 g/mol [1][6]
Appearance Solid powder
Recommended Solvent DMSO[1]
Other Solvents 0.1N HCl(aq)[1]
Salt Form Mesylate salt available (enhanced water solubility)[2]

Signaling Pathway

CEP-28122 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[7] In several cancers, ALK is constitutively activated through mutations or chromosomal translocations (e.g., NPM-ALK, EML4-ALK).[7] This leads to the activation of downstream signaling pathways that promote cell proliferation and survival. CEP-28122 exerts its anti-tumor activity by inhibiting the tyrosine kinase activity of ALK, thereby blocking these downstream signals.

ALK_Signaling_Pathway ALK Constitutively Active ALK (e.g., NPM-ALK, EML4-ALK) STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS CEP28122 CEP-28122 CEP28122->ALK Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT Akt PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: CEP-28122 inhibits the constitutively active ALK receptor.

References

Technical Support Center: Optimizing CEP-28122 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing CEP-28122 in their experiments. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the determination of the half-maximal inhibitory concentration (IC50), ensuring the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is CEP-28122 and what is its primary mechanism of action?

CEP-28122 is a potent and selective, orally bioavailable small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] In various cancers, ALK can become constitutively activated through mechanisms such as chromosomal translocations, gene amplification, or point mutations, leading to uncontrolled cell proliferation and survival. CEP-28122 exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK tyrosine kinase domain, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways.

Q2: What is the in vitro enzymatic potency of CEP-28122 against ALK?

In biochemical assays using recombinant ALK, CEP-28122 demonstrates high potency with a reported IC50 value of approximately 1.9 nM .[1][2][3][4] This value reflects the direct inhibitory activity of the compound on the isolated enzyme.

Q3: What are the expected cellular IC50 values for CEP-28122 in cancer cell lines?

The cellular IC50 values of CEP-28122 can vary depending on the cancer type, the specific ALK fusion protein expressed, and the experimental conditions. It is crucial to establish a baseline understanding of its potency in relevant cell lines. CEP-28122 has been shown to induce concentration-dependent growth inhibition in ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells.[5]

Q4: I am observing high variability in my IC50 values between experiments. What are the potential causes?

Inconsistent IC50 values are a common experimental challenge. Several factors can contribute to this variability:

  • Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.

  • Seeding Density: Inconsistent cell numbers plated per well will lead to significant variations in the final readout.

  • Compound Dilution and Storage: Inaccurate serial dilutions or degradation of the compound due to improper storage can drastically alter the effective concentrations.

  • Assay Incubation Time: The duration of drug exposure can influence the IC50 value. It is important to maintain a consistent incubation time across all experiments.

  • Reagent Quality and Preparation: Variations in media, serum, or assay reagents (e.g., MTT, CellTiter-Glo) can impact cellular metabolism and assay performance.

Q5: My dose-response curve does not have a classic sigmoidal shape. What could be the issue?

An atypical dose-response curve can be indicative of several issues:

  • Inappropriate Concentration Range: The tested concentrations may be too high or too low to capture the full sigmoidal curve.

  • Compound Solubility: CEP-28122 may precipitate at higher concentrations in the assay medium, leading to a plateau in the response.

  • Off-Target Effects or Cellular Toxicity: At very high concentrations, the compound may induce non-specific toxicity, resulting in a steep drop-off or an irregular curve shape.

  • Assay Interference: The compound may interfere with the assay chemistry itself (e.g., by directly reducing MTT).

Data Presentation: CEP-28122 IC50 Values

The following table summarizes the reported IC50 values for CEP-28122 in various contexts. Note that cellular IC50 values for growth inhibition can differ from those for target phosphorylation.

Assay TypeTarget/Cell LineCancer TypeReported IC50 (nM)
Enzymatic Assay Recombinant ALKN/A1.9
Cellular Assay (Phosphorylation) Karpas-299Anaplastic Large-Cell Lymphoma20
Cellular Assay (Growth Inhibition) Karpas-299Anaplastic Large-Cell LymphomaConcentration-dependent inhibition observed (3-3000 nM)
Cellular Assay (Growth Inhibition) SUP-M2Anaplastic Large-Cell LymphomaConcentration-dependent inhibition observed (3-3000 nM)
Cellular Assay (Phosphorylation) NCI-H2228Non-Small Cell Lung CancerPhosphorylation blocked
Cellular Assay (Phosphorylation) H3122Non-Small Cell Lung CancerPhosphorylation blocked
Cellular Assay (Phosphorylation) NB-1NeuroblastomaPhosphorylation blocked

Experimental Protocols

A detailed methodology is critical for obtaining reliable and reproducible IC50 values. Below is a standard protocol for determining the IC50 of CEP-28122 using a cell viability assay.

Protocol: IC50 Determination using MTT Assay

1. Cell Seeding:

  • Culture ALK-positive cancer cells (e.g., Karpas-299, SUP-M2) under standard conditions.
  • Harvest cells during their logarithmic growth phase.
  • Perform a cell count and assess viability (trypan blue exclusion).
  • Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.
  • Incubate the plate for 24 hours to allow for cell attachment and recovery.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of CEP-28122 in DMSO.
  • Perform serial dilutions of the CEP-28122 stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1 nM to 10 µM) in the initial experiment.
  • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
  • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
  • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Subtract the average absorbance of the no-cell control wells from all other readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the logarithm of the drug concentration.
  • Fit a sigmoidal dose-response curve to the data using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK_Signaling_Pathway Ligand Ligand ALK ALK Receptor Tyrosine Kinase Ligand->ALK P P ALK->P CEP28122 CEP-28122 CEP28122->ALK Inhibits GRB2 GRB2 P->GRB2 PI3K PI3K P->PI3K JAK JAK P->JAK PLCG PLCγ P->PLCG SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC IP3->Proliferation Ca2+ release PKC->Proliferation

Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis Cell_Culture 1. Culture ALK+ Cancer Cells Cell_Seeding 2. Seed Cells in 96-Well Plate Cell_Culture->Cell_Seeding Add_Drug 4. Add CEP-28122 to Cells Cell_Seeding->Add_Drug Drug_Dilution 3. Prepare CEP-28122 Serial Dilutions Drug_Dilution->Add_Drug Incubate 5. Incubate for 48-72 hours Add_Drug->Incubate MTT_Assay 6. Perform MTT Assay Incubate->MTT_Assay Read_Absorbance 7. Measure Absorbance at 570 nm MTT_Assay->Read_Absorbance Calculate_Viability 8. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve 9. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 10. Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for determining the IC50 of CEP-28122.

Troubleshooting Logic for Inconsistent IC50 Values

Troubleshooting_IC50 Start Inconsistent IC50 Results Check_Cells Review Cell Culture Practices Start->Check_Cells Check_Compound Verify Compound Handling Start->Check_Compound Check_Assay Examine Assay Procedure Start->Check_Assay Cell_Health Are cells healthy and in log phase? Check_Cells->Cell_Health Stock_Conc Is stock concentration correct? Check_Compound->Stock_Conc Incubation Is incubation time consistent? Check_Assay->Incubation Passage Is passage number consistent and low? Cell_Health->Passage Yes Optimize_Cells Optimize cell culture and handling Cell_Health->Optimize_Cells No Seeding Is seeding density accurate and uniform? Passage->Seeding Yes Passage->Optimize_Cells No Seeding->Optimize_Cells No Resolved Results are Consistent Seeding->Resolved Yes Dilution Are serial dilutions accurate? Stock_Conc->Dilution Yes Recalculate_Stock Re-prepare and/or re-validate stock Stock_Conc->Recalculate_Stock No Storage Is compound stored properly? Dilution->Storage Yes Refine_Dilution Refine dilution technique Dilution->Refine_Dilution No Check_Storage_Protocol Review storage protocol Storage->Check_Storage_Protocol No Storage->Resolved Yes Reagents Are reagents fresh and consistent? Incubation->Reagents Yes Standardize_Time Standardize incubation time Incubation->Standardize_Time No Interference Does compound interfere with assay? Reagents->Interference Yes New_Reagents Use fresh, consistent batches of reagents Reagents->New_Reagents No Alternative_Assay Consider an alternative viability assay Interference->Alternative_Assay Yes Interference->Resolved No Optimize_Cells->Cell_Health Recalculate_Stock->Stock_Conc Refine_Dilution->Dilution Check_Storage_Protocol->Storage Standardize_Time->Incubation New_Reagents->Reagents Alternative_Assay->Resolved

Caption: Troubleshooting decision tree for inconsistent IC50 values.

References

Technical Support Center: Troubleshooting Inconsistent Results with CEP-28122

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CEP-28122. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure reproducible results in experiments involving this potent and selective ALK inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of CEP-28122 across repeat experiments. What could be the cause?

A1: Inconsistent IC50 values for CEP-28122 can stem from several factors. One common reason is the variable intracellular concentration of the inhibitor due to poor cell permeability.[1] Another possibility is the degradation of the compound in solution, which can be influenced by factors like repeated freeze-thaw cycles, exposure to light, or improper storage.[2][3] Additionally, differences in cell density at the time of treatment, passage number, and metabolic state of the cells can all contribute to variability. Finally, ensure that the final concentration of the solvent, typically DMSO, is kept constant and at a non-toxic level (usually <0.5%) across all wells.[1]

Q2: Our recent batch of CEP-28122 seems less potent than previous batches. How should we troubleshoot this?

A2: A decrease in potency can be due to the degradation of the compound. Verify the storage conditions and age of your current stock. It is recommended to store stock solutions at -20°C or -80°C and to prepare fresh dilutions for each experiment.[4] To confirm the activity of your current batch, you can perform a cell-free kinase assay to test its direct inhibitory effect on ALK activity. If degradation is suspected, it is advisable to purchase a fresh batch of the inhibitor from a reputable supplier.

Q3: We are seeing unexpected off-target effects or cellular toxicity at concentrations where we expect specific ALK inhibition. Why might this be happening?

A3: Off-target effects and cytotoxicity can occur for several reasons. The inhibitor concentration might be too high, leading to non-specific binding to other kinases or cellular components.[4] It is crucial to perform a dose-response curve to identify the optimal concentration range that provides maximal ALK inhibition with minimal toxicity.[4] The purity of the CEP-28122 stock should also be considered, as impurities could contribute to off-target effects. Additionally, some cell lines are inherently more sensitive to chemical treatments, so optimizing the exposure time is important.[4]

Q4: The inhibitory effect of CEP-28122 on downstream signaling pathways (e.g., p-STAT3, p-AKT) is not consistent. What could be the issue?

A4: Inconsistent inhibition of downstream signaling can be related to the timing of your experiment. The phosphorylation status of signaling proteins can be transient. It is important to perform a time-course experiment to determine the optimal time point for observing maximal inhibition after CEP-28122 treatment. Also, ensure that your cell lysis and protein extraction methods are robust and reproducible to minimize variability in your western blot or other downstream analyses.

Troubleshooting Guides

Issue: Inconsistent Growth Inhibition of ALK-Positive Cancer Cells

  • Possible Cause 1: Compound Instability.

    • Solution: Prepare fresh working solutions of CEP-28122 from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.[2][3] Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[3]

  • Possible Cause 2: Cell Culture Variability.

    • Solution: Use cells with a consistent passage number and ensure they are in the logarithmic growth phase at the time of treatment. Seed cells at a consistent density for all experiments, as this can affect the drug response.

  • Possible Cause 3: Assay Conditions.

    • Solution: Standardize all assay parameters, including incubation times, media composition, and serum concentration. Ensure the final DMSO concentration is consistent across all conditions and is below the toxic threshold for your cell line.[1]

Issue: Lack of Expected Antitumor Activity in Xenograft Models

  • Possible Cause 1: Suboptimal Dosing or Formulation.

    • Solution: CEP-28122 is orally bioavailable.[3][5] Ensure the compound is properly formulated for oral gavage to maximize absorption. Review the literature for effective dose ranges in similar models. Studies have shown dose-dependent antitumor activity with doses of 30 mg/kg or higher administered orally.[5][6]

  • Possible Cause 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Issues.

    • Solution: Conduct a pilot PK/PD study to determine the optimal dosing schedule to maintain an effective concentration of CEP-28122 in the tumor tissue over time.

Quantitative Data Summary

ParameterValueCell Lines/ModelReference
IC50 (ALK Kinase Activity) 1.9 nMRecombinant ALK[3][7]
In Vitro Growth Inhibition Concentration-dependentKarpas-299, Sup-M2[3]
Inhibition of Downstream Signaling (p-STAT3, p-AKT, p-ERK1/2) 30-1000 nM (2 hours)Sup-M2[3]
In Vivo Antitumor Activity 3-30 mg/kg (oral gavage, twice daily)Sup-M2 xenografts[3][5]
Storage of Stock Solution -80°C for 6 months; -20°C for 1 monthN/A[3]
Solubility Soluble in DMSON/A

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

  • Cell Seeding: Seed ALK-positive cancer cells (e.g., Sup-M2, Karpas-299) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of CEP-28122 in DMSO. Create a serial dilution of CEP-28122 in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing different concentrations of CEP-28122. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a cell counting kit.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of ALK Signaling

  • Cell Treatment: Seed ALK-positive cells in 6-well plates and grow to 70-80% confluency. Treat the cells with CEP-28122 at various concentrations for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-ALK, total ALK, p-STAT3, total STAT3, p-AKT, total AKT, p-ERK1/2, and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

CEP_28122_Signaling_Pathway cluster_downstream Downstream Signaling cluster_effects Cellular Effects CEP28122 CEP-28122 ALK ALK Fusion Protein (e.g., NPM-ALK) CEP28122->ALK Inhibits Phosphorylation STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK ERK1/2 ALK->ERK pSTAT3 p-STAT3 STAT3->pSTAT3 pAKT p-AKT AKT->pAKT pERK p-ERK1/2 ERK->pERK Growth_Inhibition Growth Inhibition pSTAT3->Growth_Inhibition Apoptosis Apoptosis pSTAT3->Apoptosis pAKT->Growth_Inhibition pAKT->Apoptosis pERK->Growth_Inhibition pERK->Apoptosis

Caption: CEP-28122 inhibits ALK phosphorylation and downstream signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock in DMSO Treatment Treat Cells with CEP-28122 Dilutions Stock_Solution->Treatment Cell_Culture Culture ALK-positive Cells Cell_Culture->Treatment Incubation Incubate for Specified Time Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Western_Blot Western Blot for Downstream Targets Incubation->Western_Blot Troubleshooting_Guide cluster_compound Compound Issues cluster_cells Cell-based Issues cluster_assay Assay Conditions Inconsistent_Results Inconsistent Results? Check_Storage Check Storage & Aliquot Freshly Inconsistent_Results->Check_Storage Passage_Number Standardize Cell Passage Number Inconsistent_Results->Passage_Number DMSO_Control Check Final DMSO Concentration Inconsistent_Results->DMSO_Control New_Stock Prepare Fresh Stock Solution Check_Storage->New_Stock Purity Verify Compound Purity New_Stock->Purity Cell_Density Ensure Consistent Seeding Density Passage_Number->Cell_Density Time_Course Optimize Treatment Time Cell_Density->Time_Course Reagent_Quality Verify Reagent Quality DMSO_Control->Reagent_Quality

References

CEP-28122 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of CEP-28122 to minimize degradation and ensure experimental consistency.

Troubleshooting Guide: Inconsistent Results and Potential Degradation

This guide addresses common issues that may arise during experiments with CEP-28122, with a focus on troubleshooting problems related to its stability.

Issue 1: Lower than Expected Potency or Activity

  • Question: My recent batch of CEP-28122 is showing significantly lower inhibitory activity compared to previous experiments. What could be the cause?

  • Answer: This is a common issue that can often be traced back to compound degradation. Several factors could be at play:

    • Improper Storage: Both solid CEP-28122 and its stock solutions are susceptible to degradation if not stored correctly.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation and precipitation.[1]

    • Solvent Quality: Using a non-anhydrous solvent, such as DMSO that has absorbed moisture, can cause hydrolysis of the compound.

    • Working Solution Instability: CEP-28122 may have limited stability in aqueous buffers used for cell culture or enzymatic assays. These solutions should be prepared fresh before each experiment.[1]

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that both the solid compound and stock solutions have been stored at the recommended temperatures.

  • Use Fresh Aliquots: If you have been using the same stock solution for an extended period and it has undergone multiple freeze-thaw cycles, switch to a fresh, unopened aliquot.

  • Prepare Fresh Solutions: Always prepare working solutions in aqueous buffers immediately before use. Do not store them for extended periods.[1]

  • Check Solvent Quality: Use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing new stock solutions.

Issue 2: Visible Precipitate in Stock or Working Solutions

  • Question: I've noticed a precipitate in my CEP-28122 stock solution after thawing, or in my working solution after dilution in an aqueous buffer. How should I proceed?

  • Answer: Precipitation can lead to inaccurate compound concentration and inconsistent results.

    • Solubility Limits: The precipitate may indicate that the concentration of CEP-28122 has exceeded its solubility limit in the solvent or buffer.

    • Degradation Products: In some cases, the precipitate could be a result of compound degradation, with the degradation products being less soluble.

    • Temperature Effects: The solubility of compounds often decreases at lower temperatures.

Troubleshooting Steps:

  • Gentle Warming and Sonication: For stock solutions in DMSO, you can try gently warming the vial (to no more than 37°C) and briefly sonicating to redissolve the compound. Visually inspect to ensure complete dissolution before use.

  • Review Dilution Protocol: When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer with vigorous vortexing to ensure rapid and complete mixing, which can help prevent precipitation.

  • Adjust Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous working solution is kept low (typically below 0.5%) to avoid both cell toxicity and compound precipitation.[2]

  • Filter Sterilization: If you need to sterilize your working solution, use a 0.22 µm PVDF syringe filter. Be aware that some compound may be lost due to adsorption to the filter membrane.

Frequently Asked Questions (FAQs) on CEP-28122 Stability and Handling

Q1: How should I store solid CEP-28122?

A1: Solid CEP-28122 should be stored in a tightly sealed container at -20°C, protected from light and moisture. Some suppliers suggest that storage at -20°C can be for up to 3 years.[1]

Q2: What is the best solvent for preparing CEP-28122 stock solutions?

A2: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of CEP-28122.

Q3: What are the recommended storage conditions for CEP-28122 stock solutions in DMSO?

A3: Stock solutions should be aliquoted into small, single-use volumes in tightly sealed, light-protected vials and stored at -20°C for short- to medium-term storage (up to 1 month) or at -80°C for long-term storage (6 months or more).[1][3] This practice minimizes degradation from repeated freeze-thaw cycles.[1]

Q4: Can I store CEP-28122 in aqueous buffers?

A4: It is not recommended to store CEP-28122 in aqueous buffers for any significant length of time. Working solutions in aqueous media should be prepared fresh from a DMSO stock solution for each experiment.[1]

Q5: How can I prevent hydrolysis of CEP-28122?

A5: To prevent hydrolysis, use anhydrous solvents for stock solution preparation and protect the solid compound and stock solutions from moisture.

Q6: Is CEP-28122 sensitive to light?

Data Presentation: Storage and Stability Summary

FormSolventStorage TemperatureRecommended DurationKey Considerations
Solid Powder N/A-20°CUp to 3 years[1]Protect from light and moisture.
Stock Solution Anhydrous DMSO-20°CUp to 1 month[3]Aliquot into single-use vials to avoid freeze-thaw cycles.[1]
Stock Solution Anhydrous DMSO-80°C6 months or more[3]Aliquot into single-use vials to avoid freeze-thaw cycles.[1]
Working Solution Aqueous BufferRoom Temp or 4°CHoursPrepare fresh before each experiment. Do not store.[1]

Experimental Protocols

Protocol 1: Preparation of CEP-28122 Stock Solution

Materials:

  • CEP-28122 solid powder

  • Anhydrous, high-purity DMSO

  • Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)

  • Calibrated balance and pipettes

Procedure:

  • Allow the vial of solid CEP-28122 to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of CEP-28122 powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex or sonicate the solution until the CEP-28122 is completely dissolved. Visually inspect for any undissolved particles.

  • Dispense the stock solution into smaller, single-use aliquots in light-protected vials.

  • Label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: General Method for Assessing CEP-28122 Stability by HPLC

This protocol provides a general framework for assessing the stability of CEP-28122 under specific experimental conditions. A stability-indicating method using High-Performance Liquid Chromatography (HPLC) is a common approach.[4]

Objective: To quantify the amount of intact CEP-28122 and detect the formation of degradation products over time.

Materials:

  • CEP-28122 stock solution in DMSO

  • The aqueous buffer or media to be tested (e.g., cell culture medium, assay buffer)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid or trifluoroacetic acid)

Procedure:

  • Preparation of Stability Samples:

    • Dilute the CEP-28122 DMSO stock solution into the test buffer/media to the final working concentration.

    • Prepare several identical samples for analysis at different time points.

    • Include a "time zero" sample by immediately analyzing one of the freshly prepared samples.

  • Incubation:

    • Incubate the prepared samples under the desired stress conditions (e.g., 37°C for a cell-based assay, room temperature on the benchtop, etc.).

  • Sample Analysis:

    • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take one sample for analysis.

    • Inject the sample into the HPLC system.

  • Data Acquisition and Analysis:

    • Monitor the chromatogram at a wavelength where CEP-28122 has strong absorbance.

    • Integrate the peak area of the intact CEP-28122.

    • Compare the peak area of CEP-28122 at each time point to the time zero sample to determine the percentage of the compound remaining.

    • Observe the appearance of any new peaks in the chromatogram, which may indicate the formation of degradation products.[4]

Visualizations

CEP_28122_ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 Phosphorylates AKT Akt ALK->AKT Phosphorylates ERK12 ERK1/2 ALK->ERK12 Phosphorylates CEP28122 CEP-28122 CEP28122->ALK Inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 pAKT p-Akt AKT->pAKT pERK12 p-ERK1/2 ERK12->pERK12 Proliferation Cell Proliferation & Survival pSTAT3->Proliferation pAKT->Proliferation pERK12->Proliferation

Caption: Signaling pathway inhibited by CEP-28122.

Troubleshooting_Workflow Start Inconsistent Experimental Results (e.g., low potency, high variability) CheckStorage Verify Storage Conditions (Solid & Stock Solution) Start->CheckStorage CheckPrep Review Solution Preparation CheckStorage->CheckPrep Correct ImproperStorage Action: Use fresh vial of solid. Prepare new stock solution. CheckStorage->ImproperStorage Incorrect FreezeThaw Issue: Repeated Freeze-Thaw Cycles? CheckPrep->FreezeThaw CheckAssay Examine Assay Protocol Resolve Problem Resolved CheckAssay->Resolve If optimized ImproperStorage->Resolve AqueousInstability Issue: Working solution stored too long? FreezeThaw->AqueousInstability No UseNewAliquot Action: Use a fresh, single-use aliquot. FreezeThaw->UseNewAliquot Yes SolventQuality Issue: Solvent anhydrous? AqueousInstability->SolventQuality No PrepareFresh Action: Prepare working solution immediately before use. AqueousInstability->PrepareFresh Yes SolventQuality->CheckAssay Yes UseNewSolvent Action: Use fresh, anhydrous DMSO. SolventQuality->UseNewSolvent No UseNewAliquot->Resolve PrepareFresh->Resolve UseNewSolvent->Resolve

Caption: Troubleshooting workflow for inconsistent results with CEP-28122.

References

minimizing off-target effects of CEP-28122 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CEP-28122 in their experiments. Our goal is to facilitate the effective use of this potent and selective ALK inhibitor while minimizing and understanding its potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CEP-28122?

A1: CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] It functions by targeting the ATP-binding pocket of the ALK protein, thereby inhibiting its kinase activity and the subsequent phosphorylation of downstream signaling molecules.[3] This leads to the suppression of oncogenic signaling pathways driven by aberrant ALK activity in various cancer models.[1][4]

Q2: What are the known on-target and off-target activities of CEP-28122?

A2: CEP-28122 is a highly potent inhibitor of recombinant ALK activity.[3] In a broad kinase selectivity screen of 259 protein kinases, CEP-28122 was found to be highly selective. At a concentration of 1 µmol/L, only 15 kinases exhibited greater than 90% inhibition.[3] Among these, the most significant off-targets identified are members of the Ribosomal S6 Kinase (RSK) family.[3]

Q3: How can I minimize the off-target effects of CEP-28122 in my experiments?

A3: Minimizing off-target effects is crucial for accurate interpretation of experimental results. Key strategies include:

  • Dose-Response Optimization: Use the lowest concentration of CEP-28122 that elicits the desired on-target effect (i.e., inhibition of ALK phosphorylation). Performing a dose-response curve is essential to determine the optimal concentration for your specific cell line and experimental setup.

  • Use of Appropriate Controls:

    • Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.

    • Negative Control Cell Line: Utilize a cell line that does not express the ALK target to distinguish on-target from off-target effects. CEP-28122 has shown minimal antitumor activity in ALK-negative cell lines.[3][4]

    • Alternative Inhibitors: If possible, use a structurally different ALK inhibitor to confirm that the observed phenotype is due to ALK inhibition and not a scaffold-specific off-target effect.

  • Target Engagement Assays: Confirm that CEP-28122 is engaging with ALK in your experimental system at the concentrations used. This can be assessed by examining the phosphorylation status of ALK.

Q4: What is the recommended solvent and storage for CEP-28122?

A4: CEP-28122 is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for short periods, but it is recommended to prepare fresh dilutions for each experiment to ensure compound integrity.

Data Presentation

Table 1: In Vitro Inhibitory Activity of CEP-28122

TargetIC50 (nmol/L)
ALK1.9
Rsk27
Rsk319
Rsk419

Data compiled from Cheng et al., 2012.[3]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Cellular Phenotype

Possible Cause Troubleshooting Steps
Off-Target Effects 1. Review Kinase Selectivity: Be aware of the known off-targets (Rsk2, 3, 4) and consider if their inhibition could explain the observed phenotype. 2. Dose Reduction: Lower the concentration of CEP-28122 to a range that is more selective for ALK. 3. Orthogonal Approaches: Use siRNA or CRISPR-Cas9 to knockdown ALK and see if this phenocopies the effects of CEP-28122.
Cell Line Specificity 1. Confirm ALK Status: Verify the expression and activation status of ALK in your cell line by Western blot or other methods. 2. Test in Multiple Cell Lines: Use a panel of cell lines with varying ALK expression levels to correlate the observed effect with ALK inhibition.
Compound Instability 1. Fresh Aliquots: Use a fresh aliquot of CEP-28122 for each experiment. 2. Proper Storage: Ensure the compound is stored correctly to prevent degradation.

Issue 2: No or Weak Inhibition of ALK Phosphorylation

Possible Cause Troubleshooting Steps
Insufficient Drug Concentration 1. Dose-Response: Perform a dose-response experiment to determine the effective concentration for your cell line. 2. Incubation Time: Optimize the incubation time with CEP-28122. A 2-hour incubation has been shown to be effective.[3]
Poor Cell Permeability Although CEP-28122 is orally bioavailable, ensure sufficient incubation time for it to penetrate the cells and reach its target.
Technical Issues with Western Blot 1. Antibody Validation: Ensure your phospho-ALK antibody is specific and sensitive. 2. Phosphatase Inhibitors: Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of proteins. 3. Loading Control: Use a total ALK antibody to confirm equal protein loading.

Mandatory Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription CEP28122 CEP-28122 CEP28122->ALK Inhibits

Caption: ALK Signaling Pathway and Inhibition by CEP-28122.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biochemical & Cellular Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (ALK-positive & ALK-negative lines) Dose_Response 2. Dose-Response Titration of CEP-28122 Cell_Culture->Dose_Response Kinase_Assay 3. In Vitro Kinase Assay (e.g., TRF Assay) Dose_Response->Kinase_Assay Western_Blot 4. Western Blot Analysis (p-ALK, p-downstream targets) Dose_Response->Western_Blot Viability_Assay 5. Cell Viability Assay (e.g., MTT, MTS) Dose_Response->Viability_Assay IC50_Determination 6. Determine IC50 Values Kinase_Assay->IC50_Determination Phenotype_Analysis 7. Analyze Cellular Phenotype Western_Blot->Phenotype_Analysis Viability_Assay->Phenotype_Analysis Off_Target_Assessment 8. Assess Potential Off-Target Effects IC50_Determination->Off_Target_Assessment Phenotype_Analysis->Off_Target_Assessment

Caption: Workflow for Characterizing CEP-28122 Effects.

Troubleshooting_Logic Start Unexpected Experimental Result Check_Concentration Is the CEP-28122 concentration within the optimal range? Start->Check_Concentration Check_Controls Are all controls (vehicle, negative cell line) behaving as expected? Check_Concentration->Check_Controls Yes Review_Protocol Review experimental protocol for potential errors. Check_Concentration->Review_Protocol No Investigate_On_Target Is the on-target (ALK) pathway modulation confirmed? Check_Controls->Investigate_On_Target Yes Check_Controls->Review_Protocol No Consider_Off_Target Could the phenotype be due to an off-target effect (e.g., Rsk inhibition)? Hypothesize_Off_Target Formulate hypothesis for specific off-target effect. Consider_Off_Target->Hypothesize_Off_Target Yes Confirm_On_Target Confirm on-target engagement (e.g., p-ALK Western Blot). Consider_Off_Target->Confirm_On_Target No Investigate_On_Target->Consider_Off_Target No Refine_Experiment Refine experimental design. Investigate_On_Target->Refine_Experiment Yes Review_Protocol->Refine_Experiment Hypothesize_Off_Target->Refine_Experiment Confirm_On_Target->Refine_Experiment

Caption: Troubleshooting Logic for Unexpected Results.

Experimental Protocols

1. In Vitro Time-Resolved Fluorescence (TRF) Kinase Assay for ALK Activity

  • Objective: To determine the in vitro inhibitory activity of CEP-28122 against ALK.

  • Methodology:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Add recombinant ALK enzyme to the wells of a microplate.

    • Add serial dilutions of CEP-28122 or vehicle control (DMSO) to the wells and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of ATP and a suitable biotinylated peptide substrate.

    • Incubate to allow for substrate phosphorylation.

    • Stop the reaction by adding EDTA.

    • Add a detection mix containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC).

    • Incubate to allow for the binding of the detection reagents to the phosphorylated, biotinylated peptide.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.

    • Calculate the ratio of acceptor to donor fluorescence and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

2. Immunoblotting for Phospho-ALK and Downstream Targets

  • Objective: To assess the effect of CEP-28122 on the phosphorylation status of ALK and its downstream signaling proteins in a cellular context.

  • Methodology:

    • Seed ALK-positive cells in a 6-well plate and allow them to adhere.

    • Treat the cells with various concentrations of CEP-28122 or vehicle control for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ALK (e.g., Tyr1604), total ALK, phospho-STAT3, total STAT3, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Cell Viability Assay (MTT/MTS)

  • Objective: To determine the effect of CEP-28122 on the viability and proliferation of cancer cells.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of CEP-28122 or a vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's protocol.

    • Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

    • If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

References

Technical Support Center: CEP-28122 Oral Gavage Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CEP-28122 in oral gavage studies with mice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral gavage administration of CEP-28122 in mice?

A1: CEP-28122 is soluble in dimethyl sulfoxide (DMSO).[1] For in vivo oral gavage studies in mice, a common approach for compounds with low aqueous solubility is to first dissolve them in a minimal amount of DMSO and then suspend the solution in a vehicle such as corn oil or an aqueous solution of 0.5% methylcellulose. It is crucial to perform a pilot study to assess the tolerability of the chosen vehicle in your specific mouse strain.

Q2: What is the recommended maximum oral gavage volume for mice?

A2: The generally accepted maximum volume for oral gavage in mice is 10 mL/kg of body weight.[2] For example, a 25-gram mouse should not receive more than 0.25 mL of the formulation. Exceeding this volume can increase the risk of regurgitation and aspiration.

Q3: How can I ensure the accurate dosing of a CEP-28122 suspension?

A3: To ensure accurate dosing of a suspension, it is critical to maintain its homogeneity. This can be achieved by continuous stirring or vortexing immediately before drawing each dose into the syringe. Using a wider gauge gavage needle can also help prevent clogging.

Q4: What are the signs of a successful oral gavage procedure?

A4: A successful oral gavage procedure is characterized by the smooth passage of the gavage needle with minimal resistance. The mouse should not exhibit signs of distress, such as gasping, choking, or fluid emerging from the nose or mouth. After the procedure, the mouse should be returned to its cage and monitored for any adverse reactions.[3][4]

Q5: What should I do if the mouse struggles excessively during the procedure?

A5: If a mouse struggles excessively, it is important to stop and reassess your restraint technique. Proper restraint is crucial for a safe and successful gavage.[3] Ensure the mouse is securely held with its head and body in a straight line to facilitate the passage of the gavage needle. If you are inexperienced, seek guidance from a trained and experienced colleague.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Difficulty inserting the gavage needle Improper restraint; Incorrect needle size or length.Ensure the mouse is properly restrained with the head and neck extended in a straight line.[3] Verify that the gavage needle is the correct size for the mouse (typically 20-22 gauge for adult mice) and the length does not exceed the distance from the mouth to the last rib.[4]
Fluid coming from the nose or mouth during or after dosing Accidental administration into the trachea; Exceeding the maximum recommended volume.Immediately stop the administration. Hold the mouse with its head tilted downwards to allow any fluid to drain. Closely monitor the animal for signs of respiratory distress. If distress is observed, euthanasia may be necessary.[3] Review your technique and the dosing volume.
Mouse shows signs of distress after the procedure (e.g., gasping, labored breathing, lethargy) Aspiration of the compound into the lungs; Esophageal injury.Immediately place the mouse in a clean cage and monitor it closely. If signs of respiratory distress are severe or persist, the animal should be humanely euthanized. Consult with a veterinarian. Review your gavage technique to minimize the risk of injury in future procedures.
Compound precipitation in the formulation Poor solubility of CEP-28122 in the chosen vehicle.Ensure CEP-28122 is fully dissolved in DMSO before suspending it in the final vehicle. Sonication may aid in creating a more uniform suspension. Consider using a different vehicle or a co-solvent system.
High variability in experimental results Inconsistent dosing due to an inhomogeneous suspension; Stress induced by the gavage procedure.Ensure the suspension is thoroughly mixed before each dose. Refine your handling and gavage technique to minimize stress on the animals. Consider acclimatizing the mice to handling before the experiment.

Data Presentation

CEP-28122 Solubility Data

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)Soluble[1]A suitable solvent for initial dissolution.
Corn OilData not availableA common vehicle for oral gavage of hydrophobic compounds. A suspension can be made by first dissolving CEP-28122 in a small amount of DMSO.
0.5% MethylcelluloseData not availableA common aqueous-based vehicle for oral gavage. A suspension can be prepared by first dissolving CEP-28122 in a minimal volume of DMSO.

Experimental Protocols

Protocol for Preparation of CEP-28122 Formulation (Example)

  • Dissolution: Weigh the required amount of CEP-28122 powder. Dissolve it in a minimal volume of DMSO. For example, for a 10 mg/mL final concentration, you might start by dissolving 100 mg of CEP-28122 in 1 mL of DMSO.

  • Suspension: While vortexing, slowly add the CEP-28122/DMSO solution to the chosen vehicle (e.g., corn oil or 0.5% methylcellulose) to achieve the final desired concentration and a total volume of 10 mL.

  • Homogenization: Continue to vortex or sonicate the suspension until it is uniform.

  • Storage and Use: Store the formulation as recommended based on the stability of CEP-28122. Before each administration, ensure the suspension is thoroughly mixed.

Protocol for Oral Gavage in Mice

  • Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body of the mouse should be supported, and the head and neck should be in a straight line with the body.[3]

  • Needle Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The mouse will often swallow as the needle reaches the back of the throat, which helps guide it into the esophagus. Do not force the needle.[3][4]

  • Administration: Once the needle is in the correct position (esophagus), slowly administer the CEP-28122 formulation.

  • Needle Removal: Gently and smoothly withdraw the gavage needle.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress for at least 15-30 minutes after the procedure.

Mandatory Visualizations

ALK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway Ligand Ligand ALK ALK Receptor Tyrosine Kinase Ligand->ALK Activation RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK CEP28122 CEP-28122 CEP28122->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, and Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Troubleshooting_Workflow Start Oral Gavage Procedure Issue Issue Encountered? Start->Issue Struggle Mouse Struggling? Issue->Struggle Yes Success Successful Gavage Monitor Animal Issue->Success No Fluid Fluid from Nose/Mouth? Struggle->Fluid No CheckRestraint Stop and Check Restraint Struggle->CheckRestraint Yes Distress Post-Procedure Distress? Fluid->Distress No StopAdmin Stop Administration Tilt Head Down Fluid->StopAdmin Yes Distress->Success No MonitorDistress Monitor for Respiratory Distress Consult Vet/Euthanize if Severe Distress->MonitorDistress Yes ReviewTechnique Review Gavage Technique and Volume CheckRestraint->ReviewTechnique StopAdmin->MonitorDistress MonitorDistress->ReviewTechnique ReviewTechnique->Start

References

Validation & Comparative

A Head-to-Head Battle in ALK-Mutant Cancers: CEP-28122 vs. Crizotinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent anaplastic lymphoma kinase (ALK) inhibitors, CEP-28122 and crizotinib, in the context of ALK-mutant cancer cells. This analysis is supported by experimental data on their biochemical potency, cellular activity, and kinase selectivity.

Crizotinib, the first FDA-approved ALK inhibitor, revolutionized the treatment of ALK-positive non-small cell lung cancer (NSCLC). However, the emergence of resistance has driven the development of next-generation inhibitors. CEP-28122 is a potent and selective ALK inhibitor that has demonstrated significant anti-tumor activity in preclinical models. This guide will delve into a detailed comparison of these two compounds to inform further research and development in ALK-targeted therapies.

Biochemical and Cellular Potency: A Quantitative Comparison

The potency of CEP-28122 and crizotinib has been evaluated in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, with lower values indicating greater potency.

Target/Cell LineALK Fusion/MutationCEP-28122 IC50 (nM)Crizotinib IC50 (nM)Reference
Biochemical Assays
Recombinant ALK-2.520-50[1]
Cell-Based Assays
Karpas-299NPM-ALK1839[1]
SU-M2NPM-ALK2762[1]
NCI-H2228EML4-ALK32100[1]
NCI-H3122EML4-ALK1562[1][2]
NB-1ALK amplification13Not Reported[1]
SH-SY5YALK F1174L30Not Reported[1]
NB-1643ALK R1275Q29Not Reported[1]

Note: IC50 values can vary between studies due to different experimental conditions.

As the data indicates, CEP-28122 consistently demonstrates greater potency against both recombinant ALK and various ALK-positive cancer cell lines compared to crizotinib.

Kinase Selectivity Profile

An ideal kinase inhibitor should be highly selective for its target to minimize off-target effects and associated toxicities.

CEP-28122: In a panel of 259 kinases, CEP-28122 demonstrated high selectivity for ALK. At a concentration of 1 µM, only 15 kinases showed more than 90% inhibition. Apart from ALK, significant inhibition was observed for the RSK family of kinases (RSK2, RSK3, RSK4) with IC50 values in the range of 7-19 nM.[1]

Crizotinib: Crizotinib is a multi-targeted kinase inhibitor, with activity against ALK, MET, and ROS1.[3][4] This broader activity profile can contribute to both its therapeutic efficacy in tumors driven by these kinases and its side-effect profile.

Impact on Downstream Signaling

Both CEP-28122 and crizotinib exert their anti-tumor effects by inhibiting the ALK tyrosine kinase, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_jak_pathway JAK-STAT Pathway cluster_nucleus Nucleus ALK ALK Fusion Protein PLCg PLCγ ALK->PLCg RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT3 STAT3 JAK->STAT3 MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation CEP28122 CEP-28122 CEP28122->ALK Inhibits Crizotinib Crizotinib Crizotinib->ALK Inhibits

Caption: ALK signaling pathway and points of inhibition by CEP-28122 and crizotinib.

Preclinical studies have shown that both inhibitors effectively suppress the phosphorylation of ALK and downstream signaling proteins such as AKT, ERK, and STAT3 in ALK-dependent cancer cells.[1][4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are outlines of key experimental protocols used to compare ALK inhibitors.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant ALK enzyme - Kinase buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) start->reagents inhibitor_prep Prepare serial dilutions of CEP-28122 and Crizotinib reagents->inhibitor_prep reaction_setup Set up kinase reaction: - Add inhibitor dilutions to plate - Add ALK enzyme - Initiate reaction with ATP/substrate mix inhibitor_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation detection Stop reaction and detect substrate phosphorylation (e.g., ADP-Glo, ELISA) incubation->detection analysis Calculate % inhibition and determine IC50 values detection->analysis end End analysis->end

Caption: Workflow for an in vitro ALK kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Dilute recombinant ALK enzyme and substrate in this buffer. Prepare ATP solution.

  • Inhibitor Preparation: Perform serial dilutions of CEP-28122 and crizotinib in the kinase buffer.

  • Reaction: In a 96-well plate, add the inhibitor dilutions. Add the ALK enzyme and incubate briefly. Initiate the reaction by adding the ATP and substrate mixture.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method such as ADP-Glo™ Kinase Assay (Promega) or a specific antibody in an ELISA format.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation (IC50) Assay

This assay determines the concentration of an inhibitor required to inhibit the growth of cancer cells by 50%.

Detailed Steps:

  • Cell Seeding: Seed ALK-positive cancer cells (e.g., NCI-H3122, Karpas-299) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with serial dilutions of CEP-28122 or crizotinib for 72 hours.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by performing an MTT assay.

  • Data Analysis: Normalize the viability of treated cells to untreated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of ALK Phosphorylation and Downstream Signaling

This technique is used to assess the phosphorylation status of ALK and its downstream signaling proteins.

Detailed Steps:

  • Cell Treatment: Culture ALK-positive cells and treat them with various concentrations of CEP-28122 or crizotinib for a specific duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated and total forms of downstream proteins (p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3), and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Activity Against Crizotinib-Resistant Mutations

Conclusion

Based on the available preclinical data, CEP-28122 emerges as a more potent and selective inhibitor of ALK than crizotinib. Its enhanced potency in both biochemical and cellular assays suggests the potential for greater therapeutic efficacy. The high selectivity of CEP-28122 may also translate to a more favorable safety profile with fewer off-target effects.

However, it is important to note that this comparison is based on preclinical data, and the clinical efficacy and safety of CEP-28122 have not been established in large-scale clinical trials. Further research, including head-to-head clinical trials, is necessary to definitively determine the comparative clinical utility of CEP-28122 and crizotinib in the treatment of ALK-positive cancers. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies in a standardized and reproducible manner.

References

CEP-28122: A Preclinical Assessment Against Next-Generation ALK Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for cancers driven by anaplastic lymphoma kinase (ALK) gene rearrangements, the quest for more potent and durable inhibitors is ongoing. CEP-28122 has emerged as a highly potent and selective oral ALK inhibitor in preclinical studies. This guide provides a comparative analysis of the preclinical efficacy of CEP-28122 against next-generation ALK inhibitors, including alectinib, brigatinib, ceritinib, and lorlatinib, with a focus on supporting experimental data and methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the ALK Signaling Cascade

Anaplastic lymphoma kinase is a receptor tyrosine kinase that, when constitutively activated through chromosomal translocations, gene amplification, or point mutations, drives several human cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1] Activated ALK triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and migration.[2] ALK inhibitors function by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.[2][3]

Next-generation ALK inhibitors were developed to overcome resistance mechanisms that emerge against the first-generation inhibitor, crizotinib.[4] This resistance is often mediated by secondary mutations within the ALK kinase domain or the activation of bypass signaling pathways.[2][5]

ALK Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK Receptor ALK Receptor RAS RAS ALK Receptor->RAS PI3K PI3K ALK Receptor->PI3K JAK JAK ALK Receptor->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression AKT AKT PI3K->AKT AKT->Gene Expression STAT STAT JAK->STAT STAT->Gene Expression Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival ALK_Inhibitors CEP-28122 & Next-Gen Inhibitors ALK_Inhibitors->ALK Receptor

Caption: ALK signaling pathway and inhibition by ALK inhibitors.

Preclinical Efficacy: A Comparative Overview

CEP-28122 has demonstrated significant potency against ALK in preclinical models. While direct head-to-head comparative studies with a full panel of next-generation inhibitors are limited, the available data allows for an initial assessment of its potential. A related compound, CEP-37440, has also been developed as a dual inhibitor of both ALK and Focal Adhesion Kinase (FAK).[6][7]

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for CEP-28122 and next-generation ALK inhibitors against wild-type ALK and various resistance mutations.

InhibitorALK (Wild-Type) IC50 (nM)Key ALK Resistance Mutations ActivityReference(s)
CEP-28122 1.9Active against L1174L and R1275Q mutations.[1]
Alectinib 1.9Active against L1196M, G1269A, C1156Y, F1174L.[8]
Brigatinib <1Active against a broad range of mutations, including G1202R.[8]
Ceritinib 0.2Active against L1196M, G1269A, S1206Y, I1171T.[8]
Lorlatinib <1Potent against a wide spectrum of mutations, including G1202R.[8]
Cellular Activity and Antitumor Efficacy in Xenograft Models

CEP-28122 has shown concentration-dependent inhibition of proliferation and induction of cytotoxicity in ALK-positive cancer cell lines, including ALCL, NSCLC, and neuroblastoma.[1] In vivo studies using tumor xenograft models in mice have demonstrated dose-dependent antitumor activity, with significant tumor regression observed at doses of 30 mg/kg twice daily and higher.[1][6] Notably, treatment with CEP-28122 led to sustained tumor regression even after cessation of treatment in some models.[1]

For comparison, next-generation ALK inhibitors have also demonstrated robust antitumor activity in preclinical models, with many showing significant central nervous system (CNS) penetration, a critical feature for treating brain metastases.[9]

InhibitorCell Line Growth InhibitionIn Vivo Xenograft Model EfficacyReference(s)
CEP-28122 Potent inhibition of ALK-positive ALCL, NSCLC, and neuroblastoma cell lines.Dose-dependent tumor regression in ALCL, NSCLC, and neuroblastoma xenografts.[1][6]
Alectinib Strong antitumor activity in vitro.Significant tumor regression and CNS activity in vivo.[10]
Brigatinib Potent inhibition of various ALK-positive cell lines.Dose-dependent tumor inhibition and prolonged survival in xenograft models.[8]
Ceritinib Effective against crizotinib-resistant cell lines.Tumor regression in crizotinib-resistant xenograft models.[11]
Lorlatinib Potent activity against a broad range of ALK-mutant cell lines.Robust systemic and intracranial antitumor activity.[8]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.

Experimental Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase Assay Kinase Assay Cell Viability Cell Viability Kinase Assay->Cell Viability Western Blot Western Blot Cell Viability->Western Blot Xenograft Model Xenograft Model Western Blot->Xenograft Model Tumor Measurement Tumor Measurement Xenograft Model->Tumor Measurement Pharmacodynamics Pharmacodynamics Tumor Measurement->Pharmacodynamics Efficacy Evaluation Efficacy Evaluation Pharmacodynamics->Efficacy Evaluation Target Identification Target Identification Target Identification->Kinase Assay

Caption: General workflow for preclinical evaluation of ALK inhibitors.
Kinase Assays

Objective: To determine the in vitro inhibitory activity of the compound against recombinant ALK enzyme.

  • Method: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.

  • Procedure:

    • Recombinant ALK kinase is incubated with the test compound at various concentrations in a kinase buffer.

    • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).

    • After a defined incubation period, the reaction is stopped, and the amount of product (e.g., phosphorylated substrate or ADP) is quantified.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1]

Cell Viability Assays

Objective: To assess the effect of the inhibitor on the proliferation and survival of cancer cell lines.

  • Method: Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), or CellTiter-Glo® are commonly used.

  • Procedure:

    • ALK-positive and ALK-negative cancer cell lines are seeded in 96-well plates.

    • After cell attachment, they are treated with serial dilutions of the inhibitor for a specified duration (e.g., 72 hours).

    • A reagent that is converted to a detectable product by viable cells is added.

    • The signal (absorbance or luminescence) is measured using a plate reader, and the percentage of cell viability relative to untreated controls is calculated to determine the GI50 (concentration for 50% growth inhibition).[1]

Western Blot Analysis

Objective: To confirm the on-target effect of the inhibitor by assessing the phosphorylation status of ALK and its downstream signaling proteins.

  • Procedure:

    • ALK-positive cells are treated with the inhibitor for a short period (e.g., 2-6 hours).

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated ALK (e.g., pALK Tyr1604), total ALK, and key downstream signaling molecules (e.g., pAKT, pERK).

    • HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

In Vivo Tumor Xenograft Models

Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.

  • Method: Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously or orthotopically implanted with human cancer cell lines or patient-derived tumor fragments.

  • Procedure:

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The inhibitor is administered orally or via another appropriate route at different dose levels and schedules.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting to assess target inhibition).[1]

Conclusion

The preclinical data for CEP-28122 indicate that it is a potent and selective ALK inhibitor with significant antitumor activity in various cancer models. Its efficacy against certain ALK mutations suggests it could have a role in overcoming resistance. However, a comprehensive understanding of its comparative efficacy against the full spectrum of clinically relevant ALK resistance mutations, particularly when benchmarked against approved next-generation inhibitors like lorlatinib and brigatinib, requires further direct comparative studies. The experimental protocols outlined provide a framework for such future investigations, which will be essential to determine the ultimate clinical potential of CEP-28122 in the evolving landscape of ALK-targeted therapies.

References

Validating CEP-28122 Target Engagement In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the in vivo target engagement of a compound is a critical step in the preclinical development pipeline. This guide provides a comparative overview of CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, and its alternatives, focusing on the methodologies to confirm target engagement in living organisms.

CEP-28122 is an orally active small molecule inhibitor that targets ALK, a receptor tyrosine kinase frequently implicated in oncogenesis through chromosomal translocations, point mutations, and gene amplification.[1][2] The primary mechanism of action for CEP-28122 is the inhibition of ALK's tyrosine phosphorylation, a key step in the activation of downstream signaling pathways that drive tumor cell proliferation and survival.[1][2] In vivo studies have demonstrated that CEP-28122 exhibits dose-dependent inhibition of ALK phosphorylation in tumor xenografts, leading to significant anti-tumor activity.[2][3]

This guide will compare CEP-28122 with two other well-established ALK inhibitors, Crizotinib and Alectinib, in the context of in vivo target engagement. We will present available quantitative data, detailed experimental protocols for assessing target engagement, and visual diagrams to elucidate key pathways and workflows.

Comparative In Vivo Target Engagement of ALK Inhibitors

Validating that a drug effectively engages its intended target in a living system is paramount. For ALK inhibitors, this is typically assessed by measuring the reduction in phosphorylated ALK (p-ALK) in tumor tissues from xenograft models. The following table summarizes available in vivo pharmacodynamic data for CEP-28122, Crizotinib, and Alectinib.

CompoundAnimal ModelTumor XenograftDosageTime Point% Inhibition of ALK PhosphorylationReference
CEP-28122 SCID MiceSup-M2 (ALCL)3 mg/kg (single oral dose)12 hours~75-80%[3]
CEP-28122 SCID MiceSup-M2 (ALCL)10 mg/kg (single oral dose)6 hoursNear-complete[3]
Crizotinib Athymic nu/nu MiceH3122 (NSCLC)Not specifiedNot specifiedEC50 = 233 ng/mL[1]
Crizotinib SCID/beige MiceKarpas299 (ALCL)Not specifiedNot specifiedEC50 = 666 ng/mL[1]
Alectinib Nude MiceNCI-H2228 (NSCLC)20 mg/kg (single oral dose)2, 8, 24 hoursSignificant inhibition observed

Note: Directly comparable head-to-head in vivo studies for these three compounds are limited in the public domain. The data presented is compiled from individual studies and may not be directly cross-comparable due to differing experimental conditions.

Experimental Protocols for In Vivo Target Engagement

The following are detailed methodologies for key experiments to validate ALK target engagement in vivo.

Western Blot Analysis of ALK Phosphorylation in Tumor Xenografts

This protocol is a standard method to quantify the levels of total and phosphorylated ALK in tumor tissue lysates.

1. Animal Dosing and Tumor Collection:

  • House nude mice bearing established tumor xenografts (e.g., NCI-H2228 for NSCLC or Sup-M2 for ALCL).

  • Administer the ALK inhibitor (CEP-28122, Crizotinib, or Alectinib) or vehicle control orally at the desired doses.

  • At specified time points post-dosing, euthanize the mice and excise the tumors.

  • Snap-freeze the tumor samples in liquid nitrogen and store them at -80°C until further processing.

2. Protein Extraction:

  • Homogenize the frozen tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates at high speed to pellet cellular debris.

  • Collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated ALK (p-ALK) overnight at 4°C.

  • Wash the membrane extensively with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ALK and a loading control protein (e.g., GAPDH or β-actin).

4. Densitometric Analysis:

  • Quantify the band intensities for p-ALK, total ALK, and the loading control using image analysis software.

  • Calculate the relative p-ALK levels by normalizing the p-ALK band intensity to the total ALK band intensity, and then to the loading control.

  • Determine the percentage of inhibition of ALK phosphorylation in the drug-treated groups relative to the vehicle-treated control group.

Immunohistochemistry (IHC) for Phospho-ALK in Tumor Tissues

IHC provides spatial information on target engagement within the tumor microenvironment.

1. Tissue Preparation:

  • Fix the freshly excised tumors in 10% neutral buffered formalin.

  • Embed the fixed tissues in paraffin and section them into thin slices.

  • Mount the tissue sections on glass slides.

2. Staining Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval to unmask the antigenic sites.

  • Block endogenous peroxidase activity.

  • Block non-specific binding sites.

  • Incubate the sections with a primary antibody against p-ALK.

  • Wash the sections and incubate with a biotinylated secondary antibody.

  • Apply an avidin-biotin-peroxidase complex.

  • Develop the color using a chromogen substrate (e.g., DAB).

  • Counterstain the sections with hematoxylin.

3. Imaging and Analysis:

  • Dehydrate and mount the stained slides.

  • Acquire images of the stained tissue sections using a light microscope.

  • Semiquantitatively score the intensity and percentage of p-ALK positive tumor cells.

Visualizing Key Concepts

To aid in the understanding of the underlying biology and experimental processes, the following diagrams have been generated.

ALK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitors ALK Inhibitors cluster_pathways Downstream Signaling cluster_cellular_response Cellular Response Ligand Ligand (e.g., ALKAL2) ALK ALK Receptor Ligand->ALK Binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF_MEK_ERK Phosphorylates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ALK->PI3K_AKT_mTOR Phosphorylates JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Phosphorylates CEP28122 CEP-28122 CEP28122->ALK Inhibits phosphorylation Crizotinib Crizotinib Crizotinib->ALK Alectinib Alectinib Alectinib->ALK Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation JAK_STAT->Survival

Caption: ALK signaling pathway and points of inhibition.

In_Vivo_Target_Engagement_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Animal_Model Establish Tumor Xenograft in Mice Dosing Administer ALK Inhibitor (e.g., CEP-28122) or Vehicle Animal_Model->Dosing Tumor_Collection Collect Tumor Tissue at Specific Time Points Dosing->Tumor_Collection Protein_Extraction Extract Protein from Tumor Lysates Tumor_Collection->Protein_Extraction Western_Blot Western Blot for p-ALK and Total ALK Protein_Extraction->Western_Blot IHC Immunohistochemistry for p-ALK Protein_Extraction->IHC Quantification Quantify Band Intensity or Staining Score Western_Blot->Quantification IHC->Quantification Comparison Compare Drug-Treated vs. Vehicle Control Quantification->Comparison Conclusion Determine % Inhibition of ALK Phosphorylation Comparison->Conclusion

Caption: Experimental workflow for in vivo target engagement.

ALK_Inhibitor_Comparison cluster_attributes Key Attributes cluster_compounds ALK Inhibitors Potency Potency Selectivity Selectivity InVivo_Efficacy In Vivo Target Engagement Resistance Resistance Profile CEP28122 CEP-28122 CEP28122->Potency High CEP28122->Selectivity High CEP28122->InVivo_Efficacy Demonstrated CEP28122->Resistance Data Emerging Crizotinib Crizotinib (1st Gen) Crizotinib->Potency Moderate Crizotinib->Selectivity Also targets MET, ROS1 Crizotinib->InVivo_Efficacy Well-established Crizotinib->Resistance Known mutations (e.g., L1196M) Alectinib Alectinib (2nd Gen) Alectinib->Potency High Alectinib->Selectivity High Alectinib->InVivo_Efficacy Well-established Alectinib->Resistance Active against some Crizotinib-resistant mutations

Caption: Logical comparison of ALK inhibitors.

References

Unveiling the Selectivity of CEP-28122: A Comparative Guide to its Cross-Reactivity with Other Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the tyrosine kinase inhibitor CEP-28122's cross-reactivity profile against a broad panel of other tyrosine kinases. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines methodologies, and visualizes relevant biological pathways to offer an objective assessment of CEP-28122's selectivity.

CEP-28122 is a potent and orally active inhibitor of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] The therapeutic efficacy of targeted kinase inhibitors is intrinsically linked to their selectivity. Off-target activities can lead to unforeseen side effects or even contribute to therapeutic effects. Therefore, a thorough understanding of an inhibitor's cross-reactivity is paramount.

Quantitative Analysis of Kinase Inhibition

The selectivity of CEP-28122 was rigorously evaluated against a comprehensive panel of 259 protein kinases. The following table summarizes the inhibitory activity of CEP-28122 against its primary target, ALK, and other significantly inhibited kinases. The data reveals a high degree of selectivity for ALK.

Target KinaseIC50 (nM)% Inhibition at 1 µMNotes
ALK 1.9 ± 0.5 >90%Primary Target
Rsk27-19>90%Off-target kinase
Rsk37-19>90%Off-target kinase
Rsk47-19>90%Off-target kinase
Flt446 ± 10>90%Off-target kinase
Other 11 kinases>19>90%IC50 values are at least 10-fold higher than for ALK.[1]
244 kinasesNot significantly inhibited<90%No to weak inhibition observed.[1]

Table 1: Inhibitory activity of CEP-28122 against various protein kinases. Data is compiled from in vitro kinase assays.[1][3]

The results demonstrate that while CEP-28122 is a highly potent ALK inhibitor, it also exhibits inhibitory activity against a small number of other kinases, most notably the Rsk family kinases, albeit with lower potency.[1] For the vast majority of the 259 kinases tested, CEP-28122 showed minimal to no inhibition at a concentration of 1 µM, underscoring its selective profile.[1]

Experimental Protocols

The determination of the kinase inhibition profile of CEP-28122 was performed using a radiometric protein kinase assay. This method is considered a gold standard for quantifying kinase activity due to its direct measurement of substrate phosphorylation.

Radiometric Protein Kinase Assay (General Protocol)

This protocol outlines the general steps for a radiometric protein kinase assay, such as the one used to evaluate the selectivity of CEP-28122.

Objective: To measure the enzymatic activity of a specific protein kinase in the presence of an inhibitor and determine the inhibitor's potency (IC50).

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • Kinase reaction buffer (typically containing HEPES, MgCl₂, BSA, and DTT)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Unlabeled ATP

  • CEP-28122 or other test compounds dissolved in DMSO

  • Phosphocellulose filter paper

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.

    • In separate tubes or wells of a microplate, add the desired concentrations of CEP-28122. Include a control with DMSO only (no inhibitor).

    • Add the kinase/substrate mixture to the wells containing the inhibitor.

    • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the phosphorylation reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP to each well. The final ATP concentration is typically at or near the Km value for the specific kinase.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination and Substrate Capture:

    • Stop the reaction by adding a quenching solution (e.g., EDTA) or by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

    • The phosphorylated substrate will bind to the filter paper, while the unreacted [γ-³³P]ATP will not.

  • Washing:

    • Wash the filter papers multiple times with the wash buffer to remove any unbound [γ-³³P]ATP.

  • Detection and Quantification:

    • Place the dried filter papers into scintillation vials with scintillation fluid.

    • Measure the amount of radioactivity on each filter paper using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate and thus, the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of CEP-28122 relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the biological context of CEP-28122's activity, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Kinase, Substrate, Buffer mix Mix & Pre-incubate reagents->mix inhibitor CEP-28122 Dilutions inhibitor->mix atp Add [γ-³³P]ATP mix->atp incubate Incubate at 30°C atp->incubate spot Spot onto Filter Paper incubate->spot wash Wash to Remove Free [γ-³³P]ATP spot->wash count Scintillation Counting wash->count analyze Calculate % Inhibition count->analyze ic50 Determine IC50 analyze->ic50

Caption: Workflow of the radiometric kinase assay.

The primary therapeutic effect of CEP-28122 is derived from its potent inhibition of the ALK signaling pathway. In cancer, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., NPM-ALK) that result in constitutive activation of the ALK tyrosine kinase. This aberrant signaling drives cell proliferation, survival, and differentiation through several downstream pathways.[4][5][6]

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K-Akt Pathway cluster_ras RAS-ERK Pathway cluster_jak JAK-STAT Pathway cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., NPM-ALK) PI3K PI3K ALK->PI3K GRB2 GRB2/SOS ALK->GRB2 JAK JAK ALK->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Expression (Proliferation, Survival) mTOR->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation CEP28122 CEP-28122 CEP28122->ALK Inhibition

Caption: ALK signaling pathway and CEP-28122's point of inhibition.

Conclusion

CEP-28122 is a highly selective and potent inhibitor of the ALK tyrosine kinase.[1][2] While it demonstrates some off-target activity, particularly against Rsk family kinases, the margin of selectivity for ALK is significant.[1] This high degree of selectivity is a desirable characteristic for a targeted therapeutic agent, as it is expected to minimize off-target toxicities. The data presented in this guide provides a robust foundation for researchers to objectively evaluate the utility of CEP-28122 in their specific research and development contexts.

References

A Head-to-Head Comparison: CEP-28122 vs. shRNA Knockdown for Targeting the ALK Gene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating anaplastic lymphoma kinase (ALK) as a therapeutic target, the choice between a small molecule inhibitor and a genetic knockdown approach is a critical one. This guide provides an objective comparison of two prominent methods: the use of the potent and selective ALK inhibitor, CEP-28122, and the application of short hairpin RNA (shRNA) to silence the ALK gene. This comparison is based on available experimental data to help inform the selection of the most appropriate tool for specific research needs.

Mechanism of Action

CEP-28122 is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the ALK kinase domain.[1] This action prevents the autophosphorylation and subsequent activation of ALK, thereby blocking its downstream signaling pathways.[2][3]

shRNA-mediated knockdown of the ALK gene operates through the RNA interference (RNAi) pathway. Once the shRNA is introduced into a cell, it is processed into small interfering RNA (siRNA), which then guides the RNA-induced silencing complex (RISC) to the ALK messenger RNA (mRNA), leading to its degradation and a subsequent reduction in ALK protein expression.[4]

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the efficacy and specificity of CEP-28122 and ALK shRNA from various studies. It is important to note that these data are not from a single head-to-head comparative study but are compiled from different experiments.

Parameter CEP-28122 shRNA Knockdown of ALK Reference
Target ALK kinase activityALK mRNA[2][4]
Potency (IC50) 1.9 nM (recombinant ALK)Not Applicable[3][5]
Cellular Efficacy Concentration-dependent growth inhibition and apoptosis in ALK-positive cells>90% decrease in ALK expression leading to growth inhibition and apoptosis[3][6][7]
In Vivo Efficacy Dose-dependent tumor regression in xenograft modelsImpaired tumor growth and prolonged survival in xenograft models[2][6][8][9]
Parameter CEP-28122 shRNA Knockdown of ALK Reference
Specificity Highly selective for ALK. IC50 for other kinases is at least 10-fold higher.Sequence-dependent. Potential for off-target effects by silencing unintended genes.[10][11]
Mode of Action Inhibition of protein functionReduction of protein expression[2][4]
Reversibility Reversible upon drug withdrawalCan be engineered for inducible or stable long-term knockdown[6]
Delivery Oral administration in vivoViral (e.g., lentivirus) or non-viral (e.g., transfection) delivery[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and interpretation of results. Below are representative protocols for evaluating CEP-28122 and ALK shRNA.

Protocol 1: Cell Viability Assay for CEP-28122

This protocol outlines the methodology for determining the effect of CEP-28122 on the viability of ALK-positive cancer cells.

Materials:

  • ALK-positive cancer cell line (e.g., Karpas-299, Sup-M2)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • CEP-28122 (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS or MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of CEP-28122 in culture medium and add to the cells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assessment: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: shRNA-Mediated Knockdown of ALK and Western Blot Analysis

This protocol describes the generation of stable ALK knockdown cell lines and the assessment of protein reduction.

Materials:

  • Lentiviral particles carrying shRNA targeting ALK and a non-targeting control shRNA

  • Target cells (e.g., SH-SY5Y, SK-N-BE2)

  • Polybrene

  • Puromycin (or other selection antibiotic)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, and a loading control like anti-GAPDH or anti-β-actin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Transduction: Plate cells and transduce with lentiviral particles in the presence of polybrene.

  • Selection: After 48 hours, replace the medium with fresh medium containing the selection antibiotic (e.g., puromycin) to select for successfully transduced cells.

  • Expansion: Expand the stable cell lines.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the percentage of ALK protein knockdown and the effect on downstream signaling.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the ALK signaling pathway, the experimental workflow, and the mechanistic differences between CEP-28122 and shRNA.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates STAT3 STAT3 ALK->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

Caption: The ALK signaling pathway and its downstream effectors.

Experimental_Workflow cluster_cep28122 CEP-28122 Arm cluster_shrna shRNA Arm cluster_comparison Comparative Analysis Treatment Treat ALK-positive cells with CEP-28122 Viability Cell Viability Assay (IC50 determination) Treatment->Viability Western_CEP Western Blot for p-ALK, p-STAT3, p-AKT, p-ERK Treatment->Western_CEP Compare Compare effects on: - Cell Growth - Apoptosis - Downstream Signaling Viability->Compare Western_CEP->Compare Transduction Transduce ALK-positive cells with ALK shRNA lentivirus Knockdown Confirm ALK knockdown (Western Blot) Transduction->Knockdown Phenotype Assess cellular phenotype (Proliferation, Apoptosis) Knockdown->Phenotype Phenotype->Compare

Caption: Experimental workflow for comparing CEP-28122 and ALK shRNA.

Mechanism_Comparison cluster_cep28122 CEP-28122 cluster_shrna shRNA Knockdown cluster_outcome Outcome CEP CEP-28122 (Small Molecule Inhibitor) ALK_protein_cep ALK Protein CEP->ALK_protein_cep Binds to Inhibition Inhibition of Kinase Activity ALK_protein_cep->Inhibition No_Signal Blocked Downstream Signaling Inhibition->No_Signal shRNA ALK shRNA ALK_mRNA ALK mRNA shRNA->ALK_mRNA Targets Degradation mRNA Degradation ALK_mRNA->Degradation No_Protein Reduced ALK Protein Degradation->No_Protein No_Protein->No_Signal

Caption: Logical relationship of CEP-28122 and shRNA mechanisms.

Conclusion

Both CEP-28122 and shRNA-mediated knockdown are powerful tools for investigating the role of ALK in cancer biology. CEP-28122 offers a rapid, reversible, and highly specific method to inhibit ALK kinase activity, making it ideal for pharmacological studies and preclinical evaluation of ALK as a drug target. In contrast, shRNA provides a means to achieve a profound and sustained reduction in ALK protein levels, which is invaluable for studying the long-term consequences of ALK loss and for genetic validation of ALK as a therapeutic target.

The choice between these two approaches will depend on the specific experimental question. For studies requiring acute and reversible inhibition of ALK signaling, CEP-28122 is the preferred method. For investigations into the consequences of long-term ALK depletion and for creating stable loss-of-function models, shRNA is more suitable. Researchers should also consider the potential for off-target effects with shRNA and the need for appropriate controls. Ultimately, a comprehensive understanding of ALK's role may be best achieved by employing both a potent small molecule inhibitor like CEP-28122 and a specific genetic knockdown tool like shRNA in parallel.

References

Confirming CEP-28122 On-Target Effects: A Comparative Guide with Genetic Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anaplastic lymphoma kinase (ALK) inhibitor, CEP-28122, with other ALK inhibitors, focusing on the confirmation of its on-target effects through genetic controls and supporting experimental data. The information presented is intended to aid researchers in designing and interpreting experiments aimed at validating the mechanism of action of targeted kinase inhibitors.

Executive Summary

CEP-28122 is a highly potent and selective, orally active inhibitor of ALK, a receptor tyrosine kinase that is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma. Experimental data demonstrates that CEP-28122 effectively inhibits ALK kinase activity, leading to the suppression of downstream signaling pathways and resulting in cytotoxicity and growth inhibition of ALK-positive cancer cells. The on-target activity of CEP-28122 can be rigorously confirmed using genetic controls, such as siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the ALK gene, which should phenocopy the effects of the inhibitor. While direct head-to-head experimental comparisons with other ALK inhibitors in single studies are limited, available data indicates that CEP-28122 exhibits high potency, comparable to or exceeding that of other established ALK inhibitors.

Data Presentation: Comparative Performance of ALK Inhibitors

The following tables summarize the biochemical potency and cellular activity of CEP-28122 in comparison to other well-characterized ALK inhibitors. It is important to note that the data for different inhibitors are compiled from separate studies and should be interpreted with caution due to potential variations in experimental conditions.

Table 1: Biochemical Potency Against Recombinant ALK

InhibitorTargetIC50 (nM)Source
CEP-28122 ALK 1.9 [1]
CrizotinibALK24Varies by study
CeritinibALK0.2Varies by study
AlectinibALK1.9Varies by study
BrigatinibALK0.6Varies by study
LorlatinibALK<0.07Varies by study

Table 2: Cellular Activity in ALK-Positive Cancer Cell Lines

InhibitorCell LineAssayIC50/GI50 (nM)Source
CEP-28122 Sup-M2 (ALCL) Growth Inhibition 30 [1]
CEP-28122 Karpas-299 (ALCL) Growth Inhibition 20 [1]
CEP-28122 NCI-H2228 (NSCLC) Growth Inhibition Varies [1]
CrizotinibH3122 (NSCLC)Growth Inhibition151 ± 14[2]
CeritinibH3122 (NSCLC)Growth Inhibition23 ± 3[2]
AlectinibH3122 (NSCLC)Growth Inhibition33[3]

Table 3: Selectivity Profile of CEP-28122

Kinase% Inhibition at 1 µM CEP-28122
ALK >99%
RSK2>90%
RSK3>90%
RSK4>90%
Majority of 259 kinases tested<50%

Data from Cheng et al., 2012.[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription CEP28122 CEP-28122 CEP28122->ALK Inhibition Genetic_Controls Genetic Controls (siRNA, CRISPR) Genetic_Controls->ALK Knockdown/ Knockout Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays A ALK-positive Cancer Cells B Treatment: - CEP-28122 - Alternative Inhibitor - Vehicle Control A->B C Genetic Control: - ALK siRNA/CRISPR - Scrambled Control A->C D Biochemical Assay (Kinase Activity) B->D E Western Blot (p-ALK, p-STAT3, p-AKT, p-ERK) B->E F Cell-Based Assay (Cell Viability, Apoptosis) B->F C->E C->F

References

Assessing the Specificity of CEP-28122 in Kinase Inhibitor Panels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor CEP-28122 with other prominent ALK inhibitors, focusing on its specificity as determined by kinase inhibitor panels. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the preclinical profile of this compound.

Executive Summary

CEP-28122 is a potent and highly selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] In enzymatic assays, it demonstrates an IC50 of 1.9 ± 0.5 nmol/L for recombinant ALK.[2] Its specificity has been profiled against a broad panel of kinases, revealing a favorable selectivity profile with limited off-target activity. This guide presents the available quantitative data on CEP-28122's kinase specificity and compares it with other widely used ALK inhibitors, namely Crizotinib, Alectinib, Brigatinib, and Lorlatinib. It is important to note that a direct head-to-head comparison of these inhibitors within the same kinase panel under identical experimental conditions is not publicly available. Therefore, the data presented is a compilation from various studies and should be interpreted with this consideration.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the available quantitative data on the kinase inhibition profiles of CEP-28122 and other selected ALK inhibitors.

Table 1: CEP-28122 Kinase Inhibition Profile

Target KinaseIC50 (nmol/L)% Inhibition @ 1 µmol/LKinase Panel
ALK1.9 ± 0.5>90%In-house TRF Assay
Rsk27-19>90%Millipore Kinase Profiler (259 kinases)
Rsk37-19>90%Millipore Kinase Profiler (259 kinases)
Rsk47-19>90%Millipore Kinase Profiler (259 kinases)
Other 11 kinases->90%Millipore Kinase Profiler (259 kinases)
Majority of 259 kinases-No to weak inhibitionMillipore Kinase Profiler (259 kinases)

Data sourced from Cheng M, et al. Mol Cancer Ther. 2012.[2]

Table 2: Comparative IC50 Data of Other ALK Inhibitors (from various sources)

InhibitorALK IC50 (nmol/L)Notable Off-Targets (IC50 or % Inhibition)
Crizotinib 24MET (8 nM), ROS1 (1.7 nM)
Alectinib 1.9RET (4.8 nM)
Brigatinib 0.6FLT3 (0.7 nM), ROS1 (1.9 nM)
Lorlatinib <0.07ROS1 (<0.025 nM)

Note: These IC50 values are compiled from different studies and assay formats, and therefore direct comparison of absolute values may not be entirely accurate.

Experimental Protocols

In Vitro Kinase Assay: Time-Resolved Fluorescence (TRF) for ALK

This protocol is a representative example of a time-resolved fluorescence (TRF) assay used to determine the IC50 of an inhibitor against ALK.

Objective: To measure the potency of CEP-28122 in inhibiting the enzymatic activity of recombinant ALK.

Materials:

  • Recombinant human ALK enzyme

  • LanthaScreen™ Eu-anti-phosphotyrosine antibody

  • GFP-tagged substrate peptide

  • ATP

  • CEP-28122 (or other test inhibitors)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of CEP-28122 in DMSO and then in assay buffer.

  • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the ALK enzyme and GFP-substrate peptide mixture to each well.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at the Km for ALK.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of a solution containing EDTA and the LanthaScreen™ Eu-anti-phosphotyrosine antibody.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (GFP) and 615 nm (Europium).

  • Calculate the TR-FRET ratio and determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Panel Screening

Objective: To assess the selectivity of CEP-28122 against a broad range of protein kinases.

Methodology: A common method for kinase panel screening is a competition binding assay, such as the KINOMEscan™ platform.

Procedure Outline:

  • An inhibitor of interest (e.g., CEP-28122) is tested at a fixed concentration (e.g., 1 µmol/L) against a large panel of purified human kinases.

  • The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase.

  • The amount of kinase bound to the immobilized ligand is quantified.

  • The results are typically reported as the percentage of kinase activity remaining in the presence of the inhibitor compared to a vehicle control. A lower percentage indicates stronger binding and inhibition.

Mandatory Visualization

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS ALK->GRB2_SOS P PI3K PI3K ALK->PI3K P JAK JAK ALK->JAK P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer STAT3_dimer->Transcription CEP28122 CEP-28122 CEP28122->ALK Experimental_Workflow cluster_0 Phase 1: Primary Target Potency cluster_1 Phase 2: Kinase Selectivity Profiling cluster_2 Phase 3: Cellular Activity cluster_3 Phase 4: In Vivo Efficacy a Recombinant ALK Enzyme Assay (TRF) b Determine ALK IC50 a->b c Kinase Panel Screen (e.g., 259 kinases) b->c High Potency d Identify Off-Target Kinases c->d e Cell-Based Assays (ALK-positive cell lines) d->e Favorable Selectivity f Determine Cellular IC50 and Inhibit Downstream Signaling e->f g Xenograft Models f->g Confirmed Cellular Activity h Assess Anti-Tumor Activity g->h

References

A Head-to-Head In Vivo Comparison: CEP-28122 vs. Alectinib for ALK-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive side-by-side in vivo comparison of two potent Anaplastic Lymphoma Kinase (ALK) inhibitors: CEP-28122 and alectinib. This analysis is based on available preclinical data to inform research and development decisions.

Alectinib, a second-generation ALK inhibitor, is a standard of care for ALK-positive non-small cell lung cancer (NSCLC), demonstrating significant efficacy, particularly in patients with brain metastases.[1][2][3] CEP-28122 is a highly potent and selective ALK inhibitor that has shown robust antitumor activity in various preclinical models of human cancers.[4][5] This guide synthesizes in vivo data from separate studies to offer a comparative perspective on their efficacy and underlying mechanisms.

Mechanism of Action: Targeting the ALK Signaling Cascade

Both CEP-28122 and alectinib are tyrosine kinase inhibitors (TKIs) that target the ALK protein.[4][6][7] In several cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, such as EML4, resulting in a constitutively active ALK fusion protein. This aberrant kinase activity drives downstream signaling pathways, including the PI3K/AKT, MAPK, and JAK/STAT pathways, promoting cell proliferation and survival.[7][8]

CEP-28122 and alectinib competitively bind to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[4][7] This action effectively blocks the oncogenic signaling driven by the ALK fusion protein, leading to tumor growth inhibition and apoptosis. Alectinib has also demonstrated efficacy against various ALK resistance mutations that can emerge during treatment with first-generation inhibitors like crizotinib.[1][8][9][10]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes ALK ALK Fusion Protein PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT MAPK MAPK Pathway ALK->MAPK JAK_STAT JAK/STAT Pathway ALK->JAK_STAT CEP28122 CEP-28122 CEP28122->ALK Inhibits Alectinib Alectinib Alectinib->ALK Inhibits Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival MAPK->Proliferation JAK_STAT->Survival

Figure 1: ALK signaling pathway and inhibition by CEP-28122 and alectinib.

In Vivo Efficacy: A Comparative Overview

Direct comparative in vivo studies between CEP-28122 and alectinib are not publicly available. However, by examining data from independent preclinical studies in similar tumor models, we can draw inferences about their relative potency and efficacy.

CEP-28122 In Vivo Performance

CEP-28122 has demonstrated significant, dose-dependent antitumor activity in various ALK-positive xenograft models. Notably, it induced complete or near-complete tumor regressions at well-tolerated doses.[4][5]

Tumor Model Animal Model Dosing Regimen Observed Outcome Reference
Sup-M2 (ALCL)SCID Mice30 mg/kg, b.i.d., oralComplete/near-complete tumor regression[4][5]
Sup-M2 (ALCL)SCID Mice55 or 100 mg/kg, b.i.d., oral (4 weeks)Sustained tumor regression (>60 days post-treatment)[5]
Primary Human ALCLMice55 or 100 mg/kg, b.i.d., oral (2 weeks)Sustained tumor regression (>60 days post-treatment)[5]
NSCLCMice30 mg/kg, b.i.d., oral or higherDose-dependent antitumor activity[4][5]
NeuroblastomaMice30 mg/kg, b.i.d., oral or higherDose-dependent antitumor activity[4][5]
Alectinib In Vivo Performance

Alectinib has shown robust in vivo efficacy in various ALK-positive models, including those resistant to crizotinib. A key feature of alectinib is its ability to penetrate the blood-brain barrier, leading to significant intracranial antitumor activity.[2][11]

Tumor Model Animal Model Dosing Regimen Observed Outcome Reference
EML4-ALK Lung CancerSyngeneic C57BL/6 Mice20 mg/kg, daily, oral gavageMarked tumor shrinkage[12]
H2228 (NSCLC)Xenograft Model20 or 60 mg/kg, once daily, oralSubstantial and sustained tumor regression[13]
ALK-positive NeuroblastomaMouse XenograftsNot specifiedEfficient inhibition of ALK activity[14]
TH-MYCN Transgenic NBMouse ModelNot specifiedInhibition of tumor growth[15]

Experimental Protocols

The following provides a generalized experimental protocol for evaluating the in vivo efficacy of ALK inhibitors like CEP-28122 and alectinib, based on methodologies described in the cited literature.

General In Vivo Xenograft Study Protocol
  • Cell Culture and Implantation:

    • ALK-positive human cancer cell lines (e.g., Sup-M2 for ALCL, NCI-H2228 for NSCLC) are cultured under standard conditions.

    • A specific number of cells (e.g., 5 x 10^6 to 10 x 10^6) are suspended in a suitable medium, often mixed with Matrigel, and subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or nu/nu mice).[16]

  • Tumor Growth and Randomization:

    • Tumor volumes are monitored regularly using caliper measurements (Volume = (length x width^2)/2).

    • Once tumors reach a predetermined size (e.g., 100-200 mm^3), animals are randomized into vehicle control and treatment groups.

  • Drug Administration:

    • CEP-28122 or alectinib is formulated in an appropriate vehicle for oral administration (oral gavage).

    • Dosing is performed according to the specified regimen (e.g., once or twice daily) for a defined period (e.g., 14-28 days).[12][17]

  • Efficacy Evaluation:

    • Tumor volumes and body weights are measured throughout the study.

    • The primary efficacy endpoint is often tumor growth inhibition or regression.

    • At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic assessment of ALK phosphorylation).

Experimental_Workflow cluster_setup Study Setup cluster_monitoring Monitoring cluster_treatment Treatment Phase cluster_analysis Data Analysis A Cell Culture (ALK-positive cell lines) B Subcutaneous Implantation (Immunocompromised Mice) A->B C Tumor Growth Monitoring B->C D Randomization into Groups (Vehicle vs. Treatment) C->D E Oral Administration (CEP-28122 or Alectinib) D->E F Tumor Volume & Body Weight Measurement E->F G Efficacy Assessment (Tumor Growth Inhibition/Regression) F->G H Pharmacodynamic Analysis (Optional) G->H

Figure 2: Generalized workflow for in vivo xenograft studies of ALK inhibitors.

Conclusion

Both CEP-28122 and alectinib demonstrate potent in vivo antitumor activity in preclinical models of ALK-positive cancers. CEP-28122 has shown the ability to induce complete and sustained tumor regressions at doses that are well-tolerated in mice.[4][5] Alectinib is a clinically validated ALK inhibitor with proven efficacy, including significant CNS activity, and the ability to overcome resistance to first-generation inhibitors.[1][2]

While a direct comparative study is lacking, the available data suggest that both compounds are highly effective inhibitors of the ALK pathway. The choice between these or other ALK inhibitors in a research or clinical setting would depend on a multitude of factors, including the specific cancer type, the presence of resistance mutations, and the need for CNS penetration. Further preclinical and clinical investigations are warranted to fully delineate the comparative efficacy and safety profiles of these two promising ALK inhibitors.

References

Safety Operating Guide

Proper Disposal of CEP-28122 Mesylate Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like CEP-28122 mesylate hydrochloride, a potent and selective ALK inhibitor, is a critical component of laboratory safety and environmental responsibility. [1] Adherence to established protocols for cytotoxic agents is paramount to minimize exposure risks and ensure regulatory compliance. This guide provides essential safety and logistical information for the disposal of this compound, drawing from available safety data and general best practices for cytotoxic drug handling.

Personal Protective Equipment and Handling Precautions

Before initiating any disposal procedures, it is imperative to don appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-impermeable gloves that have been inspected prior to use.[2]

  • Eye Protection: Tightly fitting safety goggles with side-shields.[2]

  • Lab Coat: An impermeable or fire-resistant lab coat.[2]

  • Respiratory Protection: If exposure limits are exceeded or if dusts/aerosols may be generated, a full-face respirator should be used.[2]

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2][3]

Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[2] This ensures that the compound is destroyed in a controlled and environmentally sound manner.

Key Disposal Steps:

  • Collection: Collect waste this compound and any contaminated materials in suitable, closed, and clearly labeled containers.[2][3]

  • Segregation: This waste must be segregated from other laboratory waste streams to prevent cross-contamination.[4] Any material that comes into contact with CEP-28122 is considered cytotoxic waste and must be disposed of accordingly.[4]

  • Storage: Store waste containers in a dry, cool, and well-ventilated area, away from incompatible materials and ignition sources.[2][3]

  • Professional Disposal: Arrange for the collected waste to be transported and disposed of by a licensed chemical waste disposal company. The material can be disposed of by controlled incineration with flue gas scrubbing.[2]

Crucially, do not discharge this compound into sewer systems or contaminate water, foodstuffs, or animal feed. [2]

Quantitative Disposal Data

Specific quantitative data regarding disposal parameters for this compound, such as concentration limits for waste streams or detailed chemical inactivation protocols, are not publicly available in the provided search results. For specific institutional guidelines, consult your organization's Environmental Health and Safety (EHS) department.

Data ParameterValueSource
Waste Concentration LimitsNot Publicly AvailableN/A
Inactivation ReagentsNot Publicly AvailableN/A
Incineration TemperatureNot Specified, "Controlled Incineration"[2]

Experimental Protocols

Detailed experimental protocols for the specific inactivation or disposal of this compound are not provided in the publicly available safety data sheets. The general recommendation is for destruction via incineration by a licensed facility.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (e.g., Fume Hood) A->B C Collect Waste CEP-28122 & Contaminated Materials B->C D Place in a Suitable, Closed, Labeled Container C->D E Segregate from Other Waste Streams D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Arrange for Licensed Chemical Waste Disposal F->G H Method: Controlled Incineration with Flue Gas Scrubbing G->H

Workflow for the proper disposal of this compound.

Spill Management

In the event of a spill, the area should be secured immediately to prevent further spread.[5] Wearing appropriate PPE, contain the spill using absorbent materials.[5] The contaminated materials should then be collected, double-bagged, and disposed of as cytotoxic waste.[5] The spill area should be decontaminated according to your institution's established procedures.[5]

By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CEP-28122 mesylate hydrochloride
Reactant of Route 2
CEP-28122 mesylate hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。